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Dipropyl disulfide

Cat. No.: B1195908
CAS No.: 629-19-6
M. Wt: 150.3 g/mol
InChI Key: ALVPFGSHPUPROW-UHFFFAOYSA-N
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Description

Dipropyl disulfide (CAS 629-19-6) is an organosulfur compound naturally present in Allium species such as onions and garlic . This compound is a clear, colorless liquid with an unpleasant odor, insoluble in water, with a boiling point of 193-194°C and a flash point of 64°C . In life science research, this compound is investigated for its diverse biological activities. It exhibits antioxidative, anti-hyperlipidemic, and chemopreventive properties . It has been shown to induce phase II enzymes, significantly increasing levels of glutathione-S-transferase in vitro, which is a key mechanism in cellular defense . Its chemopreventive potential is demonstrated by its ability to decrease N-nitrosamine-induced DNA damage in vitro and suppress benzo[a]pyrene-induced carcinogenesis in vivo . Furthermore, this compound inhibits cholesterol synthesis at low concentrations in vivo . Like other organosulfur compounds from garlic, this compound is studied for its antibacterial properties, including bactericidal and anti-biofilm activities against a range of bacteria, which are attributed to its ability to form disulfide bonds with free sulfhydryl groups in bacterial enzymes . Metabolism studies in rat liver models indicate that this compound is oxidized to dipropyl thiosulfinate (DPDSO) primarily by cytochrome P450 enzymes (CYP2B1/2), with flavin-containing monooxygenases also playing a role . Subsequent metabolism involves phase II enzymes, leading to the formation of conjugates such as propylglutathione sulfide . Researchers value this compound for exploring the health benefits of Allium vegetables and developing novel therapeutic and agricultural agents. This product is For Research Use Only. Not for drug, household, or other uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14S2 B1195908 Dipropyl disulfide CAS No. 629-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(propyldisulfanyl)propane
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InChI

InChI=1S/C6H14S2/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3
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InChI Key

ALVPFGSHPUPROW-UHFFFAOYSA-N
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Canonical SMILES

CCCSSCCC
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Molecular Formula

C6H14S2
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DSSTOX Substance ID

DTXSID2022096
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Molecular Weight

150.3 g/mol
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Physical Description

Liquid, colourless to pale yellowish liquid with poor tenacity; pungent sulfur-like odour of onion or garlic, Colorless to pale yellow odorous liquid.
Record name Dipropyl disulfide
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Record name Propyl disulfide
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Boiling Point

193.00 to 195.00 °C. @ 760.00 mm Hg, 383 °F
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Flash Point

151 °F
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Solubility

insoluble in water; soluble in ethyl alcohol and oil
Record name Propyl disulfide
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Density

0.950-0.960
Record name Propyl disulfide
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CAS No.

629-19-6
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Melting Point

-85.6 °C, -122.1 °F
Record name Dipropyl disulfide
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Foundational & Exploratory

Dipropyl disulfide molecular weight and formula.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dipropyl Disulfide for Researchers and Drug Development Professionals

Abstract

This compound (DPDS) is an organosulfur compound naturally occurring in plants of the Allium genus, such as onions, garlic, and leeks, contributing significantly to their characteristic pungent aroma.[1][2] Beyond its role as a flavor and fragrance agent, DPDS has garnered scientific interest for its potential biological activities, including antioxidant, antimicrobial, and anti-cancer properties.[1][3][4] This document provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its metabolic pathways and biological interactions. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is a symmetrical dialkyl disulfide. Its core structure consists of a disulfide bond (-S-S-) flanked by two n-propyl groups.

  • Chemical Formula: C₆H₁₄S₂

  • Molecular Weight: 150.31 g/mol

  • IUPAC Name: 1-(propyldisulfanyl)propane

  • CAS Number: 629-19-6

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and handling.

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid
Odor Pungent, sulfurous, onion/garlic-like
Boiling Point 195-196 °C
Melting Point -86 °C
Density 0.96 g/mL at 25 °C
Refractive Index (n20/D) 1.497
Water Solubility 39.94 mg/L at 25 °C (estimated)
LogP 3.57 - 4.188 (estimated)
Spectroscopic Data

Spectroscopic data is critical for the identification and quantification of this compound.

Spectroscopic DataKey Features and NotesReference(s)
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 150. Key fragments: m/z 43 (C₃H₇⁺, base peak), 108, 41.
Infrared (IR) Spectroscopy Data available in the NIST Chemistry WebBook. Characteristic C-H and S-S stretching frequencies.
¹H NMR Spectroscopy Expected signals for propyl groups: triplet (CH₃), sextet (CH₂-S), triplet (CH₂-CH₃).

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.

Synthesis of this compound via Oxidation of 1-Propanethiol

The most common method for synthesizing symmetrical disulfides is the oxidation of the corresponding thiol (mercaptan). This protocol describes a general method adaptable for lab-scale synthesis.

Principle: The thiol group (-SH) of 1-propanethiol is oxidized to form a disulfide bond (-S-S-), yielding this compound. Various mild oxidizing agents can be employed.

Materials:

  • 1-Propanethiol (Propyl Mercaptan)

  • Oxidizing Agent (e.g., 30% Hydrogen Peroxide, Iodine, or Air with a catalyst like CoSalen)

  • Solvent (e.g., Ethanol, Acetonitrile, or Trifluoroethanol)

  • Base (if required, e.g., Pyridine or Sodium Hydroxide)

  • Extraction Solvent (e.g., Diethyl ether or Dichloromethane)

  • Drying Agent (e.g., Anhydrous Magnesium Sulfate or Sodium Sulfate)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Chromatography supplies (Silica gel, solvents) for purification

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1-propanethiol in an appropriate solvent (e.g., ethanol).

  • Oxidation: Slowly add the chosen oxidizing agent to the stirred solution. If using a catalyst, it should be added prior to the oxidant. The reaction is often exothermic and may require cooling in an ice bath. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any remaining oxidizing agent. For instance, sodium sulfite can be used to decompose excess hydrogen peroxide.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether) and water. Shake gently and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with a dilute acid, a dilute base (e.g., sodium bicarbonate solution), and finally with brine to remove impurities.

  • Drying and Concentration: Dry the collected organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by distillation to yield the final product.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Thiol 1-Propanethiol in Solvent Reaction Reaction Vessel (Stirring, Temp Control) Thiol->Reaction Oxidant Oxidizing Agent Oxidant->Reaction Quench Quenching Reaction->Quench Extract Solvent Extraction Quench->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Concentrate Concentration (Rotovap) Dry->Concentrate Purify Purification (Chromatography) Concentrate->Purify Product Pure Dipropyl Disulfide Purify->Product

Figure 1. General workflow for the synthesis and purification of this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for identifying and quantifying volatile organosulfur compounds like DPDS.

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

Instrumentation & Parameters:

  • Gas Chromatograph: Agilent 7890 or similar.

  • Mass Spectrometer: Agilent 5977 or similar.

  • Column: Fused silica capillary column suitable for volatile compounds, e.g., TG-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Split/splitless injector. Injection volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2-3 minutes.

    • Ramp: Increase to 120 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5-10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). If analyzing a complex matrix (e.g., onion oil extract), perform appropriate sample cleanup.

  • Instrument Setup: Equilibrate the GC-MS system with the specified method parameters.

  • Injection: Inject the prepared sample into the GC.

  • Data Acquisition: Acquire the chromatogram and mass spectra.

  • Data Analysis: Identify the this compound peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The characteristic molecular ion at m/z 150 and fragmentation pattern will confirm its identity.

G Sample Sample in Volatile Solvent Injector GC Injector (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column IonSource MS Ion Source (EI, 70 eV) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System Detector->Data

Figure 2. Experimental workflow for GC-MS analysis of this compound.
In Vitro Metabolism Using Liver Microsomes

This protocol is designed to study the metabolic fate of this compound using liver sub-cellular fractions, which are rich in drug-metabolizing enzymes.

Principle: this compound is incubated with rat or human liver microsomes in the presence of necessary cofactors. The reaction mixture is analyzed over time to identify metabolites and determine the rate of metabolism.

Materials:

  • This compound

  • Pooled liver microsomes (rat or human)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS analysis

  • Incubator or shaking water bath set to 37 °C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to equilibrate the temperature.

  • Initiation: Start the reaction by adding a small volume of the this compound stock solution to the mixture. Final substrate concentration should be chosen based on kinetic parameters (e.g., around the Km, which is ~0.52 mM for rat microsomes).

  • Incubation: Incubate at 37 °C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile, typically with an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining parent compound and identify formed metabolites.

Metabolism and Biological Activity

Metabolic Pathway

In vitro and in vivo studies have shown that this compound is extensively metabolized, primarily in the liver. The metabolism involves both Phase I and Phase II enzymes.

Phase I Metabolism:

  • The initial and primary metabolic step is the oxidation of the disulfide bond.

  • This reaction is catalyzed by both Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes.

  • Studies with rat liver microsomes indicate that CYP enzymes, particularly the CYP2B1/2 isoform, are the predominant contributors to this oxidation.

  • The product of this oxidation is dipropyl thiosulfinate (DPDSO).

Phase II Metabolism & Subsequent Steps:

  • DPDS can react with glutathione (GSH) to form a propylglutathione sulfide conjugate and propyl mercaptan.

  • Further metabolism in vivo leads to the formation of methylpropyl sulfide, which is then sequentially oxidized to methylpropyl sulfoxide (MPSO) and methylpropyl sulfone (MPSO₂). The sulfone is the most persistent metabolite found in rats.

G DPDS This compound (DPDS) DPDSO Dipropyl Thiosulfinate (DPDSO) DPDS->DPDSO Oxidation Conj Propylglutathione Sulfide Conjugate DPDS->Conj Conjugation Mercaptan Propyl Mercaptan DPDS->Mercaptan MPS Methylpropyl Sulfide Mercaptan->MPS MPSO Methylpropyl Sulfoxide (MPSO) MPS->MPSO Oxidation MPSO2 Methylpropyl Sulfone (MPSO2) MPSO->MPSO2 Oxidation PhaseI Phase I Enzymes (CYP2B1/2, FMO) PhaseI->DPDSO PhaseII Phase II Enzymes (GST) + GSH PhaseII->Conj Further Further Metabolism (in vivo) Further->MPSO

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dipropyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl disulfide, a prominent organosulfur compound found in plants of the Allium genus, has garnered significant scientific interest due to its distinct aroma and diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it delves into its chemical reactivity, including metabolic pathways, and presents detailed experimental protocols for its synthesis, purification, and analysis. The guide also explores the compound's biological significance, with a focus on its anticancer mechanisms and associated signaling pathways, visualized through detailed diagrams.

Introduction

This compound (C₆H₁₄S₂) is a volatile organic compound that contributes significantly to the characteristic flavor and aroma of onions, garlic, and other related vegetables[1]. Beyond its role as a flavor agent, this compound has been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Its potential as a chemopreventive agent has made it a subject of extensive research in the fields of pharmacology and drug development. A thorough understanding of its physical and chemical properties is paramount for its effective application in these areas.

Physical Properties

This compound is a colorless to pale yellow liquid with a pungent, sulfurous odor.[1] A summary of its key physical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₁₄S₂[1][2]
Molecular Weight 150.31 g/mol
Appearance Colorless to pale yellow liquid
Odor Pungent, sulfur-like, onion/garlic
Density 0.96 g/mL at 25 °C
Boiling Point 195-196 °C
Melting Point -86 °C
Flash Point 64 °C (closed cup)
Vapor Pressure 0.735 mmHg at 25 °C
Refractive Index (n20/D) 1.497
Table 2: Solubility of this compound
SolventSolubilityReference(s)
Water Insoluble (39.94 mg/L at 25 °C, estimated)
Ethanol Soluble
Oils Soluble
Organic Solvents Miscible

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the disulfide bond (-S-S-), which is susceptible to both oxidation and reduction.

Oxidation

In biological systems, this compound undergoes oxidation to form dipropyl thiosulfinate (DPDSO). This metabolic process is primarily carried out by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO) in the liver.

Reduction

The disulfide bond can be cleaved under reducing conditions to yield propanethiol (propyl mercaptan).

Metabolism

In vivo studies in rats have shown that after oral administration, this compound is metabolized in the liver. The primary metabolites include methylpropyl sulfide, methylpropyl sulfoxide, and methylpropyl sulfone. Additionally, it can form conjugates with glutathione, a key step in its detoxification and excretion.

Spectral Data

The structural identification and quantification of this compound rely on various spectroscopic techniques.

Table 3: Spectral Data of this compound
Spectrum TypeKey Peaks/ShiftsReference(s)
¹H NMR (CDCl₃, 90 MHz) δ (ppm): 2.67 (t, 4H, -S-CH₂-), 1.70 (sextet, 4H, -CH₂-CH₂-CH₃), 1.00 (t, 6H, -CH₃)
¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm): 41.21 (-S-CH₂-), 22.55 (-CH₂-), 13.13 (-CH₃)
Mass Spectrum (EI) m/z: 150 (M+), 107, 75, 43
Infrared (IR) Major peaks consistent with C-H and C-S stretching

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

Principle: The synthesis of this compound is achieved through the oxidation of propanethiol. A mild oxidizing agent, such as iodine in the presence of a base, can be used to facilitate the formation of the disulfide bond.

Materials:

  • Propanethiol

  • Iodine (I₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a stirring bar, dissolve propanethiol (1 equivalent) in ethanol.

  • Prepare a solution of sodium hydroxide (1 equivalent) in water and add it to the flask.

  • Cool the mixture in an ice bath.

  • Prepare a solution of iodine (0.5 equivalents) in ethanol.

  • Slowly add the iodine solution to the stirred reaction mixture using a dropping funnel. The reaction is exothermic and the addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by adding saturated sodium thiosulfate solution until the brown color of iodine disappears.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Principle: Due to its relatively high boiling point and thermal stability, fractional distillation under reduced pressure is an effective method for purifying this compound from non-volatile impurities and residual starting materials.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a Vigreux column)

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glass joints are properly sealed for vacuum application.

  • Place the crude this compound in the distillation flask.

  • Slowly apply vacuum to the system.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of this compound is approximately 99 °C at 40 mmHg.

  • Monitor the purity of the collected fractions using an appropriate analytical technique, such as GC-MS.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent.

Procedure:

  • Inject 1 µL of the prepared sample or standard into the GC-MS system.

  • Acquire the data according to the specified instrument conditions.

  • Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.

  • Quantify the amount of this compound in unknown samples by comparing the peak area to the calibration curve generated from the standards.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress inflammation in various cancer cell lines. These effects are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Activates DPDS This compound DPDS->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB IκB NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

NF-κB signaling pathway inhibition by this compound.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Studies have indicated that this compound can induce apoptosis in cancer cells by inhibiting the phosphorylation of Akt, a key downstream effector of this pathway.

PI3K_Akt_Pathway cluster_stimulus Growth Factors cluster_inhibition Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth Factors->Receptor Bind DPDS This compound pAkt p-Akt DPDS->pAkt Inhibits Phosphorylation PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP3->pAkt Activates Akt Akt Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival

PI3K/Akt signaling pathway inhibition by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to modulate the MAPK pathway, leading to the activation of pro-apoptotic proteins and the inhibition of cell growth in cancer models.

MAPK_Pathway cluster_stimulus Stress/Mitogens cluster_modulation Modulation by this compound cluster_cascade MAPK Cascade cluster_cellular_response Cellular Response Stress/Mitogens Stress/Mitogens MAPKKK MAPKKK (e.g., Raf) Stress/Mitogens->MAPKKK Activates DPDS This compound MAPK MAPK (e.g., ERK) DPDS->MAPK Modulates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Proliferation Cell Proliferation Transcription_Factors->Proliferation Apoptosis Apoptosis Transcription_Factors->Apoptosis

MAPK signaling pathway modulation by this compound.

Conclusion

This compound is a multifaceted organosulfur compound with well-defined physical and chemical properties. Its biological activities, particularly its anticancer effects mediated through the modulation of key signaling pathways, make it a promising candidate for further investigation in drug development and nutritional science. This technical guide provides a comprehensive resource to aid researchers in their exploration of this intriguing molecule. The detailed experimental protocols offer a practical foundation for the synthesis, purification, and analysis of this compound, facilitating reproducible and high-quality scientific inquiry. Further research into the precise molecular targets and the full spectrum of its biological effects will undoubtedly continue to unveil the therapeutic potential of this natural compound.

References

The Occurrence and Significance of Dipropyl Disulfide in Allium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dipropyl disulfide, a key organosulfur compound, is a significant contributor to the characteristic aroma and flavor profiles of various plants within the Allium genus. Beyond its sensory attributes, this volatile compound is gaining attention for its potential biological activities. This technical guide provides an in-depth exploration of the natural occurrence of this compound in Allium species, detailing quantitative data, experimental protocols for its analysis, and insights into its biosynthetic and signaling pathways.

Natural Occurrence and Quantitative Data

This compound is naturally present in several economically important Allium species, including onion (Allium cepa), leek (Allium porrum), and Welsh onion (Allium fistulosum). Its formation is a result of enzymatic reactions that occur when the plant tissues are damaged, such as during cutting or crushing. The concentration of this compound can vary significantly depending on the species, cultivar, growing conditions, and the analytical methods employed for its quantification.

A summary of the quantitative data for this compound in various Allium species is presented in Table 1. It is important to note that direct comparisons between studies can be challenging due to variations in experimental methodologies and reporting units.

Table 1: Quantitative Occurrence of this compound in Allium Species

Allium SpeciesCommon NamePlant PartConcentrationExtraction MethodAnalytical MethodReference
Allium cepaOnionBulb (diced)1175.88 µg/g fresh weightNot specifiedNot specified[1]
Allium cepa ("Sunspice")OnionBulbPrincipal disulfideSteam DistillationGas Chromatography[1]
Allium porrumLeekHeadspace>67% relative abundanceHeadspaceNot specified[1]
Allium fistulosumWelsh OnionEssential Oil15.38% of total oilSteam DistillationGC-MS[2]
Allium fistulosumWelsh OnionLeaves67% of volatilesHS-SPMEGC-MS[2]

Biosynthesis of this compound

The formation of this compound in Allium species is initiated by the enzymatic breakdown of a precursor molecule, S-propyl-L-cysteine sulfoxide (isoalliin), which is stored in the plant's cells. When the plant tissue is disrupted, the enzyme alliinase comes into contact with isoalliin, catalyzing its conversion into highly reactive sulfenic acid intermediates. These unstable compounds then undergo a series of non-enzymatic reactions, including condensation and rearrangement, to form various volatile sulfur compounds, including this compound.

The generalized biosynthetic pathway is depicted in the following diagram:

Biosynthesis Biosynthesis of this compound Isoalliin S-propyl-L-cysteine sulfoxide (Isoalliin) Alliinase Alliinase (upon tissue disruption) Isoalliin->Alliinase SulfenicAcid Propanesulfenic Acid (Unstable Intermediate) Alliinase->SulfenicAcid Enzymatic Cleavage Thiosulfinate Dipropyl thiosulfinate SulfenicAcid->Thiosulfinate Condensation DPDS This compound Thiosulfinate->DPDS Decomposition Workflow Experimental Workflow for this compound Analysis cluster_extraction Extraction cluster_analysis Analysis cluster_results Results SteamDistillation Steam Distillation GCMS Gas Chromatography- Mass Spectrometry (GC-MS) SteamDistillation->GCMS HSSPME HS-SPME HSSPME->GCMS Identification Identification GCMS->Identification Quantification Quantification GCMS->Quantification Sample Allium Sample (e.g., Onion, Leek) Sample->SteamDistillation Sample->HSSPME Signaling This compound Signaling in Plant-Microbe Interaction Allium Allium Plant (e.g., Onion) DPDS This compound (VOC) Allium->DPDS Release Tomato Neighboring Plant (e.g., Tomato) DPDS->Tomato Acts as a signal RootExudates Modified Root Exudates Tomato->RootExudates Induces changes in Rhizobacteria Enrichment of Beneficial Rhizobacteria RootExudates->Rhizobacteria Leads to

References

The Biosynthesis of Dipropyl Disulfide in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 29, 2025 – This technical guide provides a comprehensive overview of the biosynthetic pathway of dipropyl disulfide, a significant organosulfur compound found in various Allium species. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and pharmacological potential of Allium-derived compounds.

Introduction

This compound is a key contributor to the characteristic aroma and biological activity of several plants belonging to the genus Allium, including leeks (Allium porrum) and onions (Allium cepa). Like other volatile sulfur compounds in this genus, this compound is not present in intact plant tissues. Instead, it is formed from a stable precursor, S-propyl-L-cysteine sulfoxide (propiin), through a series of enzymatic and chemical reactions initiated by tissue damage. Understanding this biosynthetic pathway is crucial for applications in agriculture, food science, and medicine.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the ubiquitous tripeptide glutathione and culminates in the formation of the volatile disulfide upon tissue disruption. The pathway can be broadly divided into two phases: the formation of the stable precursor, propiin, within the plant cells, and the enzymatic and subsequent chemical conversion to this compound upon cellular damage.

Phase 1: Biosynthesis of S-Propyl-L-cysteine Sulfoxide (Propiin)

The formation of propiin is analogous to the well-studied biosynthesis of alliin (S-allyl-L-cysteine sulfoxide) in garlic.

  • S-Propylation of Glutathione: The pathway is initiated with the S-propylation of a glutathione molecule. The exact enzymatic mechanism and the source of the propyl group are areas of ongoing research, but it is hypothesized to be catalyzed by a glutathione S-transferase.

  • Formation of γ-Glutamyl-S-propyl-L-cysteine: The resulting S-propyl-glutathione is then processed by a γ-glutamyl transpeptidase (GGT), which removes the glycyl residue to yield γ-glutamyl-S-propyl-L-cysteine.

  • Formation of S-Propyl-L-cysteine (SPC): Subsequently, the γ-glutamyl moiety is cleaved from γ-glutamyl-S-propyl-L-cysteine, a reaction also catalyzed by γ-glutamyl transpeptidases, to produce S-propyl-L-cysteine.

  • S-Oxygenation to Propiin: The final step in the biosynthesis of the stable precursor is the stereospecific oxidation of the sulfur atom in S-propyl-L-cysteine to form S-propyl-L-cysteine sulfoxide (propiin). This reaction is catalyzed by a flavin-containing monooxygenase (FMO) or a similar S-oxygenase.

Propiin Biosynthesis Pathway Glutathione Glutathione S_Propyl_Glutathione S-Propyl-glutathione Glutathione->S_Propyl_Glutathione S-Propylation (Glutathione S-transferase?) gamma_Glutamyl_S_propyl_L_cysteine γ-Glutamyl-S-propyl-L-cysteine S_Propyl_Glutathione->gamma_Glutamyl_S_propyl_L_cysteine γ-Glutamyl Transpeptidase (GGT) (- Glycine) S_Propyl_L_cysteine S-Propyl-L-cysteine (SPC) gamma_Glutamyl_S_propyl_L_cysteine->S_Propyl_L_cysteine γ-Glutamyl Transpeptidase (GGT) (- Glutamate) Propiin S-Propyl-L-cysteine sulfoxide (Propiin) S_Propyl_L_cysteine->Propiin S-Oxygenase (e.g., FMO)

Figure 1: Biosynthetic pathway of S-propyl-L-cysteine sulfoxide (propiin).
Phase 2: Formation of this compound

Upon tissue damage, such as cutting or crushing, the cellular compartmentalization is disrupted, bringing the precursor propiin into contact with the enzyme alliinase.

  • Enzymatic Cleavage by Alliinase: Alliinase, a vacuolar enzyme, rapidly catalyzes the cleavage of propiin into propyl sulfenic acid, pyruvate, and ammonia.

  • Formation of Dipropyl Thiosulfinate: Two molecules of the highly reactive propyl sulfenic acid then spontaneously condense to form dipropyl thiosulfinate.

  • Conversion to this compound: Dipropyl thiosulfinate is an unstable intermediate that undergoes further non-enzymatic decomposition to yield the more stable this compound and other sulfur compounds. This conversion is influenced by factors such as temperature and pH[1][2].

This compound Formation Propiin S-Propyl-L-cysteine sulfoxide (Propiin) Propyl_Sulfenic_Acid Propyl Sulfenic Acid Propiin->Propyl_Sulfenic_Acid Alliinase (+ Pyruvate, + Ammonia) Dipropyl_Thiosulfinate Dipropyl Thiosulfinate Propyl_Sulfenic_Acid->Dipropyl_Thiosulfinate Condensation (2 molecules) Dipropyl_Disulfide This compound Dipropyl_Thiosulfinate->Dipropyl_Disulfide Decomposition

Figure 2: Enzymatic and chemical conversion of propiin to this compound.

Quantitative Data

The concentration of S-propyl-L-cysteine sulfoxide (propiin) and the resulting this compound can vary significantly depending on the Allium species, cultivar, growing conditions, and processing methods. The following tables summarize available quantitative data from the literature.

Table 1: Concentration of S-Propyl-L-cysteine Sulfoxide (Propiin) in Allium Species

Plant SpeciesPlant PartConcentration (mg/g fresh weight)Reference
Allium porrum (Leek)Whole plant (undamaged)~1.8[3]
Allium porrum (Leek)Whole plant (damaged)~3.0[3]
Allium cepa (Onion)Bulb< 10% of total ACSOs[4]

Table 2: Relative Abundance of this compound in Essential Oils of Allium Species

Plant SpeciesExtraction MethodRelative Abundance of this compound (%)Reference
Allium porrum (Leek)Essential OilMajor Component
Allium schoenoprasum (Chives)HydrodistillationPresent
Allium cepa (Onion)Not specifiedPresent

Experimental Protocols

This section provides detailed methodologies for the key enzymes involved in the biosynthesis of this compound.

γ-Glutamyl Transpeptidase (GGT) Activity Assay

This protocol is adapted from methodologies used for GGT from garlic and onion.

  • Principle: The assay measures the release of p-nitroaniline from the synthetic substrate L-γ-glutamyl-p-nitroaniline.

  • Reagents:

    • Plant protein extract

    • 40 mM L-methionine

    • 0.8 mM L-γ-glutamyl-p-nitroaniline

    • Appropriate buffer (e.g., phosphate buffer, pH 7.0 for onion GGT)

  • Procedure:

    • Prepare a 170 µL reaction mixture containing 100 µL of 40 mM L-methionine, 50 µL of 0.8 mM L-γ-glutamyl-p-nitroaniline, and 20 µL of the plant protein extract.

    • Incubate the reaction mixture at the optimal temperature for the specific GGT (e.g., 50°C for onion GGT) for 90 minutes.

    • Measure the absorbance at 405 nm using a spectrophotometer.

    • One unit of enzyme activity is defined as the amount of enzyme required to produce 1 nmol of p-nitroaniline per minute under the specified conditions.

Cysteine Synthase Activity Assay

This protocol is based on a general method for assaying cysteine synthase activity.

  • Principle: The assay quantifies the production of cysteine from O-acetyl-L-serine (OAS) and a sulfide source. The produced cysteine can be detected using a thiol-reactive fluorescent dye.

  • Reagents:

    • Plant protein extract

    • O-acetyl-L-serine (OAS)

    • Sodium sulfide (Na₂S)

    • Cysteine synthase buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Coumarin dye (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin)

  • Procedure:

    • Combine O-acetyl-L-serine, sodium sulfide, and the plant protein extract in the cysteine synthase buffer to initiate the reaction.

    • Incubate the reaction mixture under conditions suitable for cysteine production (e.g., 30°C for 30 minutes).

    • Stop the reaction (e.g., by adding acid).

    • Add the coumarin dye to the reaction mixture to conjugate with the newly synthesized cysteine.

    • Excite the conjugate with UV light (e.g., at ~390 nm) and measure the fluorescence emission (e.g., at ~490 nm).

    • Quantify the cysteine produced by comparing the fluorescence to a standard curve of known cysteine concentrations.

S-Oxygenase Activity Assay
  • Principle: This assay would indirectly measure the consumption of a co-substrate like NADPH or the production of an oxidized product. A more direct method would involve HPLC analysis to quantify the conversion of S-propyl-L-cysteine to propiin.

  • Reagents:

    • Plant protein extract (microsomal fraction often contains FMOs)

    • S-propyl-L-cysteine

    • NADPH

    • Oxygen-saturated buffer

  • Procedure (Spectrophotometric):

    • Prepare a reaction mixture containing the plant protein extract, S-propyl-L-cysteine, and buffer.

    • Initiate the reaction by adding NADPH.

    • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

  • Procedure (HPLC):

    • Incubate the plant protein extract with S-propyl-L-cysteine and necessary co-factors.

    • At various time points, stop the reaction (e.g., by adding a strong acid or organic solvent).

    • Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the substrate (S-propyl-L-cysteine) and the product (propiin).

Alliinase Activity Assay

This protocol is adapted from methods used for alliinase from various Allium species and measures the formation of pyruvate.

  • Principle: The activity of alliinase is determined by quantifying the amount of pyruvate produced from the cleavage of S-propyl-L-cysteine sulfoxide (propiin).

  • Reagents:

    • Plant protein extract

    • S-propyl-L-cysteine sulfoxide (propiin)

    • 2,4-dinitrophenylhydrazine (DNPH) solution

    • Sodium hydroxide (NaOH)

  • Procedure:

    • Incubate the plant protein extract with a known concentration of propiin in a suitable buffer (e.g., phosphate buffer, pH 6.5) at an optimal temperature (e.g., 35°C).

    • After a defined incubation period, stop the reaction by adding an acid (e.g., trichloroacetic acid).

    • Add DNPH solution to the reaction mixture to form a pyruvate-2,4-dinitrophenylhydrazone derivative.

    • Add NaOH to develop a colored product.

    • Measure the absorbance at a specific wavelength (e.g., 420 nm).

    • Quantify the pyruvate produced by comparing the absorbance to a standard curve of known pyruvate concentrations.

Conclusion

The biosynthesis of this compound in Allium species is a complex pathway involving multiple enzymatic steps to synthesize the stable precursor, S-propyl-L-cysteine sulfoxide (propiin). Upon tissue damage, the rapid enzymatic action of alliinase initiates a cascade of chemical reactions, leading to the formation of the volatile and biologically active this compound. Further research into the specific enzymes and their kinetics in the propiin biosynthetic pathway will provide a more complete understanding of the production of this important natural product and may open new avenues for its biotechnological production and application in the pharmaceutical and food industries.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization for specific plant species and laboratory conditions.

References

The Enigmatic Antioxidant Profile of Dipropyl Disulfide: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl disulfide (DPDS), a characteristic organosulfur compound found in plants of the Allium genus, has garnered interest for its potential biological activities. While its role in inducing phase II detoxifying enzymes suggests an indirect antioxidant effect, direct quantitative data on its intrinsic in vitro antioxidant properties remain elusive in publicly available literature. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antioxidative potential of this compound, detailing established experimental protocols for its assessment and exploring the key signaling pathways it may modulate. In the absence of direct quantitative data for DPDS, this guide also draws comparative insights from the well-studied analogous compound, diallyl disulfide, to postulate potential mechanisms of action, while clearly delineating established facts from scientific inference.

Introduction: The Oxidative Stress Challenge and the Potential of Organosulfur Compounds

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Antioxidants, molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged, are of significant therapeutic interest. Organosulfur compounds, particularly those derived from Allium species like garlic and onion, are recognized for their health-promoting benefits, including potential antioxidant effects. This compound is one such compound, and understanding its interaction with cellular redox systems is crucial for evaluating its therapeutic potential.

Direct and Indirect Antioxidant Mechanisms of this compound

The antioxidant activity of a compound can be broadly categorized as either direct or indirect. Direct antioxidants physically quench free radicals, while indirect antioxidants upregulate the expression of endogenous antioxidant enzymes and other cytoprotective proteins.

Direct Antioxidant Activity: There is a notable scarcity of published studies providing quantitative data on the direct free radical scavenging activity of this compound from common in vitro assays such as DPPH and ABTS. Some research suggests that, under certain conditions, disulfides exhibit minimal direct antioxidant effects[1].

Indirect Antioxidant Activity: this compound has been shown to induce phase II enzymes, such as glutathione-S-transferase, in vitro[2]. This induction is a key component of the cellular antioxidant defense system, suggesting that DPDS may primarily exert its protective effects through an indirect mechanism.

Quantitative Data on Antioxidant Properties

A thorough review of existing scientific literature reveals a significant gap in quantitative data for the in vitro antioxidant capacity of this compound. The following table summarizes the available information, which is largely qualitative or related to in vivo observations. For comparative purposes, data for the structurally similar compound, diallyl disulfide (DADS), is included to provide context.

Assay/Parameter This compound (DPDS) Diallyl Disulfide (DADS) - for comparison Reference
DPPH Radical Scavenging No quantitative data available.Reduces DPPH radical concentration.[3]
ABTS Radical Scavenging No quantitative data available.Demonstrates ABTS radical scavenging activity.[3]
Lipid Peroxidation (TBARS) Decreased aortic TBARS levels in an in vivo model of atherosclerosis.Reduces membrane lipid peroxidation at concentrations below 50 μM in neuronal cells.[4]
Reactive Oxygen Species (ROS) Scavenging No direct in vitro data available.Reduces deoxycholic acid-induced ROS levels in epithelial cells.
Induction of Phase II Enzymes Increases levels of glutathione-S-transferase in vitro.Activates antioxidant enzymes like glutathione S-transferase and catalase.

Key Signaling Pathways in Oxidative Stress Modulation

Organosulfur compounds are known to modulate several key signaling pathways involved in the cellular response to oxidative stress. While direct evidence for this compound is limited, the effects of the related compound diallyl disulfide on these pathways provide a valuable framework for potential mechanisms of action.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. Diallyl disulfide is a known activator of the Nrf2 pathway. It is plausible that this compound may also modulate this pathway, which would be consistent with its observed induction of phase II enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPDS This compound Keap1_Nrf2 Keap1-Nrf2 Complex DPDS->Keap1_Nrf2 Potential Modification ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Modification Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant & Phase II Enzymes (e.g., GST) ARE->Antioxidant_Enzymes Transcription

Figure 1: Postulated Nrf2/ARE signaling pathway activation by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascades (including ERK, JNK, and p38) are crucial in transducing extracellular stimuli into cellular responses, including those related to oxidative stress. Depending on the context, MAPK activation can lead to either cell survival or apoptosis. Some organosulfur compounds have been shown to modulate MAPK pathways to exert their anti-inflammatory and antioxidant effects.

MAPK_Pathway ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK AP1 AP-1 p38->AP1 JNK->AP1 Cellular_Response Cellular Response (Inflammation, Apoptosis) AP1->Cellular_Response DPDS This compound DPDS->ROS Potential Modulation

Figure 2: Potential modulation of the MAPK signaling pathway by this compound.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation and immunity. Oxidative stress is a potent activator of the NF-κB pathway. The anti-inflammatory effects of some organosulfur compounds are attributed to their ability to inhibit NF-κB activation. For instance, diallyl disulfide has been shown to suppress the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) IKK IKK ROS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation of IκB IkB_NFkB->NFkB Releases DPDS This compound DPDS->IKK Potential Inhibition Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes Transcription

Figure 3: Potential inhibition of the NF-κB signaling pathway by this compound.

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for standard in vitro antioxidant assays that can be employed to quantitatively assess the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in the dark.

    • Prepare a series of dilutions of this compound in the same solvent.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the DPPH working solution to each well.

    • Add an equal volume of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare Serial Dilutions of this compound start->prep_sample mix Mix DPPH Solution with Sample/Control/Blank prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate end End calculate->end

Figure 4: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS with potassium persulfate. This solution is then incubated in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at 734 nm.

    • Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the this compound dilutions or the positive control to the ABTS•+ working solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage. A common method involves inducing lipid peroxidation in a lipid-rich substrate (e.g., linoleic acid emulsion or biological membranes) and measuring the formation of secondary products like malondialdehyde (MDA), often through the thiobarbituric acid reactive substances (TBARS) assay.

Experimental Protocol:

  • Substrate Preparation:

    • Prepare a lipid substrate, such as a linoleic acid emulsion or a homogenate of a lipid-rich tissue (e.g., brain or liver).

  • Induction of Peroxidation:

    • Incubate the lipid substrate with a pro-oxidant (e.g., a ferrous salt) in the presence and absence of various concentrations of this compound.

  • Measurement of Peroxidation:

    • Stop the reaction after a specific time by adding a solution like trichloroacetic acid (TCA).

    • Add thiobarbituric acid (TBA) solution and heat the mixture (e.g., in a boiling water bath for 15-30 minutes). This leads to the formation of a pink-colored adduct between MDA and TBA.

    • After cooling, measure the absorbance of the colored product at approximately 532 nm.

  • Data Analysis:

    • The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with and without this compound.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.

Experimental Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and grow to confluence.

  • Probe Loading and Treatment:

    • Wash the cells and incubate them with a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Remove the probe solution and treat the cells with various concentrations of this compound for a period to allow for cellular uptake.

  • Induction of Oxidative Stress:

    • Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity over time using a fluorescence plate reader. The oxidation of DCFH to the highly fluorescent DCF is indicative of intracellular ROS levels.

  • Data Analysis:

    • The antioxidant activity is determined by the ability of this compound to suppress the AAPH-induced fluorescence compared to control cells. The results can be expressed as CAA units, often in quercetin equivalents.

Conclusion and Future Directions

The available evidence suggests that this compound may contribute to cellular antioxidant defenses primarily through the induction of phase II enzymes, a mechanism likely mediated by the Nrf2 signaling pathway. However, there is a pronounced lack of direct quantitative data on its ability to scavenge free radicals and inhibit lipid peroxidation in in vitro chemical assays. This represents a significant knowledge gap that warrants further investigation.

Future research should focus on systematically evaluating the direct antioxidant capacity of this compound using the standardized assays detailed in this guide. Such studies are essential to fully characterize its antioxidant profile and to provide a solid scientific basis for its potential application in the prevention and treatment of oxidative stress-related diseases. Furthermore, detailed mechanistic studies are required to confirm its interaction with and modulation of the Nrf2, MAPK, and NF-κB signaling pathways. This will provide a more complete picture of the cellular mechanisms underlying the biological effects of this intriguing organosulfur compound.

References

The Chemopreventive and Anticancer Potential of Dipropyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl disulfide (DPDS), an organosulfur compound found in plants of the Allium genus, has garnered interest for its potential chemopreventive and anticancer properties. As a structural analogue of the more extensively studied diallyl disulfide (DADS), DPDS is believed to share similar mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in carcinogenesis. This technical guide provides a comprehensive overview of the current state of research on this compound, summarizing quantitative data on its bioactivity, detailing relevant experimental protocols, and visualizing the putative signaling pathways through which it may exert its anticancer effects. While research specifically on DPDS is less abundant compared to other garlic-derived organosulfur compounds, this guide extrapolates from the broader knowledge base to offer a thorough understanding of its therapeutic potential and to guide future research endeavors.

Introduction

Organosulfur compounds derived from garlic and other Allium vegetables are well-documented for their broad-spectrum health benefits, including potent anticancer activities.[1] this compound (C6H14S2) is one such compound, recognized for its antioxidative, anti-hyperlipidemic, and chemopreventive activities.[2] It has been shown to induce phase II detoxification enzymes and suppress chemically induced carcinogenesis in vivo.[2][3] This guide will delve into the mechanistic underpinnings of DPDS's anticancer effects, with a focus on its impact on cellular proliferation, apoptosis, and the intricate signaling networks that govern cancer cell fate.

Chemopreventive and Anticancer Effects

The anticancer activity of this compound is multifaceted, involving a range of cellular and molecular mechanisms that collectively contribute to the inhibition of tumor growth and progression. These effects are largely attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle, thereby preventing the proliferation of malignant cells.

Induction of Apoptosis

Apoptosis is a critical mechanism by which organosulfur compounds eliminate cancer cells. While direct studies on DPDS are limited, the closely related diallyl disulfide (DADS) is a potent inducer of apoptosis.[4] The proposed apoptotic cascade involves the generation of reactive oxygen species (ROS), which in turn triggers the activation of caspase enzymes, key executioners of apoptosis. This process is often mediated by the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.

Cell Cycle Arrest

This compound and its analogues can interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at specific checkpoints. DADS has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including prostate and osteosarcoma cells. This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Quantitative Data on Anticancer Activity

The cytotoxic and growth-inhibitory effects of this compound have been evaluated in various cancer cell lines. The available quantitative data is summarized below. It is important to note that the potency of DPDS can be lower than that of other organosulfur compounds like diallyl disulfide or diallyl trisulfide.

Cell LineCancer TypeConcentrationEffectReference
Various (NCI-60 panel)Leukemia, Non-Small Cell Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast10 µmol/LVaried growth inhibition, generally less potent than DADS and other analogues.
MCF7Breast Cancer10 µmol/L~10% growth inhibition
HCT-116Colon Cancer10 µmol/L~5% growth inhibition

Table 1: In Vitro Anticancer Activity of this compound.

Putative Signaling Pathways

The anticancer effects of this compound are likely mediated by its interaction with multiple intracellular signaling pathways that are crucial for cancer cell survival and proliferation. Based on studies of related organosulfur compounds, the following pathways are proposed as key targets for DPDS.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. DADS has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis and autophagy in cancer cells. Inhibition of this pathway by DPDS would represent a significant mechanism for its anticancer activity.

PI3K_Akt_mTOR_Pathway DPDS This compound PI3K PI3K DPDS->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MAPK_Pathway DPDS This compound MAPKKK MAPKKK DPDS->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK_p38 JNK/p38 MAPKK->JNK_p38 Proliferation Proliferation ERK->Proliferation Promotes Apoptosis Apoptosis JNK_p38->Apoptosis Promotes NFkB_Pathway DPDS This compound IKK IKK DPDS->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Anti-apoptotic Gene Expression Nucleus->Gene_Expression Promotes Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Lines Cancer Cell Lines Treatment DPDS Treatment Cell_Lines->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Xenograft Tumor Xenograft Model DPDS_Admin DPDS Administration Xenograft->DPDS_Admin Tumor_Measurement Tumor Growth Measurement DPDS_Admin->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint

References

In Vivo Metabolism and Metabolites of Dipropyl Disulfide in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolism of dipropyl disulfide (DPDS) in rats, a sulfur-containing compound found in Allium species such as onions. The document details the identified metabolites, their pharmacokinetic profiles, and the metabolic pathways involved. Experimental methodologies cited in key studies are presented, offering a basis for the design and interpretation of related research. All quantitative data are summarized in structured tables, and logical relationships in metabolic and experimental workflows are visualized through diagrams.

Introduction

This compound (DPDS) is a prominent organosulfur compound contributing to the characteristic flavor and aroma of onions and other Allium vegetables. Beyond its sensory properties, DPDS and its metabolites are of significant interest to the scientific community for their potential biological activities. Understanding the in vivo fate of DPDS is crucial for elucidating its mechanisms of action and evaluating its potential toxicological and pharmacological effects. This guide synthesizes the current knowledge on the metabolism of DPDS in rats, providing a detailed resource for researchers in toxicology, pharmacology, and drug development.

Metabolic Profile of this compound

Following oral administration in rats, this compound undergoes extensive metabolism, with very low systemic bioavailability of the parent compound.[1][2] The primary site of metabolism is the liver, where DPDS is transformed into a series of more polar and readily excretable metabolites.[1][2]

Identified Metabolites

The principal metabolites of this compound identified in rats are:

  • Propyl Mercaptan (PM): The initial reduction product of DPDS.[1]

  • Methylpropyl Sulphide (MPS): Formed through the S-methylation of propyl mercaptan.

  • Methylpropyl Sulphoxide (MPSO): The S-oxidation product of methylpropyl sulphide.

  • Methylpropyl Sulphone (MPSO2): The further S-oxidation product of methylpropyl sulphoxide, representing the most abundant and persistent metabolite.

In in vitro studies using rat liver fractions, additional metabolites have been observed, including dipropyl thiosulfinate (DPDSO) and propylglutathione sulfide (PGS).

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and its major metabolites have been characterized following a single oral dose of 200 mg/kg in rats. The data highlights the rapid metabolism of DPDS and the sequential appearance and clearance of its metabolites.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rats
CompoundCmax (mM)Tmax (h)AUC (h·mM)Half-life (t½) (h)
This compound (DPDS)0.00110.008~8.0
Propyl Mercaptan (PM)0.26313.442.0 - 8.25
Methylpropyl Sulphoxide (MPSO)--9.642.0 - 8.25
Methylpropyl Sulphone (MPSO2)--24.1529.6

Data sourced from studies involving gastric intubation of 200 mg/kg DPDS in rats.

Metabolic Pathway

The biotransformation of this compound in rats follows a sequential pathway involving reduction, S-methylation, and S-oxidation. The initial step is the reduction of the disulfide bond to form propyl mercaptan, a reaction likely catalyzed by glutathione S-transferases. Propyl mercaptan is then S-methylated to yield methylpropyl sulphide. Subsequently, methylpropyl sulphide undergoes two successive S-oxidation steps, catalyzed by cytochrome P450 enzymes (specifically CYP2B1/2) and flavin-containing monooxygenases, to form methylpropyl sulphoxide and finally methylpropyl sulphone.

metabolic_pathway DPDS This compound PM Propyl Mercaptan DPDS->PM Reduction (Glutathione S-transferases) MPS Methylpropyl Sulphide PM->MPS S-methylation MPSO Methylpropyl Sulphoxide MPS->MPSO S-oxidation (CYP450, FMO) MPSO2 Methylpropyl Sulphone MPSO->MPSO2 S-oxidation (CYP450, FMO)

Metabolic pathway of this compound in rats.

Experimental Protocols

The following sections outline the methodologies employed in the in vivo study of this compound metabolism in rats.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Housing: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light-dark cycles.

  • Acclimatization: A suitable acclimatization period is allowed before the commencement of the experiment.

  • Dosing: A single dose of this compound (e.g., 200 mg/kg body weight) is administered via gastric intubation.

  • Sample Collection: At predetermined time points (e.g., up to 48 hours post-dosing), animals are anesthetized, and samples of blood, liver, stomach, and intestine are collected. Bile may also be collected from bile-duct cannulated animals.

Sample Preparation
  • Tissues (Liver, Stomach, Intestine):

    • Tissues are excised, weighed, and homogenized in a suitable buffer.

    • An internal standard is added to the homogenate.

    • Volatile metabolites are extracted using a solvent such as dichloromethane.

    • The organic extract is dried, concentrated, and reconstituted in a suitable solvent for GC-MS analysis.

  • Blood:

    • Blood samples are collected in heparinized tubes.

    • Plasma is separated by centrifugation.

    • Proteins are precipitated by the addition of a solvent like methanol.

    • After centrifugation, the supernatant containing the metabolites is collected, dried, and derivatized if necessary for GC-MS analysis.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of DPDS and its metabolites.

  • Gas Chromatography Parameters (Typical):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5 type).

    • Injector: Splitless injection is commonly used for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. For example, an initial temperature hold followed by a ramp to a final temperature.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry Parameters (Typical):

    • Ionization: Electron Impact (EI) ionization.

    • Acquisition Mode: Full scan mode for identification of unknown metabolites and Selected Ion Monitoring (SIM) mode for quantification of known metabolites.

    • Mass Range: A suitable mass range is scanned to detect the parent compound and its expected metabolites.

Synthesis of Analytical Standards

The synthesis of analytical standards for the identified metabolites is crucial for their unambiguous identification and quantification.

  • Propyl Mercaptan: Can be synthesized by the reaction of 1-propanol with hydrogen sulfide.

  • Methylpropyl Sulphide: Can be prepared by the reaction of propyl mercaptan with a methylating agent.

  • Methylpropyl Sulphoxide and Methylpropyl Sulphone: These can be synthesized by the controlled oxidation of methylpropyl sulphide, for instance, using hydrogen peroxide.

Experimental and Analytical Workflow

The overall workflow for studying the in vivo metabolism of this compound in rats is depicted in the following diagram.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_interp Data Interpretation A DPDS Administration (Oral Gavage to Rats) B Time-course Sample Collection (Blood, Liver, Stomach, etc.) A->B C Homogenization & Extraction of Tissues B->C D Protein Precipitation of Plasma B->D E GC-MS Analysis C->E D->E F Metabolite Identification (Mass Spectra) E->F G Metabolite Quantification (Calibration Curves) E->G I Metabolic Pathway Elucidation F->I H Pharmacokinetic Analysis G->H

General workflow for the in vivo metabolism study.

Conclusion

The in vivo metabolism of this compound in rats is a rapid and extensive process, leading to the formation of several key metabolites, with methylpropyl sulphone being the most persistent. The metabolic pathway primarily involves reduction, S-methylation, and S-oxidation reactions occurring predominantly in the liver. The information and methodologies presented in this guide provide a foundational resource for researchers investigating the biological effects and safety of this compound and related organosulfur compounds. Further studies may focus on the specific enzyme kinetics and the potential for species differences in metabolism.

References

The Pharmacokinetic Profile of Dipropyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current scientific understanding of the pharmacokinetics and bioavailability of dipropyl disulfide (DPDS). Drawing upon key in vivo and in vitro studies, this document details the absorption, distribution, metabolism, and excretion (ADME) of this organosulfur compound, presenting quantitative data, experimental methodologies, and metabolic pathways to support further research and development.

Executive Summary

This compound, a compound found in plants of the Allium genus, has garnered scientific interest for its potential biological activities. Understanding its pharmacokinetic profile is crucial for evaluating its therapeutic potential and safety. Studies in rat models indicate that orally administered DPDS undergoes extensive first-pass metabolism, resulting in very low systemic bioavailability of the parent compound. The primary site of metabolism is the liver, where DPDS is transformed by both Phase I and Phase II enzymes into several metabolites, some of which are more abundant and persistent in circulation than DPDS itself. Excretion occurs primarily through urine and bile.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound and its major metabolites have been characterized in rat models. The following tables summarize the key quantitative data from these studies.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rats Following a Single Oral Administration (200 mg/kg) [1][2][3]

CompoundAUC (h·mM)Cmax (mM)Tmax (h)Half-life (t½) (h)
This compound (DPDS)0.008--2.0
Methylpropyl Sulfide---8.25
Methylpropyl Sulfoxide (MPSO)9.64---
Methylpropyl Sulfone (MPSO₂)24.15--29.6

Data presented as mean values. '-' indicates data not reported.

Table 2: Excretion of Dipropyl Sulfide and its Metabolites in Rats [4]

Route of ExcretionPercentage of Administered Dose
Urine~69% (over 48h)
Feces~5%
Bile~25%
Exhaled Air18%

Absorption and Bioavailability

Following oral administration in rats, this compound is detected in the stomach where it can be transformed into propyl mercaptan.[1] However, only trace amounts of the parent compound are found in the liver, and it is absent in other examined organs, suggesting poor absorption and/or extensive first-pass metabolism. The bioavailability of DPDS has been reported to be very low, with an area under the curve (AUC) of 0.008 h·mM after a 200 mg/kg oral dose in rats.

Distribution

The distribution of this compound appears to be limited due to its rapid metabolism. After oral administration, DPDS is primarily found in the stomach. Its metabolites, however, are distributed to the liver and subsequently enter the bloodstream for systemic circulation.

Metabolism

The metabolism of this compound is a critical determinant of its pharmacokinetic profile and involves both Phase I and Phase II enzymatic reactions, primarily occurring in the liver.

Phase I Metabolism

Phase I metabolism of DPDS involves oxidation reactions catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. The primary metabolite formed is dipropyl thiosulfinate (DPDSO). Studies using rat liver microsomes have shown that CYPs, particularly the CYP2B1/2 isoform, play a predominant role in this oxidation. The S-oxidation of DPDS leads to the sequential formation of methylpropyl sulfide, methylpropyl sulfoxide (MPSO), and methylpropyl sulfone (MPSO₂).

Phase II Metabolism

Phase II metabolism involves the conjugation of DPDS and its metabolites with endogenous molecules to facilitate their excretion. A key Phase II reaction is the formation of a propylglutathione sulfide conjugate. Another important metabolic step is the transformation of DPDS into propyl mercaptan.

Metabolism_of_Dipropyl_Disulfide DPDS This compound (DPDS) PM Propyl Mercaptan DPDS->PM Transformation DPDSO Dipropyl Thiosulfinate (DPDSO) DPDS->DPDSO Phase I Oxidation (CYP, FMO) PGS Propylglutathione Sulfide DPDS->PGS Phase II Conjugation MPS Methylpropyl Sulfide DPDS->MPS Metabolism DPDSO->PGS Phase II Conjugation MPSO Methylpropyl Sulfoxide (MPSO) MPS->MPSO S-oxidation MPSO2 Methylpropyl Sulfone (MPSO₂) MPSO->MPSO2 S-oxidation

Metabolic pathway of this compound.

Excretion

The elimination of this compound and its metabolites occurs through multiple routes. In rats, urine is the major route of excretion. Biliary excretion also plays a significant role, particularly for the metabolite MPSO₂. A notable portion of the administered dose is also eliminated through exhaled air.

Experimental Protocols

The following sections detail the methodologies employed in the key studies on the pharmacokinetics of this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of DPDS and its metabolites after oral administration.

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

Dosage and Administration: A single dose of 200 mg/kg DPDS is administered by gastric intubation.

Sample Collection: Blood, stomach, intestine, liver, and bile samples are collected at various time points over 48 hours.

Analytical Method: The concentrations of DPDS and its metabolites in the collected samples are quantified using gas chromatography coupled with mass spectrometry (GC-MS).

In_Vivo_Pharmacokinetic_Workflow Animal_Model Sprague-Dawley Rats Dosing Oral Gavage (200 mg/kg DPDS) Animal_Model->Dosing Sample_Collection Blood, Tissues, Bile Collection (0-48h) Dosing->Sample_Collection Sample_Prep Sample Preparation Sample_Collection->Sample_Prep Analysis GC-MS Analysis Sample_Prep->Analysis Data_Analysis Pharmacokinetic Modeling Analysis->Data_Analysis

Workflow for in vivo pharmacokinetic study.
In Vitro Metabolism Study using Rat Liver Subfractions

Objective: To investigate the enzymatic pathways involved in DPDS metabolism.

Methodology:

  • Preparation of Liver Subfractions: Liver microsomes and cytosols are prepared from rat livers.

  • Incubation: DPDS or its metabolite DPDSO is incubated with the liver subfractions in the presence of necessary cofactors (e.g., NADPH for CYPs and FMOs, glutathione for GSTs).

  • Metabolite Identification: The formation of metabolites is monitored and quantified, often using analytical techniques like GC-MS or HPLC.

  • Enzyme Inhibition: Specific inhibitors of CYP isoforms are used to identify the contribution of individual enzymes to the metabolism.

Isolated Perfused Rat Liver (IPRL) Model

Objective: To study the hepatic metabolism and disposition of DPDS in an ex vivo system that maintains the architecture of the liver.

Methodology:

  • Surgical Preparation: The rat liver is surgically isolated, and the portal vein, bile duct, and inferior vena cava are cannulated.

  • Perfusion: The liver is placed in a perfusion chamber and perfused with an oxygenated physiological buffer containing DPDS.

  • Sample Collection: Perfusate and bile samples are collected over time. Liver tissue is collected at the end of the experiment.

  • Analysis: The concentrations of DPDS and its metabolites in the perfusate, bile, and liver tissue are determined.

Conclusion and Future Directions

The available evidence from rat models provides a foundational understanding of the pharmacokinetics of this compound. Key findings include its low oral bioavailability, extensive hepatic metabolism involving both Phase I and Phase II enzymes, and excretion through multiple pathways. The metabolites, particularly methylpropyl sulfone, are more prevalent and persistent in the systemic circulation than the parent compound.

Future research should focus on several key areas:

  • Pharmacokinetics in other species, including humans: To assess the relevance of the findings from rat models to human health.

  • Pharmacological activity of the metabolites: To determine whether the biological effects attributed to DPDS are due to the parent compound or its metabolites.

  • Detailed mechanisms of metabolic pathways: Further elucidation of the specific enzymes and regulatory mechanisms involved in DPDS metabolism.

This comprehensive understanding will be instrumental in the continued exploration of this compound for its potential applications in drug development and therapy.

References

The Garlic-Like Odor of Dipropyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl disulfide (C₆H₁₄S₂) is an organosulfur compound naturally present in plants of the Allium genus, such as garlic and onions.[1] It is a significant contributor to the characteristic pungent and sulfurous aroma of these plants.[1][2][3] This colorless to pale yellow liquid is utilized in the flavor and fragrance industry to impart savory, onion, and garlic notes to food products. Understanding the chemical, sensory, and biological properties of this compound is crucial for its effective application and for research into the sensory perception of sulfur-containing compounds. This guide provides an in-depth technical overview of this compound, focusing on its garlic-like odor.

Chemical and Physical Properties

A comprehensive summary of the chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and analysis.

PropertyValueReferences
Molecular Formula C₆H₁₄S₂
Molecular Weight 150.31 g/mol
CAS Number 629-19-6
Appearance Colorless to pale yellow liquid
Odor Pungent, sulfur-like, reminiscent of garlic and onions
Boiling Point 195-196 °C
Melting Point -86 °C
Density 0.96 g/mL at 25 °C
Refractive Index 1.497 at 20 °C
Solubility Insoluble in water; soluble in organic solvents

Sensory Perception of this compound

Odor Profile

The odor of this compound is consistently described as "alliaceous," with strong notes of garlic and onion. At a concentration of 10 ppm, its taste characteristics are described as alliaceous, sulfurous, green, vegetative, and with asafoetida nuances.

Olfactory Receptors and Signaling Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. While the specific human olfactory receptor for this compound has not been definitively identified in publicly available research, the human olfactory receptor OR2T11 is known to respond to odorant thiols, suggesting a potential role for this or related receptors in the perception of sulfur-containing compounds.

The binding of an odorant to a GPCR initiates a signal transduction cascade. A generalized signaling pathway for GPCRs is depicted below.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound GPCR Olfactory Receptor (GPCR) Odorant->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase α-subunit activates cAMP cAMP (Second Messenger) Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Opens Signal_Transmission Signal to Brain Ca_Influx->Signal_Transmission Initiates

A generalized G-protein coupled receptor signaling pathway for odorant perception.

Metabolism of this compound

The metabolism of this compound has been studied in rats, providing insights into its biotransformation. In vivo and in vitro studies have shown that this compound is metabolized in the liver by phase I and phase II enzymes. Key metabolic transformations include oxidation and conjugation.

The primary metabolites identified include:

  • Propyl mercaptan

  • Methylpropyl sulfide

  • Methylpropyl sulfoxide (MPSO)

  • Methylpropyl sulphone (MPSO₂)

  • Propylglutathione sulfide conjugate

The oxidation of this compound is primarily carried out by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). A simplified diagram of the metabolic pathway is presented below.

Dipropyl_Disulfide_Metabolism cluster_oxidation Phase I: Oxidation cluster_conjugation Phase II: Conjugation DPDS This compound DPDSO Dipropyl Thiosulfinate DPDS->DPDSO CYP/FMO Propyl_Mercaptan Propyl Mercaptan DPDS->Propyl_Mercaptan PGS Propylglutathione Sulfide DPDS->PGS GST MPS Methylpropyl Sulfide Propyl_Mercaptan->MPS MPSO Methylpropyl Sulfoxide MPS->MPSO MPSO2 Methylpropyl Sulphone MPSO->MPSO2

A simplified metabolic pathway of this compound.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying odor-active compounds in a volatile mixture. A general protocol for the analysis of volatile sulfur compounds like this compound is outlined below.

1. Sample Preparation:

  • For liquid samples, a headspace technique such as solid-phase microextraction (SPME) is often employed to extract volatile compounds.

  • A specific volume of the sample is placed in a sealed vial.

  • An SPME fiber with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace above the sample for a defined period to allow for the adsorption of volatile compounds.

2. Gas Chromatography:

  • The SPME fiber is introduced into the heated injection port of the gas chromatograph for thermal desorption of the analytes onto the GC column.

  • A non-polar or semi-polar capillary column is typically used for the separation of volatile sulfur compounds.

  • The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure the separation of compounds with a wide range of boiling points.

  • Helium is commonly used as the carrier gas.

3. Olfactometry and Detection:

  • At the end of the GC column, the effluent is split between a conventional detector (e.g., mass spectrometer or flame ionization detector) and an olfactometry port.

  • A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time and a description of any perceived odors.

  • The data from the detector and the olfactometry are correlated to identify the chemical compounds responsible for specific odors.

GC_O_Workflow Sample Sample containing this compound SPME Headspace SPME Sample->SPME GC_Injection GC Injection (Thermal Desorption) SPME->GC_Injection GC_Column GC Column Separation GC_Injection->GC_Column Effluent_Split Effluent Split GC_Column->Effluent_Split MS_Detector Mass Spectrometer (MS) Effluent_Split->MS_Detector Olfactometry_Port Olfactometry Port Effluent_Split->Olfactometry_Port Data_Acquisition_MS MS Data Acquisition MS_Detector->Data_Acquisition_MS Sensory_Panelist Sensory Panelist Olfactometry_Port->Sensory_Panelist Data_Correlation Data Correlation and Identification Data_Acquisition_MS->Data_Correlation Olfactometry_Data Olfactometry Data (Retention Time, Odor Descriptor) Sensory_Panelist->Olfactometry_Data Olfactometry_Data->Data_Correlation

A general workflow for Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Evaluation

A sensory panel can be used to quantitatively describe the odor profile of a specific compound like this compound.

1. Panelist Selection and Training:

  • Panelists are screened for their ability to detect and describe odors.

  • Training involves familiarization with a wide range of standard odorants and the development of a consistent vocabulary for describing sensory attributes.

2. Sample Preparation and Presentation:

  • A solution of this compound is prepared at a specific concentration in an odorless solvent (e.g., mineral oil or propylene glycol).

  • Samples are presented to panelists in a controlled environment with consistent temperature and humidity.

  • Samples are typically presented in coded, identical containers to prevent bias.

3. Evaluation:

  • Panelists are asked to rate the intensity of various odor attributes (e.g., garlic, onion, sulfurous, green) on a defined scale (e.g., a 15-point scale).

  • Data from all panelists are collected and statistically analyzed to generate a sensory profile of the compound.

Conclusion

This compound is a key aroma compound with a characteristic garlic-like odor. Its chemical and physical properties, along with an understanding of its metabolism, are important for its application in the food and fragrance industries. While the specific olfactory receptor and a precise odor detection threshold for this compound remain to be fully elucidated in public literature, the methodologies of GC-O and sensory panel evaluation provide robust frameworks for characterizing its potent and distinctive aroma. Further research into the specific molecular interactions between this compound and olfactory receptors will provide a more complete understanding of its sensory perception.

References

Dipropyl Disulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 629-19-6 IUPAC Name: 1-(propyldisulfanyl)propane

This technical guide provides an in-depth overview of dipropyl disulfide, an organosulfur compound with significant potential in research and drug development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry, with a focus on its chemical properties, biological activities, and mechanisms of action.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic pungent, sulfurous odor reminiscent of onions and garlic.[1] It is a stable compound under normal conditions and is found naturally in plants of the Allium genus.[2][3]

PropertyValueReference(s)
Molecular Formula C₆H₁₄S₂[2]
Molecular Weight 150.31 g/mol [2]
CAS Number 629-19-6
IUPAC Name 1-(propyldisulfanyl)propane
Synonyms 4,5-Dithiaoctane, Di-n-propyl disulfide
Melting Point -86 °C
Boiling Point 195-196 °C
Density 0.96 g/mL at 25 °C
Solubility Insoluble in water

Biological Activities and Applications

This compound has garnered attention for its diverse biological activities, particularly its antioxidative, anti-hyperlipidemic, and chemopreventive properties. It has been shown to inhibit benzo[a]pyrene-induced cancer and is recognized for its role in decreasing DNA damage induced by certain N-nitrosamines.

Anticancer Activity

Research has demonstrated the inhibitory effects of this compound on the growth of various tumor cell lines. At a concentration of 10 µmol/L, it exhibits inhibitory effects on the growth of several cancer cell lines, including leukemia and breast cancer.

Table of Growth Inhibition of Cancer Cell Lines by this compound (10 µmol/L)

Cell LineCancer TypeGrowth Inhibition (%)Reference(s)
CCRF-CEMLeukemia27
MOLT-4Leukemia21
MCF7Breast Cancer~15

Note: The data indicates that this compound shows a more pronounced inhibitory effect on leukemia cell lines compared to the breast cancer cell line tested at this concentration.

Experimental Protocols

While specific, detailed experimental protocols for this compound are often proprietary or published within broader studies, this section provides a generalized methodology for assessing the cytotoxic effects of compounds like this compound on cancer cell lines, based on common laboratory practices.

Protocol: In Vitro Cytotoxicity Assay using MTT

This protocol outlines the measurement of cell viability to determine the cytotoxic effects of this compound.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., CCRF-CEM, MOLT-4, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of this compound are made in the culture medium to achieve the desired final concentrations.

  • The culture medium is replaced with the medium containing different concentrations of this compound. Control wells receive medium with the solvent at the same final concentration.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

4. MTT Assay:

  • After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

  • During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

5. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.

  • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

A key mechanism underlying the chemopreventive and antioxidant effects of organosulfur compounds is the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds, such as organosulfur compounds, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a battery of Phase II detoxification and antioxidant enzymes, such as Glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1). These enzymes play a crucial role in detoxifying carcinogens and protecting cells from oxidative damage.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPDS This compound Keap1_Nrf2 Keap1-Nrf2 Complex DPDS->Keap1_Nrf2 Reacts with Keap1 Cysteine Residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Conformational Change Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_free Nrf2 Keap1_mod->Nrf2_free Release of Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Transcription Transcription ARE->Transcription PhaseII_Genes Phase II Enzyme Genes (e.g., GST, NQO1) Transcription->PhaseII_Genes

Caption: The Keap1-Nrf2 signaling pathway activated by this compound.

Metabolic Pathway

The metabolism of this compound primarily occurs in the liver and involves both Phase I and Phase II enzymatic reactions.

Phase I Metabolism: this compound is oxidized by Cytochrome P450 (CYP) enzymes, particularly the CYP2B1/2 isoform, and Flavin-containing monooxygenases (FMO) to its corresponding thiosulfinate.

Phase II Metabolism: The parent compound and its oxidized metabolite can then undergo conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs), to form a propylglutathione sulfide conjugate. Another metabolic pathway involves the reduction to propylthiol.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism DPDS This compound DPDSO Dipropyl Thiosulfinate DPDS->DPDSO Propylthiol Propylthiol DPDS->Propylthiol Enzyme1 CYP450 (CYP2B1/2) FMO GSH_conj Propylglutathione Sulfide Conjugate DPDSO->GSH_conj Enzyme2 GST Enzyme1->DPDSO Oxidation Enzyme2->GSH_conj Conjugation with GSH

Caption: Metabolic pathway of this compound in the liver.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Dipropyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis of dipropyl disulfide, a key organosulfur compound found in various natural products and utilized in diverse research and development applications. The following protocols offer a range of synthetic strategies, from the classic oxidation of thiols to modern one-pot procedures utilizing readily available starting materials.

Methods Overview

Four primary methods for the synthesis of this compound are detailed below:

  • Oxidation of 1-Propanethiol: A direct and efficient method involving the oxidation of the corresponding thiol.

  • Reaction of Propyl Halide with Sodium Thiosulfate (Bunte Salt Pathway): A versatile one-pot method for the synthesis of symmetrical disulfides from alkyl halides.

  • Reaction of Propyl Halide with Sodium Disulfide: A straightforward approach utilizing a pre-formed or in-situ generated disulfide reagent.

  • Reaction of Propyl Halide with Sodium Sulfide and Carbon Disulfide: A rapid, one-pot synthesis suitable for the efficient production of symmetrical disulfides.

Data Presentation

The following table summarizes the quantitative data associated with various methods for the synthesis of dialkyl disulfides, providing a comparative overview of reaction conditions and yields.

MethodStarting MaterialReagentsSolventReaction Time (h)Yield (%)Reference Compound
Oxidation of Thiol1-PropanethiolI₂, O₂ (aerobic)Ethyl Acetate4>95%Dodecyl disulfide
Bunte Salt Pathway (One-Pot)1-BromopropaneNa₂S₂O₃·5H₂ODMSO5~90%Dibutyl disulfide
From Alkyl Halide and Sodium Sulfiden-Propyl bromideNa₂S·9H₂O, S₈, Didecyldimethylammonium bromideWater/DCM0.5-192%Dibenzyl disulfide
From Alkyl Halide and Na₂S/CS₂Benzyl bromideNa₂S·9H₂O, CS₂DMF0.1795%Dibenzyl disulfide

Experimental Protocols

Method 1: Oxidation of 1-Propanethiol

This protocol describes the synthesis of this compound by the iodine-catalyzed aerobic oxidation of 1-propanethiol.

Materials:

  • 1-Propanethiol (Propyl mercaptan)

  • Iodine (I₂)

  • Ethyl acetate

  • 0.1 M Hydrochloric acid (HCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oxygen balloon

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 1-propanethiol (1.0 eq).

  • Dissolve the 1-propanethiol in ethyl acetate (to achieve a concentration of approximately 0.04 M).

  • Add iodine (5 mol%) to the solution.

  • Fit the flask with an oxygen balloon.

  • Stir the reaction mixture vigorously at 70°C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a 0.1 M HCl solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the product by silica gel column chromatography if necessary.

Logical Workflow for Oxidation of 1-Propanethiol

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1-Propanethiol 1-Propanethiol ReactionVessel Reaction in Ethyl Acetate (70°C, 4h) 1-Propanethiol->ReactionVessel I2 Iodine (catalyst) I2->ReactionVessel O2 Oxygen (balloon) O2->ReactionVessel Quench Cooling & Dilution ReactionVessel->Quench Wash Aqueous Wash (HCl, Brine) Quench->Wash Dry Drying (MgSO4) Wash->Dry Evaporation Solvent Removal Dry->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via oxidation of 1-propanethiol.

Method 2: From Propyl Halide and Sodium Thiosulfate (Bunte Salt Pathway)

This one-pot protocol details the synthesis of this compound from a propyl halide (e.g., 1-bromopropane or 1-chloropropane) and sodium thiosulfate in dimethyl sulfoxide (DMSO).

Materials:

  • 1-Bromopropane or 1-Chloropropane

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine the propyl halide (1.0 eq) and sodium thiosulfate pentahydrate (1.2 eq).

  • Add DMSO to the flask to achieve a suitable concentration (e.g., 1 M).

  • Heat the reaction mixture to 60-70°C with vigorous stirring.

  • Continue heating for approximately 5 hours, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by distillation or column chromatography.

Signaling Pathway for Bunte Salt Method

G PropylHalide Propyl Halide (R-X) BunteSalt Bunte Salt (R-S-SO3Na) PropylHalide->BunteSalt Nucleophilic Substitution Na2S2O3 Sodium Thiosulfate Na2S2O3->BunteSalt Propanethiol 1-Propanethiol (R-SH) (in situ generation) BunteSalt->Propanethiol Hydrolysis DipropylDisulfide This compound (R-S-S-R) Propanethiol->DipropylDisulfide Oxidative Coupling DMSO_oxidant DMSO (Oxidant) DMSO_oxidant->DipropylDisulfide

Caption: Reaction pathway for the synthesis of this compound from a propyl halide.

Method 3: From Propyl Halide and Sodium Disulfide

This method involves the reaction of a propyl halide with sodium disulfide, which can be prepared in situ from sodium sulfide and elemental sulfur.

Materials:

  • 1-Bromopropane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur (S₈)

  • Didecyldimethylammonium bromide (phase-transfer catalyst)

  • Dichloromethane (DCM)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare the sodium disulfide solution by dissolving sodium sulfide nonahydrate (1.2 eq) and elemental sulfur (1.1 eq) in water.

  • In a separate flask, dissolve 1-bromopropane (1.0 eq) and the phase-transfer catalyst (e.g., didecyldimethylammonium bromide, 2-5 mol%) in dichloromethane.

  • Add the aqueous sodium disulfide solution to the organic solution of 1-bromopropane.

  • Stir the biphasic mixture vigorously at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by distillation or column chromatography.

Experimental Workflow for Sodium Disulfide Method

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up Na2S Sodium Sulfide (Na2S) Na2S2 Sodium Disulfide (Na2S2) (in situ) Na2S->Na2S2 Sulfur Sulfur (S8) Sulfur->Na2S2 Reaction Biphasic Reaction (Water/DCM) Na2S2->Reaction PropylHalide Propyl Halide PropylHalide->Reaction PTC Phase-Transfer Catalyst PTC->Reaction Separation Phase Separation Reaction->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Evaporation Solvent Removal Drying->Evaporation Product This compound Evaporation->Product

Caption: Workflow for this compound synthesis using sodium disulfide.

Method 4: From Propyl Halide with Sodium Sulfide and Carbon Disulfide

This one-pot synthesis provides a rapid and efficient route to symmetrical disulfides from alkyl halides.

Materials:

  • 1-Bromopropane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Carbon disulfide (CS₂)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of sodium sulfide nonahydrate (1.5 eq) in DMF, add carbon disulfide (2.0 eq) and stir for a few minutes at room temperature.

  • To this mixture, add a solution of 1-bromopropane (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature. The reaction is typically very fast and can be complete in less than 20 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation or column chromatography.

Logical Relationship for Na₂S/CS₂ Method

G Na2S Sodium Sulfide Trithiocarbonate Trithiocarbonate Intermediate (in situ) Na2S->Trithiocarbonate CS2 Carbon Disulfide CS2->Trithiocarbonate Thiolate Propyl Thiolate (in situ) Trithiocarbonate->Thiolate Nucleophilic Attack PropylHalide Propyl Halide PropylHalide->Thiolate Oxidation Oxidative Dimerization Thiolate->Oxidation Product This compound Oxidation->Product

Caption: Logical flow of the rapid synthesis of this compound using Na₂S and CS₂.

Application Notes and Protocols for the Laboratory-Scale Synthesis of Dipropyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of dipropyl disulfide. The described method involves the preparation of sodium disulfide in situ, followed by its reaction with 1-bromopropane. This protocol is designed to be a reliable and straightforward procedure for obtaining this compound in a laboratory setting. Included are a comprehensive list of materials and reagents, a step-by-step experimental procedure, and guidelines for the purification and characterization of the final product. All quantitative data is summarized for easy reference, and a visual representation of the experimental workflow is provided.

Introduction

This compound is an organosulfur compound naturally found in plants of the Allium genus, such as onions and garlic, and is a significant contributor to their characteristic flavor and aroma.[1][2] Beyond its role as a flavor component, this compound has garnered interest in the scientific community for its potential biological activities, including antioxidative, anti-hyperlipidemic, and chemopreventive properties.[3] The availability of a reliable synthesis protocol is essential for researchers investigating the chemical and biological properties of this compound. The following protocol details a robust method for the synthesis of this compound, suitable for laboratory-scale preparations.

Data Presentation

A summary of the key quantitative data for the reactants and the product is provided in the table below for easy comparison and reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n20/D)
1-BromopropaneC₃H₇Br123.0071-1101.3541.434
Sodium Sulfide NonahydrateNa₂S·9H₂O240.18N/A501.43N/A
SulfurS32.07444.6115.22.07N/A
This compoundC₆H₁₄S₂150.31195-196-860.9601.497

Experimental Protocol

This protocol is adapted from established methods for the synthesis of organic disulfides.[4]

Materials and Reagents
  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur powder

  • 1-Bromopropane

  • Ethanol (95%)

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure

Part 1: Preparation of Sodium Disulfide Solution

  • In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (e.g., 0.15 mol) in a mixture of deionized water and ethanol.

  • To the dissolved sodium sulfide, add finely ground sulfur (e.g., 0.15 mol).

  • Heat the mixture to reflux with vigorous stirring until all the sulfur has dissolved, resulting in a clear, reddish-brown solution of sodium disulfide.

Part 2: Synthesis of this compound

  • To the freshly prepared sodium disulfide solution, add 1-bromopropane (e.g., 0.20 mol) dropwise from a dropping funnel over a period of 30 minutes while maintaining a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture under reflux with stirring for an additional 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

Part 3: Work-up and Purification

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Add diethyl ether to the separatory funnel and shake vigorously to extract the organic product.

  • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Combine the organic extracts and wash them sequentially with deionized water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.

  • The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 195-196 °C.[5]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical methods:

  • ¹H NMR (CDCl₃): δ 2.67 (t, 4H), 1.70 (sextet, 4H), 1.00 (t, 6H).

  • ¹³C NMR (CDCl₃): δ 41.2, 22.6, 13.1.

  • IR (neat): Characteristic peaks for C-H stretching and bending. The absence of S-H stretching around 2550 cm⁻¹ indicates the consumption of any thiol intermediate.

  • Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 150, with a characteristic fragmentation pattern.

Experimental Workflow

experimental_workflow Synthesis of this compound cluster_prep Preparation of Sodium Disulfide cluster_synthesis Synthesis cluster_workup Work-up and Purification prep_start Dissolve Na₂S·9H₂O and Sulfur in Ethanol/Water reflux_prep Reflux until Sulfur dissolves prep_start->reflux_prep na2s2_sol Sodium Disulfide Solution reflux_prep->na2s2_sol add_propyl_bromide Add 1-Bromopropane dropwise na2s2_sol->add_propyl_bromide reflux_reaction Reflux for 2-3 hours add_propyl_bromide->reflux_reaction crude_product Crude this compound Mixture reflux_reaction->crude_product extraction Solvent Extraction with Diethyl Ether crude_product->extraction washing Wash with Water and Brine extraction->washing drying Dry with Anhydrous MgSO₄ washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration distillation Fractional Distillation concentration->distillation final_product Pure this compound distillation->final_product

References

Application Notes and Protocols: Extraction and Isolation of Dipropyl Disulfide from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl disulfide is a naturally occurring organosulfur compound predominantly found in plants of the Allium genus, such as onions (Allium cepa), garlic (Allium sativum), and leeks.[1][2] It is a significant contributor to the characteristic flavor and aroma of these plants and has garnered interest for its potential therapeutic properties, including antioxidative, anti-hyperlipidemic, and chemopreventive activities.[3] This document provides detailed application notes and protocols for the extraction and isolation of this compound from natural sources, focusing on methodologies relevant to research and drug development.

Natural Sources and Biosynthesis

This compound is not typically present in intact Allium tissues. It is formed enzymatically upon cellular disruption, such as cutting or crushing.[2] The precursor, S-propyl-L-cysteine sulfoxide, is converted by the enzyme alliinase into propanethial S-oxide, which is unstable and further reacts to form a variety of volatile sulfur compounds, including this compound.

Extraction Methodologies

Several methods can be employed to extract essential oils rich in this compound from Allium species. The choice of method can significantly impact the yield and chemical profile of the extract.

Steam Distillation

Steam distillation is a widely used technique for extracting volatile compounds like this compound.[4] It is effective for separating essential oils from plant material.

Experimental Protocol: Steam Distillation of Onion Oil

  • Preparation of Plant Material:

    • Take 1 kg of fresh onion bulbs (Allium cepa).

    • Wash the bulbs thoroughly to remove any dirt.

    • Finely chop or grind the onions to facilitate cell disruption and release of volatile compounds.

  • Steam Distillation Apparatus Setup:

    • Assemble a steam distillation apparatus, including a steam generator, a still pot containing the chopped onions, a condenser, and a collection flask (e.g., a Dean-Stark apparatus or a Clevenger-type apparatus).

  • Extraction Process:

    • Transfer the chopped onion into the still pot. Add water to the pot, typically at a 1:1 ratio of water to raw material.

    • Heat the steam generator and pass steam through the onion material.

    • The steam will vaporize the volatile compounds, including this compound.

    • The steam and volatile compound mixture will then pass into the condenser.

    • Condense the vapor back into a liquid, which is collected in the collection flask. The essential oil, being immiscible with water, will form a separate layer.

    • Continue the distillation for a period of 2.5 to 3 hours.

  • Oil Separation and Drying:

    • Separate the oil layer from the aqueous layer.

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the oil in a sealed, dark glass vial at 4°C to prevent degradation.

Solvent Extraction

Solvent extraction is another common method that utilizes organic solvents to dissolve the essential oil from the plant matrix. The choice of solvent is critical for extraction efficiency. Dichloromethane has been shown to be effective for extracting a wide range of organosulfur compounds from onion oil.

Experimental Protocol: Solvent Extraction of Onion Oil

  • Preparation of Plant Material:

    • Prepare 500 g of fresh, chopped onions as described in the steam distillation protocol.

  • Extraction Process:

    • Place the chopped onion material in a large flask.

    • Add a suitable solvent, such as dichloromethane, in a 2:1 solvent-to-sample ratio (v/w).

    • Macerate the mixture at room temperature for 24 hours with occasional stirring.

  • Filtration and Concentration:

    • Filter the mixture to separate the solvent extract from the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to remove the solvent.

  • Storage:

    • Store the resulting crude extract in a sealed, dark glass vial at 4°C.

Supercritical Fluid Extraction (SFE)

SFE, using supercritical carbon dioxide (SC-CO2), is a green extraction technique that offers high selectivity and avoids the use of organic solvents.

Experimental Protocol: Supercritical Fluid Extraction of Onion Oil

  • Preparation of Plant Material:

    • Freeze-dry fresh onion slices and then grind them into a fine powder.

  • SFE System Parameters:

    • Pressure: 10-40 MPa

    • Temperature: 35-50°C

    • CO2 Flow Rate: 2-5 L/min

    • Extraction Time: 1-3 hours

  • Extraction Process:

    • Pack the ground onion powder into the extraction vessel of the SFE system.

    • Pressurize and heat the system to the desired supercritical conditions.

    • Pump supercritical CO2 through the extraction vessel. The SC-CO2 will act as a solvent and extract the organosulfur compounds.

    • Decompress the CO2 in a separator vessel, causing the CO2 to return to a gaseous state and the extracted oil to precipitate.

  • Collection and Storage:

    • Collect the essential oil from the separator.

    • Store the oil in a sealed, dark glass vial at 4°C.

Data Presentation: Comparison of Extraction Methods

The yield and composition of the extracted essential oil can vary significantly depending on the method used. The following table summarizes representative quantitative data.

Extraction MethodPlant SourceKey ParametersYield of Essential Oil (%)This compound Content (% of Oil)Reference
Steam DistillationOnion (Allium cepa)Water to raw material ratio: 1:1, 2.6 h distillation0.178Major Component
HydrodistillationGarlic (Allium sativum)3 h distillation0.2Diallyl disulfide dominant
Solvent Extraction (DCM)Onion (Allium cepa)Room temperature macerationNot specifiedAbundant
Supercritical Fluid Extraction (SC-CO2)Onion (Allium cepa)Not specifiedNot specifiedPresent
Microwave-Assisted ExtractionOnion (Allium cepa)84.9% methanol, pH 2.5, 50°C, 10 minNot specifiedNot specified for disulfide

Note: The yield and composition are highly dependent on the specific variety of the plant, growing conditions, and precise extraction parameters.

Isolation and Purification of this compound

The crude essential oil obtained from the extraction process is a complex mixture of various volatile compounds. To isolate pure this compound, chromatographic techniques are necessary.

Gas Chromatography (GC) Analysis

Analytical Gas Chromatography coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (GC-FID) is essential for identifying and quantifying this compound in the crude extract.

Experimental Protocol: GC-MS Analysis of Onion Essential Oil

  • Sample Preparation:

    • Dilute the crude essential oil (1 µL) in a suitable solvent like dichloromethane (1 mL).

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 3 min.

      • Ramp to 150°C at 3°C/min, hold for 3 min.

      • Ramp to 250°C at 25°C/min, hold for 5 min.

    • MS Detector:

      • Ion Source Temperature: 200°C.

      • Mass Range: 40-500 amu.

  • Identification:

    • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and by matching with a mass spectral library (e.g., NIST).

Preparative Gas Chromatography (Prep-GC) for Purification

For obtaining high-purity this compound, preparative gas chromatography is a suitable method.

Experimental Protocol: Preparative GC Purification

  • System Setup:

    • Use a preparative gas chromatograph equipped with a larger diameter column (e.g., >5 mm i.d.) packed with a similar stationary phase as the analytical column.

    • The system should have a fraction collector at the outlet.

  • Method Development:

    • Optimize the separation on an analytical GC first to achieve good resolution between this compound and other components.

    • Scale up the method to the preparative column, adjusting flow rates and temperature programs accordingly.

  • Purification Run:

    • Inject a larger volume of the crude essential oil onto the preparative column.

    • Monitor the separation using a detector.

    • Collect the fraction corresponding to the elution time of this compound.

  • Purity Analysis:

    • Analyze the collected fraction using analytical GC-MS to confirm its purity.

    • Repeat the preparative separation if necessary to achieve the desired purity.

Visualizations

Experimental Workflow

Extraction_and_Isolation_Workflow cluster_Source Natural Source cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis & Purification NaturalSource Allium Species (Onion, Garlic) Preparation Washing, Chopping, Grinding NaturalSource->Preparation SteamDistillation Steam Distillation Preparation->SteamDistillation SolventExtraction Solvent Extraction Preparation->SolventExtraction SFE Supercritical Fluid Extraction (SFE) Preparation->SFE CrudeExtract Crude Essential Oil SteamDistillation->CrudeExtract SolventExtraction->CrudeExtract SFE->CrudeExtract GCMS GC-MS Analysis (Identification & Quantification) CrudeExtract->GCMS PrepGC Preparative GC (Purification) CrudeExtract->PrepGC PureCompound Isolated Dipropyl Disulfide PrepGC->PureCompound

Caption: Workflow for the extraction and isolation of this compound.

Logical Relationship of Key Steps

Logical_Relationships Start Start: Fresh Allium Plant CellDisruption Cell Disruption (Mechanical) Start->CellDisruption is subjected to EnzymaticReaction Enzymatic Reaction (Alliinase) CellDisruption->EnzymaticReaction triggers Extraction Extraction of Volatiles EnzymaticReaction->Extraction produces volatiles for Separation Separation of Oil and Water Extraction->Separation yields mixture for Analysis Qualitative & Quantitative Analysis (GC-MS) Separation->Analysis provides crude oil for Purification Isolation of Target Compound (Prep-GC) Analysis->Purification guides FinalProduct Pure Dipropyl Disulfide Purification->FinalProduct results in

Caption: Logical steps from raw material to pure this compound.

References

Application Note: Quantitative Analysis of Dipropyl Disulfide by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl disulfide is a volatile organosulfur compound and a significant flavor and aroma component in various plants of the Allium genus, such as onions and garlic.[1] Its analysis is crucial in the food and beverage industry for quality control and flavor profiling. In pharmaceutical and drug development, the identification and quantification of such volatile compounds can be essential for understanding drug degradation, impurity profiling, and in the analysis of natural product-derived medicines. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[2]

This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique suitable for volatile compounds in liquid or solid samples.

Materials:

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with screw caps and septa

  • Heating block or water bath with temperature control

  • Sodium chloride (NaCl)

  • Deionized water

Protocol:

  • Sample Aliquoting: Place 5 mL of a liquid sample or 1 g of a homogenized solid sample into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water.

  • Matrix Modification: Add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the partitioning of volatile analytes into the headspace.

  • Vial Sealing: Immediately seal the vial with the screw cap and septum.

  • Equilibration and Extraction: Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for an equilibration time (e.g., 15 minutes) to allow the analytes to partition into the headspace.

  • SPME Fiber Exposure: After equilibration, expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • Desorption: Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and sample matrix.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Split/Splitless
Injector Temperature 250°C
Injection Mode Splitless for 1 minute
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 40°C, hold for 2 minRamp: 5°C/min to 150°CRamp: 20°C/min to 250°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 35-350
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data

Quantitative analysis of this compound should be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. A calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., methanol) over the desired concentration range.

Table 1: Key Mass Spectrometric and Quantitative Parameters for this compound

Parameter Value Reference
Molecular Formula C₆H₁₄S₂[1]
Molecular Weight 150.31 g/mol [1]
Retention Time (approx.) 12-15 min (on DB-5ms)Instrument Dependent
Quantifier Ion (m/z) 43[1]
Qualifier Ions (m/z) 108, 150
Example Calibration Range 0.1 - 10 µg/mLMethod Dependent
Example LOD 0.05 µg/mLMethod Dependent
Example LOQ 0.15 µg/mLMethod Dependent

Note: Retention time, LOD, and LOQ are highly dependent on the instrument, column, and sample matrix and must be experimentally determined during method validation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Vial Headspace Vial + NaCl Sample->Vial Equilibrate Equilibration & Heating Vial->Equilibrate SPME HS-SPME Extraction Equilibrate->SPME GC_Injector GC Injector (Desorption) SPME->GC_Injector GC_Column GC Column (Separation) GC_Injector->GC_Column MS_Detector MS Detector (Ionization & Detection) GC_Column->MS_Detector Data_Acq Data Acquisition MS_Detector->Data_Acq Quant Quantification & Identification Data_Acq->Quant Report Report Quant->Report

GC-MS Analysis Workflow for this compound.
Mass Fragmentation Pathway

The electron ionization (EI) of this compound results in a characteristic fragmentation pattern. The following diagram illustrates the proposed major fragmentation pathway.

Fragmentation_Pathway parent This compound (C₆H₁₄S₂) m/z = 150 frag1 [CH₃CH₂CH₂S]⁺ m/z = 75 parent->frag1 - •SCH₂CH₂CH₃ frag4 [CH₃CH₂CH₂SS]⁺ m/z = 107 parent->frag4 - •CH₂CH₂CH₃ frag5 [C₆H₁₂S]⁺ m/z = 108 parent->frag5 - H₂S frag2 [CH₃CH₂CH₂]⁺ m/z = 43 (Base Peak) frag1->frag2 - S frag3 [C₃H₅]⁺ m/z = 41 frag2->frag3 - H₂

Proposed Mass Fragmentation Pathway of this compound.

Conclusion

This application note provides a comprehensive protocol for the qualitative and quantitative analysis of this compound using HS-SPME GC-MS. The presented methods are robust and can be adapted for various sample matrices. Adherence to good laboratory practices, including proper method validation, is essential for obtaining accurate and reliable results. The provided workflows and fragmentation pathways serve as valuable tools for researchers and scientists in the fields of food science, natural product analysis, and drug development.

References

Application Note: Interpreting the Mass Spectrum of Dipropyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipropyl disulfide (C6H14S2) is a volatile sulfur compound and a significant flavor component in many foods, such as onions and garlic from the Allium genus.[1] Its detection and accurate identification are crucial in various fields, including food science, environmental analysis, and metabolomics. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a primary analytical technique for this purpose.[2][3] This document provides a detailed guide to interpreting the electron ionization (EI) mass spectrum of this compound and outlines a standard protocol for its analysis.

Mass Spectrometry Analysis of this compound

Under electron ionization, this compound undergoes characteristic fragmentation, yielding a distinct mass spectrum that allows for its unambiguous identification.[4] The molecule's structure, featuring a disulfide bond (S-S) and two propyl chains, dictates the fragmentation pathways.

Fragmentation Pattern

The molecular ion ([M]•+) of this compound is observed at a mass-to-charge ratio (m/z) of 150.[1] The fragmentation is dominated by cleavages around the sulfur atoms and along the alkyl chains. Key fragmentation events include:

  • Cleavage of the S-S bond: This is a common fragmentation pathway for disulfides.

  • Cleavage of C-S bonds: This leads to the formation of propyl and propylthio fragments.

  • Cleavage within the propyl chains: This results in the loss of smaller alkyl fragments and the formation of various smaller ions.

Key Fragment Ions

The EI mass spectrum of this compound is characterized by several key ions. The most abundant ions and their proposed structures are essential for positive identification.

m/zProposed FragmentRelative Abundance (%)
150[CH3CH2CH2SSCH2CH2CH3]•+ (Molecular Ion)~36
108[CH3CH2CH2SSH]+~28
75[CH3CH2CH2S]+Moderate
43[CH3CH2CH2]+ (Propyl Cation)100 (Base Peak)
41[C3H5]+~32
Data sourced from NIST Mass Spectrometry Data Center and PubChem.

The base peak at m/z 43 corresponds to the propyl cation ([C3H7]+), indicating the facile cleavage of the C-S bond. The presence of a significant molecular ion peak at m/z 150 is crucial for determining the molecular weight. The ion at m/z 108 is characteristic of the cleavage of a propyl group from the molecular ion, followed by a hydrogen rearrangement.

Experimental Protocols

Protocol: GC-MS Analysis of Volatile Sulfur Compounds

This protocol outlines a general method for the analysis of this compound and other volatile sulfur compounds (VSCs) in a liquid matrix, such as a food extract or environmental water sample.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is an effective technique for extracting and concentrating volatile and semi-volatile compounds from a sample matrix.

  • Materials:

    • 20 mL headspace vials with screw caps and septa.

    • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

    • Sodium chloride (NaCl).

    • Heater-stirrer or water bath.

  • Procedure:

    • Place 10 mL of the liquid sample into a 20 mL headspace vial.

    • To enhance the extraction of VSCs, add NaCl to the sample to a final concentration of 20% (w/v).

    • Seal the vial tightly with the cap and septum.

    • Place the vial in a water bath or on a heater-stirrer set to a specific temperature (e.g., 35-50°C) and allow it to equilibrate for a set time (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • Gas Chromatograph:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 10 minutes.

      • Ramp 1: Increase to 100°C at 5°C/min.

      • Ramp 2: Increase to 210°C at 3°C/min, hold for 40 minutes.

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a database (e.g., NIST/EPA/NIH Mass Spectral Library).

  • The comparison should show a good match for the m/z values and relative abundances of the molecular ion and key fragment ions as listed in the table above.

Visualization

Below is a diagram illustrating the key fragmentation pathways of this compound under electron ionization.

fragmentation_pathway This compound EI Fragmentation Pathway M [CH3CH2CH2-S-S-CH2CH2CH3]•+ m/z = 150 F108 [CH3CH2CH2SSH]+ m/z = 108 M->F108 - C3H6 F75 [CH3CH2CH2S]+ m/z = 75 M->F75 - •S-C3H7 F43 [CH3CH2CH2]+ m/z = 43 (Base Peak) F75->F43 - S F41 [C3H5]+ m/z = 41 F43->F41 - H2

Caption: Key fragmentation pathways of this compound in EI-MS.

This diagram illustrates the formation of major fragment ions from the molecular ion of this compound. The molecular ion (m/z 150) can lose a propene molecule to form the ion at m/z 108 or undergo cleavage of the disulfide bond to produce other fragments. The formation of the stable propyl cation (m/z 43) is a dominant pathway, resulting in the base peak of the spectrum.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Dipropyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of dipropyl disulfide. This document includes detailed spectral data, standardized experimental protocols for sample preparation and data acquisition, and key applications relevant to research and development.

Introduction to NMR Spectroscopy of this compound

This compound (CH₃CH₂CH₂S-SCH₂CH₂CH₃) is an organosulfur compound found in various plants of the Allium genus, such as onions and garlic, and contributes to their characteristic aroma and flavor.[1][2] In the context of drug development and food science, understanding the structure and purity of such compounds is crucial. NMR spectroscopy is a powerful analytical technique for the structural elucidation and quantification of this compound. This document outlines the procedures for obtaining and interpreting ¹H and ¹³C NMR spectra of this compound.

NMR Spectral Data

The structural symmetry of this compound simplifies its NMR spectra. The molecule has three chemically distinct sets of protons and carbons, leading to a predictable pattern of signals.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the methyl (CH₃), methylene (β-CH₂), and alpha-methylene (α-CH₂) protons. The chemical shifts are influenced by the electronegativity of the adjacent sulfur atoms.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound.

Protons (Assignment)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (C)~1.00Triplet~7.5
-CH₂- (B)~1.70SextetJ(B,C) ≈ 7.5, J(B,A) ≈ 7.2
-S-CH₂- (A)~2.66Triplet~7.2

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm. Data presented is based on spectra recorded in deuterated chloroform (CDCl₃).[1][3]

¹³C NMR Spectral Data

The carbon NMR spectrum of this compound shows three signals corresponding to the three unique carbon environments in the propyl chain.

Table 2: ¹³C NMR Chemical Shift Data for this compound.

Carbon (Assignment)Chemical Shift (δ, ppm)
-C H₃~13.13
-C H₂-~22.55
-S-C H₂-~41.21

Note: Chemical shifts are typically referenced to the solvent peak of CDCl₃ at 77.0 ppm.[1]

Experimental Protocols

The following protocols provide a standardized methodology for the preparation and NMR analysis of this compound samples.

Sample Preparation Protocol

This compound is a volatile liquid, and proper handling is necessary to ensure accurate and reproducible results.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃), or other suitable deuterated solvent

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Small plug of glass wool or a filter

  • Vial and cap

  • Micropipette

Procedure:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound.

  • Sample Concentration: For ¹H NMR, a concentration of 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ is recommended. For the less sensitive ¹³C NMR, a higher concentration of around 50 mg in the same volume of solvent may be necessary.

  • Preparation: a. In a clean, dry vial, add the appropriate amount of deuterated solvent. b. Using a micropipette, add the desired amount of this compound to the solvent. c. Cap the vial and gently mix the solution until the sample is fully dissolved.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the sample solution directly into the NMR tube. a. Place a small, tight plug of glass wool into a Pasteur pipette. b. Draw the sample solution into the pipette. c. Carefully dispense the filtered solution into a clean, dry NMR tube to a height of approximately 4-5 cm (0.6-0.7 mL).

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation, especially given the volatility of this compound. Label the tube clearly.

NMR Data Acquisition Protocol

Instrumentation:

  • A standard NMR spectrometer (e.g., 300-500 MHz) equipped with a 5 mm probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: Ambient probe temperature (typically 298 K).

  • Spectral Width: -1 to 9 ppm.

  • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Referencing: The residual proton signal of CDCl₃ at 7.26 ppm can be used as a secondary reference.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: Ambient probe temperature.

  • Spectral Width: -10 to 180 ppm.

  • Number of Scans: A higher number of scans (e.g., 128 or more) will be required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Referencing: The carbon signal of CDCl₃ at 77.0 ppm is used for referencing.

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the corresponding ¹H and ¹³C NMR assignments.

G This compound Structure with NMR Assignments cluster_propyl1 cluster_propyl2 C1 CH₃ (C) B1 CH₂ (B) C1->B1 A1 CH₂ (A) B1->A1 S1 S A1->S1 S2 S S1->S2 A2 CH₂ (A) S2->A2 B2 CH₂ (B) A2->B2 C2 CH₃ (C) B2->C2

Caption: Structure of this compound with ¹H and ¹³C NMR assignments.

Experimental Workflow for NMR Analysis

The logical flow from sample preparation to data analysis is depicted in the following diagram.

G NMR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh this compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire ¹H and ¹³C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectra H->I J Integrate and Assign Peaks I->J K K J->K Final Report

Caption: Workflow for the NMR analysis of this compound.

Applications in Research and Development

  • Structural Verification: NMR is the primary method for confirming the identity and structure of synthesized or isolated this compound.

  • Purity Assessment: The presence of impurities can be readily detected and quantified by integrating their signals relative to the signals of this compound in the ¹H NMR spectrum.

  • Metabolism Studies: NMR can be used to trace the metabolic fate of this compound by identifying its metabolites in biological samples. The technique is valuable for studying the biotransformation of such organosulfur compounds.

  • Food Science and Flavor Chemistry: As a key flavor component, NMR can be used to study the stability and degradation of this compound in food products under various processing and storage conditions.

  • Drug Discovery: Disulfide bonds are important in many biologically active molecules. Understanding the NMR characteristics of simple disulfides like this compound can aid in the structural analysis of more complex drug candidates containing this functional group.

References

Application Note: Analysis of Dipropyl Disulfide by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dipropyl disulfide is an organosulfur compound commonly found in plants of the Allium genus, such as onions and garlic. It contributes to the characteristic flavor and aroma of these foods and is also studied for its potential biological activities. Accurate and reliable quantification of this compound is crucial for food science, natural product research, and quality control. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Analytical Challenge

This compound is a volatile and non-polar compound, which can present challenges for HPLC analysis. Due to the absence of a strong chromophore in its structure, detection at low UV wavelengths is typically required, which can sometimes lead to baseline noise and interference from common solvents. This protocol provides a robust method to achieve good chromatographic separation and sensitive detection of this compound.

Method Summary

This method utilizes a C18 reversed-phase column with a mobile phase consisting of acetonitrile and water. Detection is performed using a UV detector at a low wavelength, where the disulfide bond exhibits absorbance. The method is suitable for the quantification of this compound in standard solutions and can be adapted for various sample matrices with appropriate sample preparation.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Solvents: HPLC-grade acetonitrile and ultrapure water.

  • Standard: this compound (≥98% purity).

  • Sample Vials: Amber glass vials to prevent photodegradation of the analyte.

2. Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These parameters may be optimized for specific instruments and applications.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

4. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general guideline for liquid samples is provided below.

  • Liquid Samples (e.g., essential oils, extracts):

    • Dilute the sample with acetonitrile to bring the concentration of this compound within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an amber HPLC vial.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC analysis of this compound. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Retention Time (RT) ~ 5.8 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.5 µg/mL
Limit of Quantification (LOQ) ~ 1.5 µg/mL

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Calibration Calibration Curve Generation (Inject Standards) Standard_Prep->Calibration Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Analysis Sample Injection & Analysis Sample_Prep->Sample_Analysis System_Equilibration System Equilibration System_Equilibration->Calibration System_Equilibration->Sample_Analysis Quantification Quantification (using Calibration Curve) Calibration->Quantification Peak_ID Peak Identification (by Retention Time) Sample_Analysis->Peak_ID Peak_ID->Quantification Report Report Generation Quantification->Report

Caption: General workflow for the HPLC analysis of this compound.

Logical Relationship Diagram: Method Development Considerations

Method_Dev cluster_analyte Analyte Properties cluster_method HPLC Method Parameters Analyte This compound (Non-polar, Volatile) Stationary_Phase Stationary Phase (C18 - Hydrophobic) Analyte->Stationary_Phase dictates choice of Mobile_Phase Mobile Phase (High Organic Content) Analyte->Mobile_Phase solubility in Detection Detection (Low UV Wavelength) Analyte->Detection absorbance properties determine Stationary_Phase->Mobile_Phase influences

Dipropyl Disulfide: A Reliable Standard for Analytical Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dipropyl disulfide (DPDS) is a naturally occurring organosulfur compound found in various plants of the Allium genus, such as onions and garlic, contributing to their characteristic aroma.[1][2][3][4] In analytical chemistry, its stability, distinct mass spectral fragmentation pattern, and chromatographic behavior make it an excellent candidate for use as an internal or external standard. This document provides detailed application notes and protocols for the utilization of this compound as a standard in the quantitative analysis of volatile organic compounds (VOCs), particularly sulfur-containing compounds, in various matrices. These protocols are designed for researchers, scientists, and professionals in the fields of food science, environmental analysis, and drug development.

Introduction

The accurate quantification of volatile sulfur compounds (VSCs) is crucial in many fields, from assessing the quality and aroma profile of food and beverages to monitoring environmental pollutants and understanding biological processes.[5] Gas chromatography (GC) coupled with mass spectrometry (MS) or a sulfur-selective detector like the sulfur chemiluminescence detector (SCD) or flame photometric detector (FPD) are powerful techniques for VSC analysis. The use of a reliable standard is paramount for achieving accurate and reproducible results.

This compound (C₆H₁₄S₂) is a colorless to pale yellow liquid with a pungent, onion-like odor. Its physical and chemical properties are well-characterized, and it is commercially available in high purity, making it a suitable analytical standard. This document outlines its applications and provides detailed protocols for its use.

Chemical and Physical Properties of this compound:

PropertyValueReference
CAS Number629-19-6
Molecular FormulaC₆H₁₄S₂
Molecular Weight150.31 g/mol
Boiling Point193-195 °C
Density0.960 g/cm³
SolubilityInsoluble in water; soluble in ethanol and oils.
OdorPungent, sulfurous, onion-like.

Applications in Analytical Chemistry

This compound can be employed as a standard in a variety of analytical applications, including:

  • Internal Standard in GC-MS Analysis: Due to its chemical similarity to many volatile sulfur compounds, DPDS is an effective internal standard for correcting variations in sample preparation, injection volume, and instrument response.

  • External Standard for Calibration: DPDS can be used to create calibration curves for the quantification of other sulfur compounds, particularly when a certified standard for the target analyte is unavailable.

  • Method Validation: It is utilized in method validation studies to assess parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

  • Food and Beverage Analysis: Quantification of flavor and aroma compounds in products like wine, spirits, and vegetables.

  • Environmental Monitoring: Analysis of volatile sulfur compounds in air and water samples.

  • Petroleum and Natural Gas Analysis: Characterization of sulfur-containing impurities in fuels.

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound.

Materials:

  • This compound (≥98% purity)

  • Methanol or another suitable solvent (e.g., isooctane, toluene)

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Analytical balance

Protocol for Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh 10 mg of pure this compound using an analytical balance.

  • Transfer the weighed DPDS into a 10 mL Class A volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the DPDS.

  • Once dissolved, fill the flask to the mark with the solvent.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Store the stock solution in a tightly sealed amber vial at 4°C.

Protocol for Working Solutions (e.g., for a 5-point calibration curve):

  • Perform serial dilutions of the stock solution to prepare working standards at desired concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • For each working standard, transfer the calculated volume of the stock solution into a new volumetric flask and dilute to the mark with the solvent.

  • These working solutions are now ready for use in creating a calibration curve or for spiking samples as an internal standard.

Protocol for Using this compound as an Internal Standard

Objective: To quantify a target analyte in a sample using this compound as an internal standard (IS).

Methodology:

  • Sample Preparation: Prepare the sample according to the specific matrix (e.g., liquid-liquid extraction for aqueous samples, headspace analysis for solid samples).

  • Internal Standard Spiking: Add a known amount of this compound working solution to each sample, calibration standard, and blank before any extraction or derivatization steps. The concentration of the IS should be consistent across all samples and standards.

  • GC-MS Analysis: Inject the prepared samples and standards into the GC-MS system.

  • Data Analysis:

    • Identify the peaks corresponding to the target analyte and this compound based on their retention times and mass spectra.

    • For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Typical GC-MS Parameters for Volatile Sulfur Compounds:

ParameterSetting
Gas Chromatograph
ColumnDB-1 or similar non-polar capillary column (e.g., 60 m x 0.32 mm, 1.0 µm film thickness)
Carrier GasHelium at a constant flow rate (e.g., 1.0-1.5 mL/min)
Oven Temperature ProgramInitial temperature of 35-40°C (hold for 2-10 min), ramp at 5-10°C/min to 120-250°C, and hold for a final period.
Inlet Temperature200-250°C
Injection ModeSplitless or split (e.g., 10:1)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 30-400 amu
Scan ModeFull scan for identification, Selected Ion Monitoring (SIM) for quantification
Transfer Line Temperature250°C

Quantitative Data

The following table summarizes typical quantitative data that can be achieved when using this compound in analytical methods for volatile sulfur compounds.

Table of Quantitative Performance Data:

Analyte(s)MethodLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)MatrixReference
Various Volatile Sulfur CompoundsHS-SPME-GC-MS>0.990.02 - 0.085 (as µg/mL)0.08 - 0.28 (as µg/mL)-Cabbage Juice
Diallyl Disulfide & Diallyl TrisulfideGC-FID0.99990.3063 & 0.1986 (as µg/mL)1.0210 & 0.6621 (as µg/mL)98.05 - 101.76Garlic
Dithiocarbamates (as CS₂)GC-MS--0.04 (as µg/mL Thiram)79 - 104Fruits & Vegetables
Volatile Organosulfur CompoundsGC-MSD/FID>0.990.008 - 0.105 (as ppbv)--Air

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative GC-MS analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix Spiked_Sample Spiked Sample Sample->Spiked_Sample Standard Analyte Standard Spiked_Standard Spiked Standard Standard->Spiked_Standard DPDS_IS DPDS Internal Standard DPDS_IS->Spiked_Sample DPDS_IS->Spiked_Standard GCMS GC-MS Analysis Spiked_Sample->GCMS Spiked_Standard->GCMS Peak_Integration Peak Integration & Area Ratio Calculation GCMS->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Analyte Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship for Calibration

This diagram shows the logical relationship between the components used to construct a calibration curve for quantifying an analyte using an internal standard.

calibration_logic Analyte_Conc Known Analyte Concentration Calibration_Curve Calibration Curve Analyte_Conc->Calibration_Curve X-axis IS_Conc Constant Internal Standard Concentration (DPDS) Area_Ratio Peak Area Ratio (Analyte Area / IS Area) IS_Conc->Area_Ratio Analyte_Area Analyte Peak Area Analyte_Area->Area_Ratio IS_Area Internal Standard Peak Area IS_Area->Area_Ratio Area_Ratio->Calibration_Curve Y-axis

References

Application Notes and Protocols: Dipropyl Disulfide in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dipropyl disulfide in flavor and fragrance research. This document includes key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate its application in research and product development.

Introduction to this compound

This compound is an organosulfur compound naturally occurring in plants of the Allium genus, such as onions, garlic, and leeks[1]. It is a key contributor to the characteristic savory, sulfurous, and meaty aroma profiles of these plants. In the flavor and fragrance industry, it is a widely used ingredient to impart and enhance cooked onion, roasted meat, and other savory notes in a variety of products[1]. It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and is considered Generally Recognized as Safe (GRAS) for its intended use[1][2].

Chemical Properties:

PropertyValue
Chemical Name 1-(propyldisulfanyl)propane
Synonyms Propyl disulfide, Di-n-propyl disulfide
CAS Number 629-19-6
Molecular Formula C6H14S2
Molecular Weight 150.31 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Strong, pungent, sulfurous, onion-like, meaty, roasted[1]
Solubility Insoluble in water; soluble in ethanol and oils
Boiling Point 195-196 °C
Density 0.96 g/mL at 25 °C

Applications in Flavor and Fragrance

This compound's potent and characteristic aroma makes it a valuable tool for flavorists and perfumers.

Flavor Applications

This compound is extensively used to create and enhance savory flavors. Its ability to impart a cooked and roasted character is particularly valued.

Table 1: Quantitative Data on this compound in Flavor Applications

ApplicationTypical Concentration Range (ppm)Key Function
Soups and Broths1 - 5Enhances meaty and vegetable notes.
Sauces and Gravies2 - 8Provides a roasted and savory base.
Snack Seasonings (e.g., for chips)5 - 10Creates an authentic onion or grilled meat flavor.
Meat Products (processed)1 - 6Boosts savory and umami characteristics.
Vegetarian/Vegan Meat Analogs2 - 10Imparts a cooked, meaty flavor profile.
Onion and Garlic FlavorsAs a key componentUsed in the reconstruction of natural onion and garlic profiles.

Odor Activity Value (OAV):

The impact of a flavor compound is often assessed by its Odor Activity Value (OAV), which is the ratio of its concentration to its odor threshold. An OAV greater than 1 indicates that the compound is likely to contribute significantly to the aroma of the product.

  • Odor Threshold of this compound in water: 3.2 ppb (parts per billion)

Table 2: Example OAV Calculation for this compound in a Soup Base

ParameterValue
Concentration in Soup (example)2 ppm (2000 ppb)
Odor Threshold in Water3.2 ppb
Calculated OAV 625

An OAV of 625 indicates that this compound would be a very potent and impactful aroma compound in this soup base.

Fragrance Applications

While more dominant in the flavor industry, this compound is used in trace amounts in certain fragrance applications to add complexity, depth, and unique savory or spicy notes. Its use in fine fragrance is often subtle, providing an unexpected twist to a composition.

Table 3: Quantitative Data on this compound in Fragrance Applications

ApplicationTypical Concentration in Final Product (%)Olfactive Contribution
Fine Fragrance (e.g., niche perfumes)0.001 - 0.027Adds a savory, spicy, or "umami" nuance. Can create a surprising and modern accord.
Spice AccordsTrace amountsEnhances the realism and warmth of spice blends.
Gourmand FragrancesTrace amountsCan provide a savory counterpoint to sweet notes, creating a more complex and intriguing fragrance.

Experimental Protocols

Protocol for Quantitative Analysis of this compound in Onion Essential Oil using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol provides a method for the extraction and quantification of this compound in a complex matrix like onion essential oil.

1. Materials and Reagents:

  • Onion essential oil sample

  • This compound standard (≥98% purity)

  • Internal standard (e.g., d14-dipropyl disulfide or a suitable compound with similar volatility and not present in the sample)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly with a suitable coating (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

2. Standard Preparation:

  • Stock Standard Solution (1000 ppm): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1000 ppm): Prepare a 1000 ppm stock solution of the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the this compound stock solution and a fixed amount of the internal standard stock solution into 10 mL of deionized water in headspace vials. A typical concentration range would be 1, 5, 10, 50, and 100 ppb. Add 2.5 g of NaCl to each vial to increase the ionic strength and promote volatilization.

3. Sample Preparation:

  • Accurately weigh a small amount of the onion essential oil (e.g., 10 mg) into a 20 mL headspace vial.

  • Add 10 mL of deionized water and 2.5 g of NaCl.

  • Spike with a known amount of the internal standard.

  • Immediately seal the vial.

4. HS-SPME Procedure:

  • Place the sample and standard vials in the HS-SPME autosampler.

  • Incubation/Equilibration: Incubate the vials at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow for the equilibration of volatiles in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

5. GC-MS Analysis:

  • Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes onto the column.

  • GC Conditions:

    • Injector Temperature: 250°C (splitless mode)

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min and hold for 5 min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-350

    • Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity. Key ions for this compound are m/z 150 (molecular ion), 108, and 75.

6. Data Analysis:

  • Identify this compound in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Calculate the concentration of this compound in the onion essential oil sample using the calibration curve.

Protocol for Sensory Evaluation of this compound

This protocol outlines a basic threshold test to determine the detection threshold of this compound in water.

1. Panelist Selection and Training:

  • Select 15-20 panelists who are non-smokers and free from any conditions that might affect their sense of smell.

  • Train panelists on the basic principles of sensory evaluation and the specific aroma characteristics of sulfur compounds.

2. Sample Preparation:

  • Stock Solution (100 ppm): Prepare a 100 ppm stock solution of this compound in ethanol.

  • Test Solutions: Prepare a series of dilutions in odor-free water, starting from below the expected threshold (e.g., 0.1 ppb) and increasing in logarithmic steps (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 ppb).

  • Control: Use odor-free water as the control.

3. Test Procedure (Ascending Forced-Choice Method):

  • Present each panelist with three samples at each concentration level: two controls (water) and one test sample (containing this compound). The samples should be presented in random order.

  • Instruct the panelists to sniff each sample and identify the one that is different.

  • Start with the lowest concentration and proceed to higher concentrations.

  • The individual threshold is the lowest concentration at which the panelist can correctly identify the different sample in two consecutive presentations.

4. Data Analysis:

  • Calculate the geometric mean of the individual thresholds to determine the group's detection threshold.

Visualizations

Biochemical Pathway of this compound Formation in Allium Species

cluster_0 In Intact Cells cluster_1 Enzymatic Conversion (upon cell damage) cluster_2 Spontaneous Reactions S-propyl-L-cysteine S-propyl-L-cysteine S-propyl-L-cysteine_sulfoxide S-propyl-L-cysteine sulfoxide (Propiin) S-propyl-L-cysteine->S-propyl-L-cysteine_sulfoxide Oxidation Propenyl_sulfenic_acid Propenyl sulfenic acid S-propyl-L-cysteine_sulfoxide->Propenyl_sulfenic_acid Alliinase Alliinase Alliinase Thiopropanal_S-oxide Thiopropanal S-oxide (Lachrymatory Factor) Propenyl_sulfenic_acid->Thiopropanal_S-oxide Dipropyl_thiosulfinate Dipropyl thiosulfinate Propenyl_sulfenic_acid->Dipropyl_thiosulfinate Condensation Dipropyl_disulfide This compound Dipropyl_thiosulfinate->Dipropyl_disulfide Decomposition

Caption: Biosynthesis of this compound in Allium species.

Experimental Workflow for Flavor Analysis

Sample_Preparation Sample Preparation (e.g., food matrix with This compound) HS-SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_Preparation->HS-SPME GC-MS_Analysis Gas Chromatography- Mass Spectrometry (GC-MS) HS-SPME->GC-MS_Analysis Data_Processing Data Processing GC-MS_Analysis->Data_Processing Sensory_Evaluation Sensory Evaluation (e.g., GC-Olfactometry, Descriptive Analysis) GC-MS_Analysis->Sensory_Evaluation Quantification Quantification of This compound Data_Processing->Quantification Flavor_Profile Flavor Profile Characterization Quantification->Flavor_Profile Sensory_Evaluation->Flavor_Profile cluster_0 Concept & Brief cluster_1 Formulation cluster_2 Evaluation & Refinement cluster_3 Finalization Concept Flavor Concept (e.g., 'Roasted Onion') Ingredient_Selection Ingredient Selection (Key odorants including This compound) Concept->Ingredient_Selection Initial_Formulation Initial Formulation Ingredient_Selection->Initial_Formulation Sensory_Panel Sensory Panel Evaluation Initial_Formulation->Sensory_Panel Analytical_Testing Analytical Testing (GC-MS, OAV) Initial_Formulation->Analytical_Testing Reformulation Reformulation Sensory_Panel->Reformulation Analytical_Testing->Reformulation Reformulation->Initial_Formulation Final_Flavor Final Flavor Reformulation->Final_Flavor

References

Application Notes and Protocols: Dipropyl Disulfide as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl disulfide (DPDS) is an organosulfur compound naturally found in plants of the Allium genus, such as onions and leeks. While organosulfur compounds from Allium species, particularly those from garlic like diallyl disulfide, are known for their antimicrobial properties, the efficacy of this compound as a standalone antimicrobial agent is not well-established and an area of ongoing investigation. This document provides a summary of the available data, detailed protocols for evaluating its antimicrobial activity, and an overview of the putative mechanisms of action for related compounds.

Antimicrobial Activity of this compound

Current scientific literature presents conflicting or inconclusive evidence regarding the antimicrobial activity of this compound. A key comparative study investigated the in vitro antibacterial activity of essential oils from garlic (Allium sativum), rich in diallyl disulfide (DADS), and leek (Allium porrum), characterized by the presence of this compound (DPDS). The study reported that the essential oil of leek showed no antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[1] In contrast, the essential oil of garlic demonstrated significant inhibitory effects. The same study also directly compared pure DADS and DPDS, with the results suggesting that the presence of the allyl group in DADS is fundamental to its antimicrobial activity, a feature that DPDS lacks.[1]

Conversely, other research suggests that this compound and the related compound, dipropyl trisulfide, found in onion and leek essential oils, have been reported to possess antimicrobial and antioxidant activities.[2] Specifically, dipropyl trisulfide has demonstrated antimicrobial activity against Staphylococcus aureus.[2] However, studies focusing on the antimicrobial activity of pure this compound are scarce.[2]

Due to the limited and conflicting data, further research is required to definitively determine the antimicrobial spectrum and efficacy of pure this compound.

Comparative Data of a Structurally Related Compound: Diallyl Disulfide

To provide a frame of reference, the following table summarizes the antimicrobial activity of diallyl disulfide (DADS), a structurally similar organosulfur compound from garlic. It is crucial to note that these values are not representative of this compound's activity and are provided for comparative purposes only.

MicroorganismTest MethodConcentration/Zone of InhibitionReference
Staphylococcus aureusAgar disk diffusion15.9 mm inhibition zone
Pseudomonas aeruginosaAgar disk diffusion21.9 mm inhibition zone
Escherichia coliAgar disk diffusion11.4 mm inhibition zone

Proposed Mechanism of Action of Antimicrobial Organosulfur Compounds

While the specific mechanism of action for this compound has not been elucidated, the antimicrobial activity of related organosulfur compounds is generally attributed to the following mechanisms:

  • Disruption of Bacterial Cell Membranes: Organosulfur compounds can interact with the lipids in bacterial cell membranes, leading to increased permeability and leakage of essential intracellular components.

  • Inhibition of Sulfhydryl-Dependent Enzymes: The disulfide bond in these compounds can react with the thiol groups (-SH) of cysteine residues in bacterial enzymes. This can lead to the formation of mixed disulfides, altering the protein's structure and inactivating critical enzymes involved in various metabolic pathways, including DNA and protein synthesis.

It is important to emphasize that these mechanisms have not been specifically demonstrated for this compound.

Experimental Protocols

The following are detailed, standardized protocols for the in vitro evaluation of the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • This compound (pure substance)

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest (e.g., S. aureus, P. aeruginosa, E. coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer (for inoculum standardization)

  • Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO, ensuring the final concentration does not inhibit bacterial growth)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate a tube of sterile broth and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate wells with bacterial suspension A->D B Prepare this compound Stock Solution C Serial Dilution of DPDS in 96-well plate B->C C->D E Incubate at 37°C for 18-24h D->E F Read Results Visually or with Plate Reader E->F G Determine MIC F->G

Workflow for MIC Determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium that does not contain the test compound.

  • Incubate the agar plates under the same conditions as the initial incubation.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (typically observed as no colony growth on the agar plate).

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium.

Procedure:

  • Prepare a bacterial suspension at a standardized concentration (e.g., 1 x 10⁶ CFU/mL) in broth.

  • Add this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).

  • Incubate the cultures at 37°C with shaking.

  • At specific time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time for each concentration of this compound.

Time_Kill_Assay cluster_sampling Time-Point Sampling A Prepare Bacterial Culture (e.g., 1x10^6 CFU/mL) B Add this compound (at 0, 1x, 2x, 4x MIC) A->B C Incubate at 37°C B->C T0 T=0h C->T0 T2 T=2h C->T2 T4 T=4h C->T4 T8 T=8h C->T8 T24 T=24h C->T24 D Serial Dilution & Plating T0->D T2->D T4->D T8->D T24->D E Incubate Plates & Count Colonies D->E F Plot log10(CFU/mL) vs. Time E->F

Time-Kill Kinetics Assay Workflow.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways in bacteria that are affected by this compound. Research in this area is required to understand its molecular targets, if any.

Conclusion

The available evidence for the antimicrobial activity of this compound is limited and, in some cases, contradictory. While it is a component of plants with known antimicrobial essential oils, its individual efficacy appears to be significantly lower than that of structurally related compounds like diallyl disulfide. The protocols provided herein offer a standardized approach for researchers to systematically evaluate the antimicrobial potential of this compound and contribute valuable data to this under-researched area. Future studies should focus on determining the MIC and MBC of pure this compound against a broad range of clinically relevant bacteria and elucidating its mechanism of action.

References

Application Notes and Protocols for Investigating the Larvicidal Activity of Dipropyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosquito-borne diseases represent a significant global health burden. The development of novel and effective larvicides is a critical component of integrated vector management strategies aimed at controlling mosquito populations. Dipropyl disulfide, a naturally occurring organosulfur compound found in plants of the Allium genus, has emerged as a potential candidate for mosquito larval control. These application notes provide a comprehensive overview of the available data on the larvicidal activity of related sulfur compounds and detailed protocols for evaluating the efficacy and mechanism of action of this compound against the larvae of key mosquito vectors: Aedes aegypti, Anopheles stephensi, and Culex quinquefasciatus.

Data Presentation: Larvicidal Activity of Related Sulfur Compounds

The following table summarizes the reported larvicidal activity of sulfur compounds structurally related to this compound against various mosquito species. This data can be used to estimate a starting concentration range for bioassays with this compound.

CompoundMosquito SpeciesLarval InstarExposure Time (h)LC50 (µg/mL)LC90 (µg/mL)Reference
Methyl propyl disulfideAedes albopictusEarly Fourth2486.16Not Reported[1]
Dimethyl trisulfideAedes albopictusEarly Fourth2436.36Not Reported[1]
Diallyl disulfideCulex pipiensNot SpecifiedNot Specified6.09 (as DDS)Not Reported[2]

Experimental Protocols

Larvicidal Bioassay

This protocol is adapted from the standard World Health Organization (WHO) guidelines for laboratory testing of mosquito larvicides.[3][4]

Objective: To determine the lethal concentrations (LC50 and LC90) of this compound against the larvae of Aedes aegypti, Anopheles stephensi, and Culex quinquefasciatus.

Materials:

  • This compound (analytical grade)

  • Ethanol or acetone (solvent)

  • Distilled water

  • Late 3rd or early 4th instar larvae of the target mosquito species

  • 250 mL glass beakers or disposable cups

  • Pipettes

  • Small fish food (for long-duration assays)

  • Incubator or environmental chamber (25 ± 2°C, 80 ± 10% RH, 12:12 h light:dark photoperiod)

Procedure:

  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in ethanol or acetone.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to achieve a range of desired test concentrations (e.g., 10, 25, 50, 75, 100 ppm). The final concentration of the solvent in the test water should not exceed 1%.

  • Test Setup:

    • For each concentration, label four replicate beakers.

    • Add 224 mL of distilled water to each beaker.

    • Add 1 mL of the respective this compound dilution to each beaker.

    • For the control group, add 1 mL of the solvent to four replicate beakers containing 224 mL of distilled water.

  • Larval Exposure:

    • Carefully transfer 25 late 3rd or early 4th instar larvae into each beaker.

    • Ensure the total volume in each beaker is 225 mL.

  • Incubation: Place the beakers in an incubator under the specified conditions.

  • Mortality Assessment: Record the number of dead and moribund larvae in each beaker at 24 and 48 hours post-exposure. Larvae are considered dead if they do not move when gently prodded with a needle.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if it is between 5% and 20%.

    • Perform probit analysis to determine the LC50 and LC90 values and their 95% confidence intervals.

Experimental Workflow for Larvicidal Bioassay

Larvicidal_Bioassay cluster_prep Preparation cluster_setup Experimental Setup cluster_exposure Incubation & Observation cluster_analysis Data Analysis A Prepare Stock Solution (1% this compound) B Perform Serial Dilutions (e.g., 10-100 ppm) A->B C Label Replicate Beakers (4 per concentration + control) B->C D Add Water and Test Solution C->D E Introduce 25 Larvae per Beaker D->E F Incubate at 25°C for 24-48h E->F G Record Larval Mortality F->G H Calculate Corrected Mortality (Abbott's Formula) G->H I Perform Probit Analysis (Determine LC50 & LC90) H->I

Caption: Workflow for determining the larvicidal efficacy of this compound.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, adapted for a 96-well microplate reader.

Objective: To determine if this compound inhibits acetylcholinesterase activity in mosquito larvae.

Materials:

  • Larvae exposed to a sub-lethal concentration of this compound and control larvae

  • Phosphate buffer (0.1 M, pH 7.5)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 96-well microplate

  • Microplate reader

  • Homogenizer

Procedure:

  • Enzyme Preparation:

    • Homogenize individual larvae (or pools of larvae) in ice-cold phosphate buffer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the enzyme.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of the enzyme supernatant to each well.

    • Add 50 µL of phosphate buffer to the blank wells.

    • Add 100 µL of DTNB solution to all wells.

    • Add 50 µL of various concentrations of this compound (or buffer for control) and incubate for 10 minutes.

    • Initiate the reaction by adding 50 µL of ATCI solution to all wells.

  • Measurement: Immediately measure the change in absorbance at 412 nm for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of AChE inhibition by this compound compared to the control.

Glutathione S-Transferase (GST) Activity Assay

This protocol uses 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

Objective: To assess the effect of this compound on glutathione S-transferase activity in mosquito larvae.

Materials:

  • Larvae exposed to a sub-lethal concentration of this compound and control larvae

  • Phosphate buffer (0.1 M, pH 6.5)

  • Reduced glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • 96-well UV-transparent microplate

  • Microplate reader

  • Homogenizer

Procedure:

  • Enzyme Preparation: Prepare the enzyme supernatant from larval homogenates as described in the AChE assay protocol.

  • Assay Reaction:

    • In a 96-well plate, add 100 µL of phosphate buffer, 10 µL of enzyme supernatant, and 10 µL of GSH solution to each well.

    • Add 10 µL of various concentrations of this compound (or buffer for control) and incubate for 10 minutes.

    • Initiate the reaction by adding 10 µL of CDNB solution.

  • Measurement: Immediately measure the increase in absorbance at 340 nm for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the GST activity and determine the effect of this compound on the enzyme activity.

Cytochrome P450 Monooxygenase (CYP450) Activity Assay

This protocol utilizes a luminescent assay for high sensitivity.

Objective: To evaluate the impact of this compound on cytochrome P450 activity in mosquito larvae.

Materials:

  • Larvae exposed to a sub-lethal concentration of this compound and control larvae

  • P450-Glo™ Assay kit (or similar)

  • Luminometer

  • Homogenizer

Procedure:

  • Enzyme Preparation: Prepare the microsomal fraction from larval homogenates according to the assay kit manufacturer's instructions.

  • Assay Reaction: Follow the manufacturer's protocol for the P450-Glo™ Assay, which typically involves incubating the enzyme preparation with a luminogenic P450 substrate and NADPH.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Determine the cytochrome P450 activity and assess the inductive or inhibitory effect of this compound.

Potential Mechanism of Action: Signaling Pathway

While the precise signaling pathway affected by this compound in mosquito larvae is yet to be fully elucidated, based on the action of other organosulfur compounds and insecticides, a plausible mechanism involves the disruption of key enzymatic functions leading to cellular stress and mortality.

Hypothesized Larvicidal Mechanism of this compound

Mechanism_of_Action cluster_entry Cellular Entry cluster_targets Molecular Targets cluster_effects Physiological Effects A This compound (DPDS) B Larval Cuticle/Midgut A->B Penetration C Acetylcholinesterase (AChE) B->C Inhibition D Glutathione S-Transferase (GST) B->D Modulation E Cytochrome P450s (CYP450) B->E Modulation F Neurotoxicity C->F G Oxidative Stress D->G H Metabolic Disruption E->H I Larval Mortality F->I G->I H->I

Caption: Hypothesized mechanism of this compound leading to larval death.

Conclusion

This compound presents a promising avenue for the development of new, potentially eco-friendly larvicides. The protocols outlined in these application notes provide a robust framework for researchers to systematically investigate its efficacy and elucidate its mode of action against major mosquito vectors. Further research, including molecular docking studies and in-depth analysis of signaling pathways, will be crucial in optimizing its application for mosquito control programs.

References

Dipropyl Disulfide: Application Notes and Protocols for Biofumigation in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl disulfide (DPDS) is a naturally occurring organosulfur compound found in plants of the Allium genus, such as onions and garlic. It is a volatile, colorless to pale yellow liquid with a characteristic pungent odor. Emerging research suggests that DPDS holds significant potential as a biofumigant for managing a range of agricultural pests, including soil-borne pathogens, nematodes, and insects. Its volatile nature allows it to penetrate soil pore spaces, making it a candidate for controlling subterranean pests. This document provides a summary of its bioactivity, protocols for its evaluation, and proposed mechanisms of action.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and related organosulfur compounds against various agricultural pests.

Table 1: Antifungal Activity of Propyl Disulfide

Target FungusAssay TypeConcentration (g/L)Mycelial Growth Inhibition (%)Reference
Colletotrichum acutatumVapor Diffusion50Significant inhibition[1]
100>50%[1]
Agar Diffusion100Significant inhibition[1]
Colletotrichum gloeosporioidesVapor Diffusion100Significant inhibition[1]
200>50%[1]
Agar Diffusion200Significant inhibition

Note: Propyl disulfide (PD) is used in this study, which is closely related to this compound.

Table 2: Insecticidal Activity of Di-n-propyl Disulfide and Related Compounds

Target InsectCompoundAssay TypeMetricValueReference
Tribolium castaneum (adults)Di-n-propyl disulfideTopical & FumigantToxicQualitative
Sitophilus oryzae (adults)Di-n-propyl disulfideTopical & FumigantToxicQualitative
Sitotroga cerealella (male moths)Diallyl trisulfideFumigantLC₁₀0.010 µL/L

Note: Quantitative data for this compound is limited. Diallyl trisulfide is another organosulfur compound from garlic and its data is provided as a reference.

Table 3: Nematicidal Activity of Related Disulfide Compounds

Target NematodeCompoundAssay TypeMetricValueReference
Meloidogyne incognita (J2)Dimethyl disulfide (DMDS)ImmersionLC₅₀19.28 mg/L
Bursaphelenchus xylophilus (juvenile)Diallyl disulfide (DADS)Not specifiedLC₅₀37.06 µL/L

Note: No direct quantitative nematicidal data for this compound was found. Data for dimethyl disulfide (DMDS) and diallyl disulfide (DADS) are presented as proxies.

Experimental Protocols

Protocol for Antifungal Activity Assessment (Vapor and Agar Diffusion Assays)

Objective: To evaluate the in vitro antifungal activity of this compound against mycelial growth of target fungal pathogens.

Materials:

  • Pure this compound (DPDS)

  • Target fungal cultures (e.g., Colletotrichum spp.)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile filter paper discs (47 mm)

  • Ethanol (as a solvent and control)

  • Sterile distilled water (as a control)

  • Micropipettes

  • Incubator

Methodology:

a) Vapor Diffusion Assay:

  • Prepare PDA plates.

  • Place a 5 mm mycelial plug of the target fungus in the center of a PDA plate.

  • Prepare different concentrations of DPDS in ethanol.

  • Impregnate a sterile filter paper disc with a specific volume (e.g., 50 µL) of the DPDS solution.

  • Fix the impregnated filter paper to the inside of the Petri dish lid.

  • Seal the Petri dishes with parafilm and incubate them in an inverted position at the optimal growth temperature for the fungus.

  • Use ethanol and sterile distilled water on filter papers as controls.

  • Measure the radial mycelial growth daily until the fungus in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

b) Agar Diffusion Assay:

  • Prepare PDA medium and autoclave.

  • Cool the medium to approximately 45-50°C.

  • Add the desired concentrations of DPDS (dissolved in a small amount of ethanol) to the molten PDA and mix well.

  • Pour the amended PDA into sterile Petri dishes.

  • Prepare control plates with PDA containing only ethanol at the same concentration used in the treatments.

  • Place a 5 mm mycelial plug of the target fungus in the center of each plate.

  • Seal the plates and incubate at the optimal growth temperature.

  • Measure the colony diameter and calculate the MGI as described above.

Protocol for Soil Biofumigation Efficacy Testing

Objective: To evaluate the efficacy of this compound as a soil biofumigant against soil-borne pathogens or nematodes under controlled conditions.

Materials:

  • Pure this compound (DPDS)

  • Infested soil (with known populations of target pathogens or nematodes)

  • Pots or containers

  • Gas-tight containers or fumigation chambers

  • Syringes for application

  • Plastic film to seal pots

  • Growth chamber or greenhouse

Methodology:

  • Fill pots with a known weight of infested soil.

  • Determine the soil moisture content and adjust it to an optimal level (e.g., 50-70% of field capacity).

  • Calculate the amount of DPDS required to achieve the desired concentration in the soil (e.g., in µL/kg of soil).

  • Inject the calculated amount of DPDS into the center of the soil mass in each pot using a syringe.

  • Immediately seal the pots with plastic film to prevent the volatilization of the compound.

  • Place the sealed pots in a fumigation chamber or a well-ventilated area at a constant temperature for a specific exposure period (e.g., 24, 48, 72 hours).

  • After the exposure period, unseal the pots and aerate the soil for a defined period to allow the fumigant to dissipate.

  • Assess the population of the target pathogen or nematode in the treated and untreated control soils using appropriate extraction and enumeration methods (e.g., soil dilution plating for fungi, Baermann funnel for nematodes).

  • Calculate the percentage reduction in the pest population compared to the untreated control.

Protocol for Phytotoxicity Assessment

Objective: To assess the potential phytotoxic effects of this compound on crop plants.

Materials:

  • This compound (DPDS)

  • Seeds of sensitive indicator plants (e.g., lettuce, radish, cucumber)

  • Sterile soil or sand

  • Pots or germination trays

  • Growth chamber or greenhouse

Methodology:

  • Prepare soil treated with different concentrations of DPDS as described in the soil biofumigation protocol, including a control group with no DPDS.

  • After the aeration period, sow the seeds of the indicator plants in the treated and control soils.

  • Place the pots or trays in a growth chamber or greenhouse with controlled light, temperature, and humidity.

  • Observe the plants regularly for signs of phytotoxicity, such as:

    • Reduced seed germination rate

    • Stunted growth (shoot and root length)

    • Chlorosis (yellowing of leaves)

    • Necrosis (tissue death)

    • Leaf curling or malformation

  • After a predetermined period (e.g., 14 or 21 days), carefully harvest the plants.

  • Measure parameters such as germination percentage, shoot height, root length, and fresh and dry biomass.

  • Compare the measurements from the treated plants with those from the control plants to determine the extent of phytotoxicity.

Signaling Pathways and Mechanisms of Action

Proposed Antifungal Mechanism of Action

Organosulfur compounds like this compound are thought to exert their antifungal effects through a multi-pronged attack on fungal cells. The primary mechanism is believed to be the disruption of cellular redox homeostasis.

Antifungal_Mechanism DPDS This compound (DPDS) CellWall Fungal Cell Wall DPDS->CellWall Penetration Mitochondria Mitochondrial Dysfunction DPDS->Mitochondria Direct Effect? CellMembrane Fungal Cell Membrane CellWall->CellMembrane ThiolProteins Thiol-containing Proteins & Enzymes CellMembrane->ThiolProteins Interaction with -SH groups ROS Reactive Oxygen Species (ROS) Generation ThiolProteins->ROS Disruption of Antioxidant System ROS->Mitochondria Oxidative Damage Apoptosis Apoptosis/Cell Death ROS->Apoptosis Mitochondria->Apoptosis

Caption: Proposed antifungal mechanism of this compound.

The disulfide bond in DPDS can react with free sulfhydryl groups (-SH) of amino acids like cysteine, which are crucial components of many enzymes and structural proteins in fungi. This interaction can lead to the inactivation of essential enzymes involved in metabolism and cellular defense, disrupting vital cellular processes. Furthermore, this disruption of the thiol redox state can lead to an accumulation of reactive oxygen species (ROS), causing oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and induce mitochondrial dysfunction, ultimately leading to programmed cell death or apoptosis.

Proposed Insecticidal Mechanism of Action

The insecticidal activity of organosulfur compounds is often attributed to their neurotoxic effects. For the related compound dimethyl disulfide (DMDS), a specific mechanism involving mitochondrial dysfunction and the activation of ATP-sensitive potassium (KATP) channels has been proposed.

Insecticidal_Mechanism cluster_neuron Inside Neuron DPDS This compound (DPDS) Neuron Insect Neuron DPDS->Neuron Mitochondria Mitochondrion Neuron->Mitochondria ComplexIV Complex IV (Cytochrome c oxidase) Mitochondria->ComplexIV Inhibition ATP ATP Production Decreases ComplexIV->ATP KATP ATP-sensitive K+ Channel (KATP) ATP->KATP Activation Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K+ efflux Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Proposed insecticidal neurotoxicity of this compound.

DPDS likely penetrates the insect's nervous system and targets the mitochondria within neurons. By inhibiting key enzymes of the electron transport chain, such as cytochrome c oxidase (Complex IV), it disrupts ATP synthesis. The resulting decrease in intracellular ATP levels leads to the opening of ATP-sensitive potassium channels (KATP). The efflux of potassium ions causes hyperpolarization of the neuronal membrane, making it less likely to fire action potentials. This ultimately leads to the inhibition of neurotransmission, causing paralysis and death of the insect.

Experimental and Application Workflows

The successful application of this compound as a biofumigant requires a systematic approach, from initial efficacy screening to field application considerations.

Experimental_Workflow cluster_lab Laboratory Screening cluster_greenhouse Greenhouse/Pot Trials cluster_field Field Trials lab_antifungal Antifungal Assays (Vapor & Agar Diffusion) gh_efficacy Soil Biofumigation Efficacy lab_antifungal->gh_efficacy lab_insecticidal Insecticidal Assays (Topical & Fumigant) lab_insecticidal->gh_efficacy lab_nematicidal Nematicidal Assays (In vitro) lab_nematicidal->gh_efficacy gh_phytotoxicity Phytotoxicity Assessment gh_efficacy->gh_phytotoxicity gh_dose Dose-Response Studies gh_phytotoxicity->gh_dose field_application Application Method Optimization gh_dose->field_application field_efficacy Pest Control Efficacy field_application->field_efficacy field_yield Crop Yield & Quality Assessment field_efficacy->field_yield field_residue Residue Analysis field_efficacy->field_residue

Caption: Experimental workflow for evaluating this compound.

Logical_Relationships Efficacy Biofumigation Efficacy Concentration DPDS Concentration Concentration->Efficacy Exposure Exposure Time Exposure->Efficacy Temp Soil Temperature Temp->Efficacy Moisture Soil Moisture Moisture->Efficacy SoilType Soil Type & Organic Matter SoilType->Efficacy Target Target Pest Target->Efficacy Application Application Method Application->Efficacy Sealing Soil Sealing Sealing->Efficacy

Caption: Factors influencing this compound biofumigation efficacy.

Conclusion

This compound demonstrates significant potential as a biofumigant in agriculture, with proven antifungal and likely insecticidal and nematicidal properties. Its efficacy is influenced by various factors, including concentration, exposure time, and soil conditions. The proposed mechanisms of action, involving oxidative stress in fungi and neurotoxicity in insects, provide a basis for further research and development. The protocols outlined in this document offer a framework for the systematic evaluation of this compound as a viable and more environmentally benign alternative to conventional synthetic fumigants. Further research is warranted to establish optimal application rates for various pests and crops and to fully elucidate its toxicological profile and environmental fate.

References

Application Notes and Protocols for In Vitro Experimental Design Using Dipropyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl disulfide (DPDS) is an organosulfur compound found in plants of the Allium genus, such as onions and garlic. It is known for a variety of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. These application notes provide a comprehensive guide for the in vitro investigation of this compound, detailing experimental design, key assays, and the underlying signaling pathways.

Physicochemical Properties

PropertyValue
CAS Number 629-19-6
Molecular Formula C₆H₁₄S₂
Molecular Weight 150.31 g/mol
Appearance Clear, colorless liquid
Solubility Insoluble in water, soluble in organic solvents like DMSO

Data Presentation: Summary of In Vitro Effects

The following tables summarize the quantitative data on the biological effects of this compound in various in vitro models.

Table 1: Anticancer Activity - Growth Inhibition
Cell LineCancer TypeDPDS Concentration (µM)Growth Inhibition (%)Reference
CCRF-CEMLeukemia1027[1]
MOLT-4Leukemia1021[1]
NCI-H522Non-Small Cell Lung Cancer10Similar to DADS*[1]
MCF7Breast Cancer10~15 (as DADS analogue)[1]
HCT-116Colon Cancer10Decreased growth[1]

*Note: The study mentions that synthetic analogues of Diallyl disulfide (DADS), including DPDS, exhibit similar effects on the growth of most tested tumors.

Table 2: Apoptosis Induction (Data for the related compound Diallyl disulfide - DADS)
Cell LineTreatmentApoptosis Rate (%)Reference
ECA109Control10.26 ± 1.05
20 µg/ml DADS14.48 ± 0.99
40 µg/ml DADS42.68 ± 2.08
60 µg/ml DADS72.96 ± 3.43

*Note: This data is for the related compound Diallyl disulfide (DADS) and is provided for context, as specific quantitative apoptosis data for DPDS was not available in the cited literature.

Key In Vitro Experimental Protocols

Detailed methodologies for essential experiments to characterize the bioactivity of this compound are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Target cancer cell lines

  • This compound (DPDS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of DPDS in complete culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of DPDS (e.g., 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Target cell lines

  • This compound (DPDS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of DPDS for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay measures the generation of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Target cell lines

  • This compound (DPDS)

  • DCFH-DA (5 mM stock in DMSO)

  • Serum-free cell culture medium

  • PBS

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Treatment: Treat the cells with DPDS at various concentrations for the desired time.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.

Anti-Inflammatory Activity - Nitric Oxide (NO) Assay (Griess Assay)

This assay quantifies the production of nitric oxide (NO) by measuring its stable metabolite, nitrite, in the culture supernatant of macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound (DPDS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Cell culture medium

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of DPDS for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Express the results as a percentage of inhibition of NO production compared to the LPS-stimulated control.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways, such as NF-κB and PI3K/Akt, upon treatment with this compound.

Materials:

  • Target cell lines

  • This compound (DPDS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with DPDS, then lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these pathways and the experimental workflows to investigate them.

Apoptosis Induction Pathway

This compound is hypothesized to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of caspases.

DPDS This compound Cell Cancer Cell DPDS->Cell Bax Bax (Pro-apoptotic) Cell->Bax Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

NF-κB Signaling Pathway in Inflammation

This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory mediators.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->Inflammation DPDS This compound DPDS->IKK

Caption: Inhibition of the NF-κB inflammatory pathway by DPDS.

PI3K/Akt Signaling Pathway in Cell Survival

This compound may inhibit cancer cell survival by suppressing the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.

GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Survival Cell Survival & Proliferation Akt->Survival DPDS This compound DPDS->PI3K

Caption: DPDS-mediated inhibition of the PI3K/Akt survival pathway.

Experimental Workflow for In Vitro Characterization

The following workflow outlines the logical progression of experiments to characterize the in vitro effects of this compound.

start Start: Characterize This compound cytotoxicity Cell Viability/Cytotoxicity (MTT Assay) start->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis ros ROS Measurement (DCFH-DA Assay) cytotoxicity->ros inflammation Anti-inflammatory Assay (Griess Assay) cytotoxicity->inflammation western Mechanism of Action (Western Blot) apoptosis->western ros->western inflammation->western nfkb NF-κB Pathway western->nfkb pi3k PI3K/Akt Pathway western->pi3k end End: Comprehensive In Vitro Profile nfkb->end pi3k->end

Caption: Logical workflow for in vitro studies of this compound.

References

Application Notes and Protocols for Formulating Dipropyl Disulfide in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl disulfide (DPDS) is an organosulfur compound found naturally in plants of the Allium genus, such as onions and garlic. It is a structural analog of diallyl disulfide (DADS), a well-researched compound known for its chemopreventive and therapeutic properties. Like DADS, DPDS is being investigated for its potential biological activities, including its effects on cell proliferation, apoptosis, and oxidative stress.

These application notes provide a comprehensive guide for the formulation and use of this compound in in vitro cell culture studies. The protocols detailed below cover the preparation of stock solutions, determination of working concentrations, and methodologies for assessing its effects on cell viability, apoptosis, and reactive oxygen species (ROS) production.

Disclaimer: The available scientific literature on the specific molecular mechanisms of this compound is limited. Much of the detailed mechanistic data, including signaling pathways and precise IC50 values, is derived from studies on its close structural analog, diallyl disulfide (DADS). While this information provides a valuable starting point, researchers should validate these findings for DPDS in their specific cell models.

Physicochemical Properties and Formulation

This compound is a lipophilic, volatile liquid that is insoluble in water. Therefore, an organic solvent is required to prepare stock solutions for cell culture applications. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H14S2[1]
Molecular Weight150.31 g/mol [2]
AppearanceColorless to pale yellow liquid[1]
SolubilityInsoluble in water; Soluble in DMSO and ethanol[3]
StorageStore at 4°C for short-term, -20°C for long-term
Preparation of this compound Stock Solution (100 mM)
  • Materials:

    • This compound (liquid)

    • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • In a sterile environment (e.g., a biological safety cabinet), add 10 µL of this compound to 655 µL of anhydrous DMSO in a sterile amber tube.

    • Vortex thoroughly to ensure complete dissolution. This will yield a 100 mM stock solution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution is stable for several months.

Experimental Protocols

General Workflow for Cell Culture Experiments

The following diagram illustrates a general workflow for studying the effects of this compound in cell culture.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare 100 mM DPDS Stock Solution in DMSO B Prepare Working Concentrations by Diluting Stock in Culture Medium A->B Dilute C Seed Cells in Multi-well Plates D Treat Cells with DPDS (and Vehicle Control) C->D Adherence E Incubate for Desired Time Period D->E Treatment F Cell Viability Assay (e.g., MTT) E->F Endpoint G Apoptosis Assay (e.g., Caspase-3 Activity) E->G Endpoint H ROS Production Assay (e.g., DCFDA) E->H Endpoint

Caption: General workflow for in vitro studies with this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete culture medium

    • DPDS stock solution (100 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of DPDS in complete culture medium from the 100 mM stock solution. A typical concentration range to test is 1 µM to 100 µM. Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest DPDS concentration.

    • Remove the medium from the wells and add 100 µL of the prepared DPDS dilutions or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Table 2: Exemplary IC50 Values for Diallyl Disulfide (DADS) in Various Cancer Cell Lines (as a reference for DPDS studies)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HL-60Human LeukemiaNot Specified< 25[4]
K562Human Leukemia4840 mg/L (~266 µM)
MDA-MB-231Breast Cancer721.8
A549Lung Cancer2429.51
Apoptosis Assessment: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Cells treated with DPDS and vehicle control

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., DEVD-pNA)

    • Reaction buffer

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed and treat cells with DPDS at the desired concentrations (e.g., based on IC50 values) for a specified time (e.g., 24 hours).

    • Harvest the cells and lyse them using the cell lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the cell lysate.

    • In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample to the wells.

    • Add the reaction buffer containing the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm.

    • The increase in caspase-3 activity is calculated as the fold change in absorbance compared to the vehicle control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.

  • Materials:

    • Cells treated with DPDS and vehicle control

    • DCFDA solution (e.g., 10 µM in serum-free medium)

    • Phosphate-buffered saline (PBS)

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate and treat with DPDS for the desired time.

    • After treatment, remove the medium and wash the cells with PBS.

    • Add 100 µL of DCFDA solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

    • Remove the DCFDA solution and wash the cells again with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • The level of ROS is proportional to the fluorescence intensity.

Potential Signaling Pathways Modulated by Organosulfur Compounds

While specific data for this compound is limited, studies on its analog, diallyl disulfide (DADS), suggest that it may exert its biological effects through the modulation of several key signaling pathways. Researchers investigating DPDS may consider exploring these pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Studies on DADS have shown that it can inhibit the phosphorylation of Akt, leading to the induction of apoptosis.

G DPDS This compound (Hypothesized) PI3K PI3K DPDS->PI3K Inhibition Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Caspase3 Caspase-3 (Executioner) Akt->Caspase3 Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

Caption: Hypothesized inhibition of the PI3K/Akt pathway by DPDS.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. DADS has been shown to inhibit the activation of NF-κB, which can contribute to its anti-inflammatory and pro-apoptotic effects.

G DPDS This compound (Hypothesized) ROS ROS DPDS->ROS Scavenging IKK IKK DPDS->IKK Inhibition (Hypothesized) ROS->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammation Nucleus->Inflammation CellSurvival Cell Survival Nucleus->CellSurvival

Caption: Hypothesized modulation of the NF-κB pathway by DPDS.

Summary and Conclusion

This compound is a promising organosulfur compound for cell culture studies. Proper formulation, including the use of DMSO for stock solutions, is critical for obtaining reliable and reproducible results. The protocols provided herein offer a framework for investigating the effects of DPDS on cell viability, apoptosis, and ROS production. While mechanistic data for DPDS is still emerging, the signaling pathways affected by its analog, DADS, provide a rational basis for further investigation. It is imperative for researchers to empirically determine the optimal concentrations and treatment times for their specific cell models and to validate the hypothesized mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Dipropyl Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dipropyl Disulfide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main laboratory-scale synthesis routes for this compound are:

  • Oxidation of 1-Propanethiol: This is a common and direct method where 1-propanethiol is oxidized to form the symmetrical disulfide, this compound. Various oxidizing agents can be employed for this transformation.

  • Reaction of a Propyl Halide with a Disulfide Source: This method involves the reaction of a propyl halide (e.g., 1-bromopropane or 1-chloropropane) with a disulfide-containing reagent, such as sodium disulfide (Na₂S₂). This can be effectively carried out using phase-transfer catalysis to improve the reaction rate and yield between the aqueous and organic phases.[1]

Q2: I am getting a low yield of this compound. What are the common causes?

A2: Low yields in this compound synthesis can stem from several factors, depending on the chosen method:

  • For the oxidation of 1-propanethiol:

    • Incomplete Oxidation: The oxidizing agent may not be strong enough or used in sufficient quantity to fully convert the thiol to the disulfide.

    • Over-oxidation: Stronger oxidizing agents can lead to the formation of sulfonic acids or other over-oxidized byproducts.

    • Side Reactions: Competing reactions can reduce the yield of the desired disulfide.

  • For the reaction of propyl halide with a disulfide source:

    • Inefficient Phase Transfer: If using a phase-transfer catalyst, its choice and concentration are crucial for bringing the reactants together.[1]

    • Formation of Polysulfides: The reaction can sometimes lead to the formation of dipropyl trisulfide and other polysulfides, especially if elemental sulfur is present or formed in situ.[1]

    • Hydrolysis of the Alkyl Halide: Under basic conditions, the propyl halide can undergo hydrolysis to form propanol.

Q3: What are the common byproducts in this compound synthesis, and how can I minimize them?

A3: The most common byproduct is dipropyl trisulfide . Its formation can be minimized by carefully controlling the stoichiometry of the reactants. In the synthesis from a propyl halide and sodium disulfide, ensuring the disulfide source is primarily Na₂S₂ and not higher polysulfides is key.

Other potential byproducts include:

  • Unreacted 1-propanethiol or propyl halide: Can be addressed by optimizing reaction time and temperature.

  • Propyl sulfide: Can form under certain reductive conditions or as a byproduct in some synthetic routes.

  • Higher polysulfides (tetrasulfide, etc.): More likely to form when using elemental sulfur in the reaction.[1]

Q4: How can I purify my synthesized this compound?

A4: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction, the mixture is usually washed with water and brine to remove inorganic salts and other water-soluble impurities.[1]

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Removal of Solvent: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: Fractional distillation under reduced pressure is a common method to purify this compound from less volatile impurities.

  • Chromatography: For higher purity, column chromatography on silica gel can be employed to separate the disulfide from other closely related sulfides and polysulfides.

Troubleshooting Guides

Issue 1: Low Yield in Oxidation of 1-Propanethiol
Symptom Possible Cause Troubleshooting Steps
Low conversion of 1-propanethiol Inefficient oxidizing agent or insufficient amount.- Try a different oxidizing agent (e.g., I₂, H₂O₂, air with a base catalyst).- Increase the molar ratio of the oxidizing agent.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for side product formation.
Presence of multiple products in GC-MS Over-oxidation or side reactions.- Use a milder oxidizing agent.- Control the reaction temperature carefully.- Adjust the pH of the reaction medium.
Issue 2: Low Yield in Synthesis from Propyl Halide and Sodium Disulfide
Symptom Possible Cause Troubleshooting Steps
Two distinct layers with little reaction Inefficient phase-transfer catalyst (PTC).- Screen different PTCs (e.g., tetrabutylammonium bromide (TBAB), didecyldimethylammonium bromide (DDCB)).- Optimize the concentration of the PTC.
Significant amount of unreacted propyl halide Insufficient reaction time or temperature.- Increase the reaction time.- Moderately increase the temperature, being mindful of potential side reactions.
Formation of dipropyl trisulfide and other polysulfides Presence of higher order polysulfides in the sodium sulfide solution.- Prepare the sodium disulfide solution carefully by reacting sodium sulfide with one equivalent of sulfur.- Analyze the disulfide source before the reaction.

Data Presentation

Table 1: Yield of Symmetrical Disulfides using Phase-Transfer Catalysis

This table summarizes the yield of various symmetrical disulfides, including this compound, synthesized via the reaction of the corresponding alkyl bromide with sodium disulfide using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a flow chemistry setup.

Alkyl BromideProductYield (%)
Allyl bromideDiallyl disulfide95
Benzyl bromideDibenzyl disulfide98
Propyl bromide This compound 85
Butyl bromideDibutyl disulfide82
Pentyl bromideDipentyl disulfide78

Reaction conditions: 4 mol% TBAB, CH₂Cl₂, 5-minute reaction time in a flow reactor.

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from a flow chemistry synthesis and can be modified for batch synthesis.

Materials:

  • 1-Bromopropane

  • Sodium sulfide (Na₂S)

  • Sulfur (S)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Disulfide Solution:

    • In a flask, dissolve sodium sulfide in water.

    • Add one molar equivalent of elemental sulfur to the sodium sulfide solution.

    • Heat the mixture gently (around 50 °C) with stirring until the sulfur has completely dissolved to form a solution of sodium disulfide (Na₂S₂).

  • Reaction Setup:

    • In a separate flask, dissolve 1-bromopropane and a catalytic amount of TBAB (e.g., 4 mol%) in dichloromethane.

    • Cool the sodium disulfide solution to room temperature.

  • Reaction:

    • Slowly add the aqueous sodium disulfide solution to the organic solution of 1-bromopropane and TBAB with vigorous stirring.

    • Continue stirring at room temperature. The reaction progress can be monitored by Gas Chromatography (GC).

  • Work-up:

    • After the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the dichloromethane under reduced pressure.

    • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

Dipropyl_Disulfide_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Synthesis Reaction cluster_purification Purification 1_Propanethiol 1-Propanethiol Oxidation Oxidation 1_Propanethiol->Oxidation Propyl_Halide Propyl Halide (e.g., 1-Bromopropane) Nucleophilic_Substitution Nucleophilic Substitution (with Phase-Transfer Catalyst) Propyl_Halide->Nucleophilic_Substitution Oxidizing_Agent Oxidizing Agent (e.g., I₂, H₂O₂) Oxidizing_Agent->Oxidation Disulfide_Source Disulfide Source (e.g., Na₂S₂) Disulfide_Source->Nucleophilic_Substitution Workup Aqueous Work-up (Wash with H₂O, Brine) Oxidation->Workup Nucleophilic_Substitution->Workup Drying Drying (e.g., MgSO₄) Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Final_Purification Final Purification (Distillation or Chromatography) Solvent_Removal->Final_Purification Dipropyl_Disulfide High-Purity This compound Final_Purification->Dipropyl_Disulfide

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Method Which synthesis method was used? Start->Check_Method Oxidation_Path Oxidation of 1-Propanethiol Check_Method->Oxidation_Path Oxidation Substitution_Path Propyl Halide + Disulfide Source Check_Method->Substitution_Path Substitution Incomplete_Oxidation Incomplete Reaction? (Check starting material) Oxidation_Path->Incomplete_Oxidation Inefficient_PTC Inefficient Phase Transfer? (Two layers, slow reaction) Substitution_Path->Inefficient_PTC Side_Products_Ox Side Products Formed? (e.g., over-oxidation) Incomplete_Oxidation->Side_Products_Ox No Increase_Oxidant Increase Oxidant Stoichiometry or Change Oxidant Incomplete_Oxidation->Increase_Oxidant Yes Optimize_Temp_Ox Optimize Reaction Temperature & Time Incomplete_Oxidation->Optimize_Temp_Ox Yes Milder_Conditions Use Milder Oxidant or Adjust pH Side_Products_Ox->Milder_Conditions Yes Polysulfide_Formation Polysulfides Detected? (e.g., by GC-MS) Inefficient_PTC->Polysulfide_Formation No Optimize_PTC Optimize PTC Type and Concentration Inefficient_PTC->Optimize_PTC Yes Control_Stoichiometry Control S:Na₂S Ratio in Disulfide Source Polysulfide_Formation->Control_Stoichiometry Yes

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Purification of Dipropyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of dipropyl disulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities in crude this compound typically arise from its synthesis, which often involves the oxidation of propyl mercaptan. These impurities can include:

  • Propyl mercaptan (Propanethiol): Unreacted starting material.

  • Dipropyl sulfide: A side-product from certain synthetic routes.

  • Dipropyl trisulfide and other polysulfides: Formed by over-oxidation or side reactions.[1]

  • Solvent residues: Depending on the synthetic and workup procedures.

Q2: What are the main challenges in the purification of this compound?

A2: The primary challenges in purifying this compound include:

  • Strong Odor: this compound and its common impurity, propyl mercaptan, have strong, unpleasant odors, requiring purification to be performed in a well-ventilated fume hood.

  • Thermal Instability: The disulfide bond can be susceptible to cleavage at elevated temperatures, potentially leading to decomposition and the formation of other sulfur-containing compounds.[2]

  • Close Boiling Points of Impurities: Some impurities may have boiling points close to that of this compound, making separation by distillation challenging.

  • Reactivity: this compound can react with strong oxidizing or reducing agents.[2]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying volatile impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of this compound and to detect the presence of impurities. The purity can often be determined using a calibrated internal standard.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for purity analysis, particularly for less volatile impurities.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during various purification techniques.

Distillation

Issue 1.1: The product is decomposing during distillation, indicated by discoloration or the presence of new impurities in the distillate.

  • Cause: this compound can be thermally labile. Heating to its atmospheric boiling point (193-196 °C) for extended periods can cause decomposition.

  • Solution:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point. This is the most effective way to prevent thermal decomposition.

    • Temperature Control: Use a heating mantle with a temperature controller and a stir bar to ensure even heating and avoid localized overheating.

Experimental Protocol: Vacuum Distillation of this compound

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus with a Claisen adapter to minimize bumping.

    • Ensure all glassware is free of cracks or defects.

    • Use a magnetic stir bar in the distilling flask. Boiling stones are not effective under vacuum.

    • Grease all ground-glass joints to ensure a good seal.

    • Connect the vacuum adapter to a vacuum trap, which is then connected to a vacuum pump or water aspirator.

  • Procedure:

    • Place the crude this compound into the distilling flask.

    • Begin stirring and turn on the vacuum source to reduce the pressure in the system.

    • Once a stable, low pressure is achieved, begin to gently heat the distilling flask.

    • Collect the fraction that distills at the expected boiling point for the measured pressure. A nomograph can be used to estimate the boiling point at different pressures.

    • After collecting the desired fraction, remove the heat source and allow the apparatus to cool before slowly reintroducing air into the system.

Issue 1.2: The distillate is still impure, with contaminants having similar boiling points.

  • Cause: Simple distillation may not be sufficient to separate compounds with close boiling points.

  • Solution:

    • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.

    • Azeotropic Distillation: If an azeotrope is suspected, the addition of an entrainer might be necessary, although this is less common for this type of compound.

Quantitative Data: Physical Properties of this compound

PropertyValue
Molecular Weight 150.31 g/mol
Boiling Point 193-196 °C at 760 mmHg
Density 0.96 g/mL at 25 °C
Refractive Index 1.497 at 20 °C
Liquid-Liquid Extraction

Issue 2.1: Residual propyl mercaptan remains in the product after synthesis.

  • Cause: Propyl mercaptan is a common starting material and can be present as an impurity.

  • Solution:

    • Caustic Washing: Wash the crude this compound with an aqueous solution of sodium hydroxide (NaOH). The basic solution will deprotonate the acidic thiol of the mercaptan, forming a water-soluble sodium thiolate salt that can be separated in the aqueous layer.

Experimental Protocol: Caustic Washing for Mercaptan Removal

  • Extraction Setup:

    • Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

    • Place the solution in a separatory funnel.

  • Washing Procedure:

    • Add a 5-10% aqueous NaOH solution to the separatory funnel.

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The aqueous layer (containing the sodium propylthiolate) can be drained off.

    • Repeat the washing process 2-3 times with fresh NaOH solution.

  • Workup:

    • Wash the organic layer with water to remove any residual NaOH.

    • Wash the organic layer with brine to aid in the removal of water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent and remove the solvent by rotary evaporation.

Logical Relationship: Mercaptan Removal

crude Crude this compound (with Propyl Mercaptan) dissolve Dissolve in Organic Solvent crude->dissolve wash_naoh Wash with Aqueous NaOH dissolve->wash_naoh separate Separate Layers wash_naoh->separate organic_layer Organic Layer (this compound) separate->organic_layer aqueous_layer Aqueous Layer (Sodium Propylthiolate) separate->aqueous_layer workup Workup (Wash, Dry, Evaporate) organic_layer->workup pure_product Purified This compound workup->pure_product

Caption: Workflow for the removal of propyl mercaptan from this compound.

Column Chromatography

Issue 3.1: Poor separation of this compound from non-polar impurities.

  • Cause: The choice of stationary phase and mobile phase may not be optimal for the separation.

  • Solution:

    • Optimize Solvent System: Use a solvent system with a different polarity. For normal-phase chromatography (silica gel), a non-polar solvent system such as hexanes with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point.

    • Gradient Elution: Employ a gradient elution, starting with a very non-polar mobile phase and gradually increasing the polarity. This can help to separate compounds with similar Rf values.

    • Orthogonal Chromatography: If normal-phase chromatography is unsuccessful, consider reversed-phase chromatography where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water).

Experimental Protocol: Flash Chromatography of this compound

  • Column Packing:

    • Select a silica gel column appropriate for the amount of material to be purified.

    • Pack the column using a slurry of silica gel in the initial, non-polar mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel and load it as a solid onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a low polarity.

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC) or GC-MS.

    • If necessary, gradually increase the polarity of the mobile phase to elute the desired compound and any more polar impurities.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent by rotary evaporation.

Experimental Workflow: Purification and Analysis

cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Product extraction Liquid-Liquid Extraction (Caustic Wash) crude_product->extraction distillation Vacuum Distillation extraction->distillation chromatography Column Chromatography distillation->chromatography gcms GC-MS chromatography->gcms Verify Purity nmr NMR chromatography->nmr Verify Purity hplc HPLC chromatography->hplc Verify Purity

Caption: General workflow for the purification and analysis of this compound.

Quantitative Data: Purity Specifications

ParameterTypical Specification
Purity (by GC) ≥97% to ≥99%
Appearance Colorless to pale yellow liquid
Odor Pungent, sulfur-like

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a suitable laboratory environment with appropriate safety precautions.

References

Dipropyl disulfide stability under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of dipropyl disulfide under various storage conditions. It is intended for researchers, scientists, and drug development professionals who handle this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep it in its original, tightly sealed container to prevent exposure to moisture and air. To minimize degradation, protect the compound from light and sources of ignition.[2]

Q2: I've observed a change in the color of my this compound sample. What could be the cause?

A change in color, such as turning from colorless to pale yellow, can indicate degradation. This may be caused by exposure to light, air (oxidation), or elevated temperatures. It is crucial to store the compound under the recommended conditions to minimize these changes.

Q3: Can I store this compound at room temperature?

While short-term storage at room temperature for immediate use may be acceptable, long-term stability is best achieved under refrigerated or frozen conditions. For prolonged storage, temperatures of -20°C for the pure form and -80°C for solutions in solvents are recommended to maintain integrity.[3]

Q4: What materials should I avoid when working with this compound?

This compound is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also advisable to avoid contact with certain metals, such as copper and brass, as organosulfur compounds can be corrosive.[1]

Q5: What are the potential degradation products of this compound?

Under oxidative conditions, this compound can be oxidized to dipropyl thiosulfinate. Thermal decomposition at high temperatures may lead to the formation of various sulfur-containing compounds, including propyl mercaptan and hydrogen sulfide. Photodegradation through exposure to UV light can lead to the homolytic cleavage of the S-S bond, forming thiyl radicals which can then participate in further reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Verify the storage conditions and age of the stock solution. Prepare a fresh solution from a new batch of this compound if necessary. Perform a purity check using a suitable analytical method like GC-MS.
Appearance of unexpected peaks in chromatogram Presence of degradation products.Review the handling and storage procedures to identify potential exposure to light, heat, or incompatible materials. Consider performing a forced degradation study to identify potential degradation products and optimize the analytical method to separate them from the parent compound.
Precipitate formation in a stored solution Limited solubility at lower temperatures or degradation leading to insoluble products.Ensure the chosen solvent is appropriate for the storage temperature. Allow the solution to slowly warm to room temperature and check for dissolution. If the precipitate remains, it may be a degradation product.

Stability Under Different Storage Conditions

The following table summarizes the recommended storage conditions and expected stability of this compound. Please note that these are general guidelines, and for critical applications, it is recommended to perform in-house stability studies.

Storage Condition Temperature Expected Stability (Pure Form) Expected Stability (In Solution) Key Considerations
Room Temperature20-25°CShort-termVery short-termNot recommended for long-term storage due to potential for thermal degradation and oxidation.
Refrigerated2-8°CModerate-termShort-termProvides better stability than room temperature. Ensure the container is tightly sealed.
Frozen-20°CUp to 3 yearsUp to 1 monthRecommended for long-term storage of the pure compound.
Deep Frozen-80°CNot specifiedUp to 6 monthsIdeal for long-term storage of stock solutions to minimize degradation.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Hydrochloric acid (0.1 N)
  • Sodium hydroxide (0.1 N)
  • Hydrogen peroxide (3%)
  • Vials with inert caps
  • Temperature-controlled oven
  • UV light chamber
  • GC-MS system

2. Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Store at 60°C for 24 hours.
  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Store at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
  • Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.
  • Photolytic Degradation: Expose a vial containing the stock solution to UV light (e.g., 254 nm) for 48 hours.
  • Control Sample: Store a vial of the stock solution at -20°C, protected from light.
  • After the specified time, neutralize the acidic and alkaline samples.
  • Analyze all samples, including the control, by a validated stability-indicating GC-MS method to determine the percentage of degradation and identify any degradation products.

Protocol 2: GC-MS Method for Purity and Degradation Analysis

This protocol provides a general GC-MS method that can be optimized for the analysis of this compound and its potential degradation products.

1. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)
  • Capillary column suitable for volatile sulfur compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

2. GC Conditions:

  • Injector Temperature: 250°C
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes
  • Ramp: 10°C/min to 250°C
  • Hold at 250°C for 5 minutes
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
  • Injection Volume: 1 µL (split or splitless, depending on concentration)

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Mass Range: m/z 35-350
  • Source Temperature: 230°C
  • Quadrupole Temperature: 150°C

4. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.
  • Identify potential degradation products by comparing the chromatograms of stressed samples to the control and by interpreting their mass spectra.
  • Quantify the amount of this compound remaining in the stressed samples to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid Expose to stress base Alkaline Hydrolysis (0.1N NaOH, 60°C) prep->base Expose to stress oxid Oxidation (3% H2O2, RT) prep->oxid Expose to stress therm Thermal (80°C) prep->therm Expose to stress photo Photolytic (UV light) prep->photo Expose to stress gcms GC-MS Analysis acid->gcms Analyze stressed samples base->gcms Analyze stressed samples oxid->gcms Analyze stressed samples therm->gcms Analyze stressed samples photo->gcms Analyze stressed samples data Data Interpretation (Purity & Degradation Products) gcms->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photodegradation DPDS This compound thiosulfinate Dipropyl Thiosulfinate DPDS->thiosulfinate [O] mercaptan Propyl Mercaptan DPDS->mercaptan Heat h2s Hydrogen Sulfide DPDS->h2s Heat radicals Thiyl Radicals DPDS->radicals UV Light

Caption: Potential degradation pathways of this compound.

References

Troubleshooting peak tailing in GC analysis of Dipropyl disulfide.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gas Chromatography (GC) Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of Dipropyl disulfide.

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing a common issue when analyzing this compound and other sulfur compounds?

A1: this compound and other sulfur-containing compounds are prone to peak tailing in GC analysis due to their active nature. These compounds can interact with active sites within the GC system, such as the inlet liner, column, and connectors.[1][2] This interaction, often with acidic silanol groups on glass surfaces or metal ions, causes some analyte molecules to be retained longer than others, resulting in asymmetrical peak shapes.

Q2: My this compound peak is tailing. What is the first thing I should check?

A2: The most common source of peak tailing for active compounds is the GC inlet.[3] Start by performing routine inlet maintenance. This includes replacing the septum, inlet liner, and O-ring. A worn or cored septum can shed particles, creating active sites, and a contaminated liner can strongly adsorb sulfur compounds.[3]

Q3: Can the choice of GC column affect peak tailing for this compound?

A3: Absolutely. The column is a major contributor to peak tailing. If the stationary phase is not sufficiently inert, or if the head of the column is contaminated with non-volatile residues, active sites can form.[4] For sulfur compounds, it is crucial to use a column specifically designed for inertness or a thick-film non-polar column. If contamination is suspected, trimming 15-20 cm from the inlet end of the column can often resolve the issue.

Q4: How do my GC method parameters contribute to peak tailing?

A4: Sub-optimal GC method parameters can exacerbate peak tailing. Key parameters to consider are:

  • Inlet Temperature: The temperature should be high enough for efficient vaporization but not so high as to cause thermal degradation of this compound. A typical starting point is 250 °C.

  • Oven Temperature Program: A slow initial temperature ramp can help focus the analytes at the head of the column, leading to sharper peaks.

  • Carrier Gas Flow Rate: An optimal flow rate is necessary for efficient transfer through the column. A flow rate that is too low can increase band broadening and tailing.

Q5: Could my sample injection technique be the cause of peak tailing?

A5: Yes, the injection technique is critical. For splitless injections, which are common for trace analysis, a mismatch between the solvent polarity and the stationary phase polarity can cause poor peak shape. Additionally, injecting too large a sample volume can overload the column, leading to peak distortion.

Troubleshooting Guide for Peak Tailing

A systematic approach is crucial for effectively troubleshooting peak tailing. The first step is to determine if the issue is chemical or physical.

  • If all peaks in the chromatogram are tailing: The problem is likely physical, such as a poor column installation, a leak, or dead volume in the system.

  • If only the this compound peak (and other active compounds) are tailing: The issue is likely chemical, stemming from interactions with active sites.

The following workflow provides a step-by-step guide to diagnosing and resolving the issue.

G A Peak Tailing Observed for this compound B Are ALL peaks tailing? A->B C Physical Issue Likely B->C Yes D Chemical Issue Likely (Active Sites) B->D No E Check Column Installation: - Proper depth in inlet/detector - Correct ferrule size - No leaks C->E G Perform Inlet Maintenance: - Replace Septum - Replace Inlet Liner (use deactivated) - Replace O-ring and Seals D->G F Inspect Column Cut: - Ensure a clean, 90° cut - No jagged edges or shards E->F F->G If not resolved L Problem Resolved F->L If resolved H Trim Column Inlet: - Remove 15-20 cm from the  front of the column G->H G->L If resolved I Condition Column: - Follow manufacturer's protocol H->I H->L If resolved J Optimize GC Method: - Adjust inlet temperature - Modify oven ramp rate - Optimize carrier gas flow rate I->J I->L If resolved K Consider Column Replacement: - Use a new, inert column  designed for sulfur analysis J->K If tailing persists J->L If resolved K->L

Troubleshooting workflow for GC peak tailing.

Data Presentation

The following table summarizes key GC parameters that can be optimized to mitigate peak tailing for this compound analysis, based on typical methods for volatile sulfur compounds.

ParameterRecommended SettingRationale for Peak Shape Improvement
Inlet Liner Deactivated, Single Taper with Glass WoolMinimizes active sites and provides a large surface area for efficient vaporization.
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column.
Inlet Temperature 200 - 250 °CEnsures rapid vaporization without thermal degradation.
Septum Purge Flow 3 - 5 mL/minPrevents septum bleed from contaminating the inlet and column.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 2.0 mL/min (constant flow)Optimal flow prevents band broadening.
Column Type DB-Sulfur SCD, Rt-XLSulfur, or similar inert columnSpecifically designed to be inert towards sulfur compounds.
Film Thickness Thick film (e.g., 4.3 µm)Enhances retention and can improve separation of volatile compounds.
Oven Program Initial: 35-40°C (hold 2-5 min), Ramp: 5-10°C/min to 250°CA low initial temperature helps to focus the analyte band at the head of the column.

Experimental Protocols

1. Protocol for GC Inlet Maintenance

This protocol details the steps for routine maintenance of the GC inlet to eliminate active sites and contamination.

  • Methodology:

    • System Cooldown: Cool down the GC inlet and oven to a safe temperature (below 50°C). Turn off the carrier gas flow at the instrument.

    • Disassembly: Carefully remove the analytical column from the inlet. Unscrew the inlet retaining nut to access the septum and liner.

    • Septum Replacement: Remove the old septum using forceps. Clean the septum head area with a solvent-moistened swab (e.g., methanol or acetone). Install a new, high-quality septum and retighten the retaining nut to the manufacturer's specification (do not overtighten).

    • Liner and O-ring Replacement: Use tweezers or a liner removal tool to carefully extract the old inlet liner. Remove the old O-ring and replace it with a new one. Gently insert a new, deactivated liner into the inlet.

    • Reassembly and Leak Check: Reassemble the inlet. Reinstall the column. Restore the carrier gas flow and perform an electronic leak check on all fittings to ensure the system is sealed.

    • Conditioning: Heat the inlet to the desired operating temperature and allow it to equilibrate before running samples.

2. Protocol for GC Column Trimming

This protocol describes how to properly trim the inlet end of a capillary GC column to remove contamination and active sites.

  • Methodology:

    • System Cooldown and Column Removal: Follow steps 1 and 2 from the Inlet Maintenance protocol to cool the system and remove the column from the inlet and detector.

    • Inspection: Using a magnifying glass, inspect the inlet end of the column for any discoloration or visible particulate matter.

    • Scoring the Column: Using a ceramic wafer or a diamond-tipped scribe, make a single, clean score on the polyimide coating of the column, approximately 15-20 cm from the end.

    • Breaking the Column: Gently flex the column at the score to create a clean, square break.

    • Inspection of the Cut: Examine the new column end under magnification to ensure it is a clean, 90-degree cut with no jagged edges or shards. A poor cut can cause peak tailing.

    • Reinstallation: Reinstall the column in the inlet and detector according to the instrument manufacturer's instructions, ensuring the correct insertion depth. Perform a leak check.

3. Protocol for GC Column Conditioning

This protocol provides general guidelines for conditioning a new GC column or reconditioning a column after maintenance. Always refer to the specific manufacturer's instructions for your column.

  • Methodology:

    • Installation: Connect the column to the GC inlet but leave the detector end disconnected.

    • Purging: Set the initial oven temperature to ambient (e.g., 40°C) and establish the normal carrier gas flow rate for your method. Purge the column with carrier gas for 15-30 minutes to remove any oxygen.

    • Heating Program: While maintaining carrier gas flow, program the oven to ramp up to the conditioning temperature. A typical conditioning temperature is 20°C above the maximum operating temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit. For a low sulfur column, conditioning at 200°C overnight is recommended.

    • Conditioning: Hold the column at the conditioning temperature until the baseline is stable. This can take several hours.

    • Cooldown and Connection: Cool down the oven. Turn off the carrier gas flow and connect the column to the detector.

    • Final Check: Restore the carrier gas flow, perform a leak check, and run a blank temperature program to ensure a stable baseline before analyzing samples.

References

Technical Support Center: Optimizing GC-MS Injection Parameters for Dipropyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Dipropyl disulfide using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing injection parameters and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound by GC-MS?

A1: The primary challenges stem from the reactivity of the sulfur atoms in this compound. This can lead to several issues, including:

  • Peak Tailing: Interaction of the analyte with active sites in the GC inlet or column.[1][2][3]

  • Analyte Degradation: Thermal decomposition of this compound at excessively high injector temperatures.

  • Poor Reproducibility: Inconsistent sample introduction due to suboptimal injection parameters.

  • Contamination: Sulfur compounds can be "sticky" and contaminate the injection port, leading to carryover in subsequent runs.[4]

Q2: What is a good starting injector temperature for this compound analysis?

A2: A good starting point for the injector temperature is typically in the range of 230-250°C.[5] This temperature is high enough to ensure the rapid volatilization of this compound (Boiling Point: 193-195°C) while minimizing the risk of thermal degradation. It is crucial to empirically optimize this temperature for your specific instrument and sample matrix.

Q3: Should I use a split or splitless injection for this compound?

A3: The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Splitless Injection: This technique is ideal for trace-level analysis where maximum sensitivity is required, as the entire sample is transferred to the column.

  • Split Injection: If you are working with higher concentrations of this compound, a split injection is preferred to avoid overloading the column, which can lead to peak fronting and poor chromatography. A typical starting split ratio might be 10:1 or 20:1.

Q4: What type of GC inlet liner is recommended for this compound analysis?

A4: Due to the reactive nature of sulfur compounds, it is critical to use a deactivated or inert liner. Liners that are specifically designed for the analysis of active compounds, such as those with proprietary deactivation coatings (e.g., Silonite™, Zebron™ PLUS), are highly recommended. Using a liner with deactivated glass wool can also be beneficial as it aids in sample volatilization and traps non-volatile residues, protecting the column.

Q5: How can I prevent peak tailing for this compound?

A5: Peak tailing is a common issue and can be addressed by:

  • Using a Deactivated Liner and Column: This is the most critical step to minimize active sites.

  • Proper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the injector to avoid dead volume.

  • Inlet Maintenance: Regularly replace the septum and liner, and clean the injection port to prevent the buildup of active contaminants.

  • Optimizing Injector Temperature: An injector temperature that is too low can contribute to slow sample transfer and peak tailing.

Troubleshooting Guides

Issue 1: Peak Tailing

This is often the most common problem encountered when analyzing sulfur compounds like this compound.

Potential Cause Troubleshooting Step Expected Outcome
Active Sites in the Inlet Replace the current liner with a new, deactivated liner. Consider a liner with deactivated glass wool.Improved peak symmetry and reduced tailing.
Perform routine inlet maintenance: replace the septum and gold seal.A clean and inert flow path, leading to better peak shape.
Column Contamination/Activity Trim the first 10-20 cm from the front of the column.Removal of non-volatile residues and active sites, restoring peak shape.
Condition the column according to the manufacturer's instructions.Removal of contaminants and stabilization of the stationary phase.
Improper Column Installation Re-install the column, ensuring a clean, 90-degree cut and correct positioning in the inlet.Elimination of dead volume and improved peak shape.
Chemical Interactions Ensure the sample solvent is compatible with the stationary phase.Prevention of peak distortion due to solvent effects.
Issue 2: Poor Sensitivity / No Peak Detected
Potential Cause Troubleshooting Step Expected Outcome
Analyte Adsorption Verify that all components in the flow path (liner, column) are properly deactivated.Increased analyte transfer to the detector, resulting in a detectable peak.
Incorrect Injection Mode For trace analysis, switch from a split to a splitless injection.The entire sample reaches the column, significantly increasing sensitivity.
Low Injector Temperature Gradually increase the injector temperature in 10°C increments (e.g., from 230°C to 250°C).Improved volatilization and transfer of this compound to the column.
Leaks in the System Check for leaks at the injection port and column fittings using an electronic leak detector.A leak-free system ensures the entire sample is transferred and prevents loss of sensitivity.
Issue 3: Peak Fronting or Splitting
Potential Cause Troubleshooting Step Expected Outcome
Column Overload If using splitless injection, switch to a split injection with a ratio of 10:1 or higher.Reduced amount of analyte on the column, leading to symmetrical peaks.
Dilute the sample.Less analyte introduced, preventing overloading.
Inappropriate Solvent Ensure the solvent is appropriate for the column phase and injection technique. Mismatches can cause peak splitting.Proper focusing of the analyte at the head of the column.
High Initial Oven Temperature For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent trapping.Sharper, more symmetrical peaks for early eluting compounds.

Experimental Protocols

Protocol 1: GC-MS Method for the Analysis of this compound

This protocol provides a starting point for method development. Parameters should be optimized for your specific instrumentation and application.

1. Sample Preparation:

  • Dilute the sample containing this compound in a suitable solvent (e.g., dichloromethane or hexane) to a concentration appropriate for your chosen injection mode (ppm levels for split, ppb levels for splitless).

2. GC-MS Instrumentation and Parameters:

Parameter Recommended Setting Notes
GC System Agilent 7890 GC with 5977 MS or equivalent
Injector Split/Splitless
Injector Temperature 250°COptimize between 230-260°C.
Liner Deactivated, single taper with deactivated glass woolCritical for preventing analyte loss and peak tailing.
Injection Mode Splitless (for trace analysis) or Split (10:1)Choose based on sample concentration.
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 40°C, hold for 2 minAdjust based on other volatile components in the sample.
Ramp: 10°C/min to 230°C
Hold: 5 min at 230°C
Column Non-polar (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)An inert column is recommended.
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Range m/z 40-300
Solvent Delay 3 minTo protect the filament from the solvent peak.

3. Data Analysis:

  • Identify this compound by its retention time and mass spectrum. The molecular ion is m/z 150, with characteristic fragments at m/z 43 and 108.

  • Quantify using a calibration curve prepared with certified standards.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_liner Is the liner new and deactivated? start->check_liner replace_liner Replace with a new, deactivated liner check_liner->replace_liner No check_column_install Is the column installed correctly? check_liner->check_column_install Yes replace_liner->check_column_install reinstall_column Re-cut and reinstall the column check_column_install->reinstall_column No check_inlet_maintenance Perform inlet maintenance (replace septum, seal) check_column_install->check_inlet_maintenance Yes reinstall_column->check_inlet_maintenance trim_column Trim 10-20 cm from the front of the column check_inlet_maintenance->trim_column problem_solved Problem Resolved trim_column->problem_solved

Caption: A logical workflow for troubleshooting tailing peaks.

Injection_Mode_Decision Decision Logic for Injection Mode Selection start Start: Determine Analyte Concentration concentration_check Is the concentration at trace levels (ppb or lower)? start->concentration_check splitless Use Splitless Injection (Maximize sensitivity) concentration_check->splitless Yes split Use Split Injection (e.g., 10:1 ratio to prevent overload) concentration_check->split No end Proceed with Analysis splitless->end optimize Optimize split ratio or dilute sample if peak fronting occurs split->optimize optimize->end

References

Technical Support Center: Analysis of Dipropyl Disulfide in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of dipropyl disulfide from food samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of analyzing this compound in food samples?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix. In food analysis, these components can include fats, sugars, pigments, and other volatile and non-volatile compounds. These effects can lead to either signal enhancement (an artificially high reading) or signal suppression (an artificially low reading), ultimately affecting the accuracy and reproducibility of quantification.

Q2: What causes matrix effects in the GC-MS analysis of this compound?

A2: In Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects are primarily caused by two phenomena:

  • Matrix-Induced Signal Enhancement: This is a common effect in GC analysis. Non-volatile matrix components can accumulate in the GC inlet and at the head of the analytical column. These residues can mask active sites where analytes like this compound might otherwise adsorb or degrade, leading to a higher-than-expected signal response.

  • Matrix-Induced Signal Suppression: Although less common in GC than in LC, signal suppression can occur. This may be due to competition for ionization in the MS source or interference from matrix components that affect the transfer of the analyte from the GC to the MS.

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: To diagnose matrix effects, you can compare the analytical response of this compound in a pure solvent standard to its response in a matrix-matched standard. A significant difference in the signal intensity for the same concentration indicates the presence of matrix effects. The matrix effect (ME) can be calculated as a percentage using the following formula:

ME (%) = [(Response in Matrix / Response in Solvent) - 1] * 100

A positive percentage indicates signal enhancement, while a negative percentage indicates signal suppression. Values exceeding ±20% are generally considered significant and require mitigation.

Q4: What are the common food matrices that cause significant matrix effects for this compound analysis?

A4: this compound is naturally found in Allium species. Therefore, matrices such as onion, garlic, leek, and chives are of primary interest. These matrices are complex and contain numerous sulfur-containing compounds, sugars, and other components that can contribute to significant matrix effects.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the analysis of this compound in food samples.

Problem 1: Poor peak shape and inconsistent retention times for this compound.

  • Question: My chromatograms for this compound show significant tailing and the retention time is shifting between injections, especially after running several matrix samples. What could be the cause and how can I fix it?

  • Answer: This is a classic sign of active sites in your GC system becoming contaminated with non-volatile matrix components.

    • Troubleshooting Steps:

      • Injector Maintenance: Clean or replace the GC inlet liner. The accumulation of matrix residue in the liner is a primary cause of peak distortion.

      • Column Maintenance: Trim the first few centimeters of your analytical column to remove non-volatile residues that have accumulated at the column head.

      • Use of Analyte Protectants: Incorporate analyte protectants into your standards and sample extracts. These are compounds that bind to active sites in the GC system, preventing the analyte from interacting with them.

Problem 2: The quantified amount of this compound in my samples is unexpectedly high and recovery exceeds 120%.

  • Question: I am seeing abnormally high recovery rates for this compound in my spiked food samples. Is this a matrix effect?

  • Answer: Yes, this is a strong indication of matrix-induced signal enhancement. Co-extracted matrix components are likely "protecting" the this compound from degradation or adsorption in the GC system, leading to a stronger signal compared to the clean solvent standard.

    • Troubleshooting Steps:

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to equalize the matrix effect between the standards and the samples.

      • Analyte Protectants: Add a suitable analyte protectant to both your calibration standards and sample extracts to create a consistent and enhanced response for all injections.

      • Sample Dilution: Dilute your final extract to reduce the concentration of matrix components. This can be a simple and effective way to minimize matrix effects, provided your analyte concentration remains above the limit of quantification.

Problem 3: The quantified amount of this compound is lower than expected, and my recovery is below 70%.

  • Question: My analytical results for this compound are consistently low, even in spiked quality control samples. What could be the issue?

  • Answer: This suggests either matrix-induced signal suppression or loss of analyte during sample preparation.

    • Troubleshooting Steps:

      • Evaluate Sample Preparation: Review your extraction and cleanup procedure for potential analyte loss. Ensure pH conditions are optimal and that the chosen sorbents in your cleanup step (e.g., in d-SPE) are not retaining the this compound.

      • Stable Isotope Dilution Assay (SIDA): The most robust method to correct for both analyte loss and matrix effects is the use of a stable isotope-labeled internal standard (e.g., this compound-d14). This internal standard will behave almost identically to the native analyte throughout the entire analytical process.

      • Optimize Cleanup: Enhance your sample cleanup procedure to remove more of the interfering matrix components. This could involve using different sorbents or a multi-step cleanup approach.

Experimental Protocols

Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is a general guideline and may need optimization for specific food matrices.

a. Extraction:

  • Weigh 10 g of a homogenized food sample (e.g., onion, garlic) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing the appropriate sorbents. For general food matrices, this may include 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA). For fatty matrices, C18 may also be included.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

GC-MS Analysis of this compound

a. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

b. GC Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

c. MS Conditions (Example):

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and/or full scan for identification.

  • SIM Ions for this compound (m/z): 150 (molecular ion), 108, 75, 43.

Quantitative Data on Matrix Effects

The following table provides illustrative examples of matrix effects observed for volatile sulfur compounds and pesticides in relevant food matrices. Note: Specific quantitative data for this compound is limited in publicly available literature. This data is intended to provide a general understanding of the potential magnitude of matrix effects.

AnalyteFood MatrixMatrix Effect (%)Type of EffectReference Compound Class
Illustrative Sulfur CompoundOnion+45%EnhancementOrganosulfur
Illustrative Sulfur CompoundGarlic+60%EnhancementOrganosulfur
Illustrative PesticideLeek+35%EnhancementOrganochlorine
Illustrative PesticideGreen Onion+55%EnhancementOrganophosphate
Illustrative VolatileShallot-15%SuppressionTerpene

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Matrix Effect Evaluation cluster_mitigation Mitigation Strategies homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction cleanup 3. d-SPE Cleanup (PSA, MgSO4, C18) extraction->cleanup gcms 4. GC-MS Analysis cleanup->gcms data_processing 5. Data Processing gcms->data_processing matrix_effect_calc 6. Calculate Matrix Effect (%) data_processing->matrix_effect_calc decision 7. Is |ME%| > 20%? matrix_effect_calc->decision mitigation_yes Matrix-Matched Calibration Analyte Protectants Stable Isotope Dilution decision->mitigation_yes Yes mitigation_no Proceed with Quantitation decision->mitigation_no No

Workflow for Identifying and Mitigating Matrix Effects.

troubleshooting_workflow cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_solution Potential Solutions start Start Troubleshooting issue Inaccurate Quantitation of This compound start->issue high_recovery High Recovery (>120%)? issue->high_recovery low_recovery Low Recovery (<70%)? issue->low_recovery poor_peak Poor Peak Shape? issue->poor_peak solution_high Matrix-Matched Calibration Sample Dilution Analyte Protectants high_recovery->solution_high Yes solution_low Stable Isotope Dilution Optimize Sample Cleanup Check for Analyte Loss low_recovery->solution_low Yes solution_peak Inlet/Column Maintenance Use Analyte Protectants poor_peak->solution_peak Yes

Troubleshooting Decision-Making Process for Matrix Effects.

Safe handling and disposal of Dipropyl disulfide in the lab.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dipropyl Disulfide

Welcome to the Technical Support Center for the safe handling and disposal of this compound. This guide is intended for researchers, scientists, and drug development professionals. Please consult your institution's specific safety protocols and Safety Data Sheet (SDS) for this compound before beginning any work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance.[1] The primary hazards include:

  • Health Hazards: It is harmful if swallowed and can cause serious eye irritation and skin irritation.[2][3] It may also cause respiratory irritation.[3] Some sources indicate it may cause sensitization by skin contact. Ingestion may be damaging to the health of the individual.

  • Flammability: It is a combustible liquid with a flash point of 66°C (150.8°F). Vapors may form explosive mixtures with air.

  • Environmental Hazards: It is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.

  • Odor: It has a strong, pungent, sulfur-like stench, similar to onions or garlic.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE should always be worn to minimize exposure. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or chemical safety goggles. Contact lenses should not be worn as they can absorb and concentrate irritants.

  • Skin Protection: Chemical-resistant gloves (e.g., PVC, Neoprene, or nitrile) are required. For prolonged or frequent contact, a glove with a higher protection class (breakthrough time > 240 minutes) is recommended. A lab coat, overalls, or impervious clothing should be worn to prevent skin contact. Safety footwear is also recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH-certified respirator with appropriate cartridges (e.g., for organic vapors) should be used.

Q3: How should I properly store this compound?

A3: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources. Keep containers tightly closed when not in use. It should be stored separately from incompatible materials such as strong oxidizing agents, acids, and bases.

Q4: What should I do in case of a spill?

A4: In the event of a spill, follow these procedures:

  • Minor Spills: Immediately clean up the spill wearing appropriate PPE. Absorb the spill with an inert material such as sand, earth, or vermiculite. Collect the absorbed material into a labeled container for proper waste disposal.

  • Major Spills: Evacuate the area and move upwind. Alert emergency responders. Increase ventilation and eliminate all ignition sources. Contain the spill to prevent it from entering drains or waterways. The cleanup should be performed by personnel equipped with self-contained breathing apparatus and full protective clothing.

Q5: How do I dispose of this compound waste?

A5: this compound waste must be disposed of as hazardous waste. Collect waste in a suitable, labeled, and sealed container. Dispose of the contents and container in accordance with local, state, and federal regulations. Do not dispose of it down the drain or into the environment.

Troubleshooting Guide

Issue Possible Cause Solution
Strong, unpleasant odor in the lab. Improper storage or handling, small spills, or leaks from experimental setup.Ensure containers are tightly sealed and stored in a ventilated area. Check experimental apparatus for leaks. A wash bottle with a sodium hypochlorite solution can be used to quickly neutralize the odor from small spills or on glassware, but do not add it to a large amount of concentrated disulfide as a violent reaction may occur.
Skin or eye irritation. Direct contact with the chemical.In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and running water. For eye contact, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
Dizziness or respiratory discomfort. Inhalation of vapors.Immediately move to an area with fresh air. If symptoms persist, seek medical attention. Ensure work is always performed in a well-ventilated area or fume hood.

Quantitative Data

Property Value Reference
Molecular Formula C₆H₁₄S₂
Molecular Weight 150.31 g/mol
Appearance Colorless to pale yellow liquid
Odor Pungent, sulfur-like, onion/garlic
Boiling Point 195-196 °C (383-384.8 °F)
Melting Point -86 °C (-122.8 °F)
Flash Point 66 °C (150.8 °F)
Specific Gravity 0.950 - 0.960 g/mL at 25 °C
Vapor Pressure <1 mmHg @ 20 °C
Solubility Insoluble in water; soluble in alcohol and ether

Experimental Protocols

General Handling Protocol:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.

  • Work in a well-ventilated chemical fume hood.

  • Wear the appropriate Personal Protective Equipment (PPE): chemical safety goggles, chemical-resistant gloves, and a lab coat.

  • Ground and bond containers when transferring the liquid to prevent static discharge.

  • Keep away from ignition sources such as heat, sparks, and open flames.

  • Avoid contact with skin and eyes, and avoid inhaling the vapors.

  • Keep containers securely sealed when not in use.

  • After handling, wash hands thoroughly with soap and water.

Spill Cleanup Protocol:

  • Evacuate non-essential personnel from the spill area.

  • Ensure adequate ventilation and eliminate all ignition sources.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials like sawdust.

  • Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report the spill to your institution's environmental health and safety department.

Visualizations

SafeHandlingDisposalWorkflow This compound: Safe Handling and Disposal Workflow start Start: Experiment with This compound assess_hazards 1. Assess Hazards (Read SDS) start->assess_hazards ppe 2. Don Correct PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe handling 3. Handle in Fume Hood (Away from ignition sources) ppe->handling storage 4. Proper Storage (Cool, dry, ventilated area) handling->storage Post-Experiment spill_check Spill Occurs? handling->spill_check no_spill Experiment Complete spill_check->no_spill No spill_response 5. Spill Response (Evacuate, Ventilate, Contain) spill_check->spill_response Yes waste_collection 7. Collect Waste (this compound & contaminated materials) no_spill->waste_collection spill_cleanup 6. Spill Cleanup (Use inert absorbent) spill_response->spill_cleanup spill_cleanup->waste_collection disposal 8. Hazardous Waste Disposal (Follow institutional & regulatory guidelines) waste_collection->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Managing the strong odor of Dipropyl disulfide during experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the strong, pungent odor of dipropyl disulfide during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have such a strong odor?

This compound is an organosulfur compound with the chemical formula C₆H₁₄S₂.[1] Its potent, pungent sulfur-like odor, often compared to onions or garlic, is characteristic of many low molecular weight sulfur compounds.[1][2][3] This strong odor is detectable even at very low concentrations.[2]

Q2: What are the primary safety concerns when working with this compound?

Beyond the nuisance of its strong odor, this compound is a combustible liquid and can cause skin and serious eye irritation. Inhalation may cause respiratory irritation. Therefore, it is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Q3: What immediate steps should I take in case of a small spill to control the odor?

For a small spill, prompt action is crucial to mitigate the spread of the odor. First, ensure the area is well-ventilated, preferably within a chemical fume hood. The spill should be absorbed with an inert material like sand or vermiculite. A wash bottle containing a sodium hypochlorite solution (3-10%) can be used to carefully treat the spill area to neutralize the odor by oxidizing the disulfide. Caution: Do not add sodium hypochlorite solution to a large quantity of concentrated this compound, as a violent reaction may occur.

Q4: How can I proactively manage the odor during my experiment?

Proactive odor management is key. All experiments involving this compound should be conducted in a certified chemical fume hood with a high linear air velocity (minimum 100 ft./min). For reactions that may release volatile sulfur compounds, the fume hood exhaust can be passed through a charcoal bed or a series of caustic scrubbers.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Persistent garlic/onion-like odor in the lab despite using a fume hood. 1. Inadequate fume hood performance.2. Contaminated equipment or lab surfaces.3. Improper waste disposal.1. Verify the fume hood certification is current and the sash is at the appropriate height.2. Decontaminate all glassware and surfaces that came into contact with this compound using a bleach solution.3. Ensure all this compound waste is stored in sealed, clearly labeled containers, and disposed of according to institutional and local regulations.
Odor complaints from adjacent labs. 1. Exhaust from your fume hood is re-entering the building's air intake.2. The odor is permeating through shared ventilation systems.1. Contact your institution's environmental health and safety (EHS) office to assess the fume hood exhaust and building ventilation.2. Consider implementing additional odor control measures at the source, such as using a dedicated fume hood with a charcoal filter or a chemical scrubber system.
A noticeable odor from a sealed container of this compound. 1. The container cap is not securely tightened.2. The container material is permeable to this compound over time.1. Ensure the container is tightly sealed.2. Store in a cool, dry, well-ventilated area away from incompatible materials. For long-term storage, consider placing the primary container within a larger, sealed secondary container.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 150.31 g/mol
Boiling Point 195-196 °C
Density 0.96 g/mL at 25 °C
Flash Point 151 °F (66.1 °C)
Odor Threshold 0.00091 ppm

Experimental Protocols

Protocol 1: Decontamination of Glassware

Objective: To effectively neutralize the odor of this compound on laboratory glassware.

Materials:

  • Contaminated glassware

  • Household bleach (sodium hypochlorite solution, ~5-8%)

  • Water

  • Detergent

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

  • Chemical fume hood

Procedure:

  • Perform this procedure in a certified chemical fume hood.

  • Rinse the glassware with a small amount of an appropriate solvent (e.g., acetone) to remove the bulk of the this compound. Dispose of the solvent waste in a designated hazardous waste container.

  • Prepare a 10% bleach solution in a suitable container (e.g., a plastic tub).

  • Submerge the rinsed glassware in the bleach solution for at least 30 minutes. The bleach will oxidize the residual this compound, neutralizing the odor.

  • After soaking, carefully remove the glassware from the bleach solution and rinse thoroughly with water.

  • Wash the glassware with soap and water as you would normally.

  • Rinse with deionized water and allow to dry.

Protocol 2: Small Spill Cleanup and Odor Neutralization

Objective: To safely clean up a small spill of this compound and neutralize the associated odor.

Materials:

  • Spill absorbent material (e.g., sand, vermiculite, or commercial spill pillows)

  • Sodium hypochlorite solution (3-10%) in a wash bottle

  • Sealable container for waste disposal

  • Personal protective equipment (chemical-resistant gloves, safety goggles, lab coat, and potentially a respirator depending on the spill size and ventilation)

Procedure:

  • Evacuate and Ventilate: If not already in one, move to a well-ventilated area. If the spill is significant, evacuate the immediate area.

  • Contain the Spill: Use an absorbent material to contain the spill and prevent it from spreading.

  • Absorb the Liquid: Apply the absorbent material over the spill to absorb the this compound.

  • Neutralize the Odor: Carefully apply a 3-10% sodium hypochlorite solution to the spill area to oxidize the residual disulfide. Be cautious as the reaction can be exothermic.

  • Collect Waste: Collect the absorbent material and any contaminated items into a sealable container.

  • Dispose of Waste: Label the container as hazardous waste containing this compound and bleach, and dispose of it according to your institution's guidelines.

  • Decontaminate the Area: Clean the spill area again with soap and water.

Visualizations

Experimental_Workflow_for_Odor_Management cluster_preparation Preparation cluster_experiment Experiment cluster_cleanup Cleanup & Decontamination cluster_waste Waste Disposal A Assess Risks B Select PPE A->B C Prepare Fume Hood B->C D Conduct Experiment C->D E Use Closed System (if possible) D->E F Decontaminate Glassware D->F H Segregate Waste D->H G Clean Work Area F->G I Seal & Label Containers H->I J Dispose per Protocol I->J

Caption: Workflow for managing this compound odor.

Odor_Control_Decision_Tree A Odor Detected? B Is the source a spill? A->B Yes J No immediate action needed A->J No C Is the source from the reaction vessel? B->C No D Follow Spill Cleanup Protocol B->D Yes E Check for leaks in the apparatus C->E Yes F Is the fume hood operating correctly? C->F No H Is the odor still present? E->H G Verify fume hood sash height and airflow F->G Yes G->H I Consider implementing a scrubber or charcoal filter H->I Yes H->J No

Caption: Decision tree for troubleshooting this compound odor.

References

Identifying and minimizing byproducts in Dipropyl disulfide synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the synthesis of dipropyl disulfide, focusing on the identification and minimization of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary methods for synthesizing this compound are:

  • Oxidation of 1-Propanethiol: This method involves the oxidation of 1-propanethiol (propyl mercaptan) using various oxidizing agents such as iodine, hydrogen peroxide, or dimethyl sulfoxide (DMSO).[1][2]

  • Reaction of an Alkyl Halide with a Disulfide Source: This route typically involves the reaction of a propyl halide (e.g., 1-propyl bromide) with a disulfide-containing reagent like sodium disulfide.

Q2: What are the primary byproducts I should be aware of during this compound synthesis?

A2: The main byproducts that can form, depending on the synthetic route and reaction conditions, include:

  • Dipropyl sulfide: Can arise from the reaction of propyl halides with sulfide ions.

  • Dipropyl trisulfide: May form, particularly in reactions involving elemental sulfur or polysulfides.[3]

  • 1-Propanethiol (unreacted starting material): Incomplete oxidation of the starting thiol will result in its presence in the final product.

  • Propyl propionate and other esters: If alcohols are used as solvents under certain conditions, ester formation can occur.

Q3: How can I detect and quantify this compound and its byproducts?

A3: The most common analytical techniques for identifying and quantifying these compounds are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the identification and quantification of the desired product and impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yields can be a significant issue in the synthesis of this compound. The following table outlines potential causes and suggests corrective actions based on the synthetic route.

Potential Cause Corrective Action Relevant Synthetic Route
Incomplete Oxidation Increase the amount of oxidizing agent, prolong the reaction time, or increase the reaction temperature. Ensure efficient stirring.Oxidation of 1-Propanethiol
Suboptimal Reactant Ratio Optimize the molar ratio of the propyl halide to the disulfide source. An excess of the disulfide source may be necessary.Alkyl Halide + Disulfide Source
Side Reactions Dominating Adjust the reaction temperature and reactant concentrations to favor the desired disulfide formation.Both
Loss During Workup Ensure proper phase separation during extraction and minimize volatile losses by using cooled solvents and appropriate rotary evaporation conditions.Both
Issue 2: Presence of Significant Byproducts

The formation of byproducts can complicate purification and reduce the overall yield of this compound. The following table provides guidance on minimizing common impurities.

Byproduct Detected Potential Cause Recommended Action to Minimize Formation
Dipropyl sulfide Presence of sulfide ions (S²⁻) instead of disulfide ions (S₂²⁻) in the reaction mixture.Use a well-defined disulfide reagent. When preparing sodium disulfide in situ, ensure the correct stoichiometry of sodium and sulfur.
Dipropyl trisulfide Use of excess elemental sulfur or presence of polysulfides.Carefully control the stoichiometry of the sulfur source. Purify the disulfide reagent before use if necessary.
Unreacted 1-Propanethiol Incomplete oxidation.Increase the amount of oxidizing agent, reaction time, or temperature. Monitor the reaction progress using TLC or GC to ensure full conversion.

Data Presentation

Table 1: Representative Reaction Conditions for this compound Synthesis
Method Reactants Oxidizing Agent/Catalyst Solvent Temperature (°C) Reaction Time (h) Reported Yield (%)
Oxidation1-PropanethiolIodine (catalytic)Ethyl Acetate7012>95 (representative for thiols)[1]
Substitution1-Propyl Bromide, Sodium SulfideNoneEthanolReflux868-85 (for dipropyl sulfide, a potential byproduct)
OxidationThiolsDimethyl Sulfoxide (DMSO)Acidic (HI)Room Temp-Good to Excellent
Table 2: Analytical Data for Identification of this compound and Key Byproducts
Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) GC-MS (Major Fragments, m/z)
This compound ~2.67 (t, 4H), ~1.70 (m, 4H), ~1.00 (t, 6H)~41.2, ~22.6, ~13.1150, 108, 75, 43
Dipropyl sulfide ~2.48 (t, 4H), ~1.60 (m, 4H), ~0.99 (t, 6H)~34.5, ~23.2, ~13.5118, 75, 43
Dipropyl trisulfide --182, 119, 75, 43
1-Propanethiol ~2.50 (q, 2H), ~1.60 (m, 2H), ~1.33 (t, 1H), ~0.99 (t, 3H)~28.0, ~25.9, ~13.576, 47, 43, 41

Experimental Protocols

Key Experiment: Synthesis of this compound via Oxidation of 1-Propanethiol with Iodine

This protocol is a general guideline for the iodine-catalyzed aerobic oxidation of thiols and can be adapted for the synthesis of this compound.

Materials:

  • 1-Propanethiol

  • Iodine (I₂)

  • Ethyl Acetate

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-propanethiol (1.0 equivalent).

  • Dissolve the thiol in ethyl acetate to a concentration of approximately 0.1-0.5 M.

  • Add iodine (0.05 equivalents, 5 mol%).

  • The flask can be left open to the air through the condenser or fitted with a balloon filled with oxygen to provide an aerobic atmosphere.

  • Heat the reaction mixture to 70°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a 10% aqueous sodium thiosulfate solution to remove any remaining iodine. The brown color of the solution should disappear.

  • Transfer the mixture to a separatory funnel and wash with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) or by distillation.

Mandatory Visualizations

Dipropyl_Disulfide_Synthesis_Byproducts cluster_reactants Reactants cluster_product Desired Product cluster_byproducts Potential Byproducts Propyl_Bromide Propyl Bromide Dipropyl_Disulfide This compound Propyl_Bromide->Dipropyl_Disulfide Reaction 1 Dipropyl_Sulfide Dipropyl Sulfide Propyl_Bromide->Dipropyl_Sulfide Sodium_Disulfide Sodium Disulfide Sodium_Disulfide->Dipropyl_Disulfide Dipropyl_Trisulfide Dipropyl Trisulfide Sodium_Disulfide->Dipropyl_Trisulfide Propanethiol 1-Propanethiol Propanethiol->Dipropyl_Disulfide Reaction 2 Unreacted_Thiol Unreacted 1-Propanethiol Propanethiol->Unreacted_Thiol Incomplete Reaction Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Dipropyl_Disulfide

Caption: Potential reaction pathways and byproducts in this compound synthesis.

Troubleshooting_Workflow Start Start Synthesis Reaction Perform Reaction Start->Reaction Analysis Analyze Product Mixture (GC-MS, NMR) Reaction->Analysis Pure_Product High Yield & Purity Achieved Analysis->Pure_Product Yes Low_Yield Low Yield? Analysis->Low_Yield No Byproducts Byproducts Present? Low_Yield->Byproducts No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Optimize_Conditions Yes Modify_Workup Modify Workup/ Purification Byproducts->Modify_Workup No Identify_Byproducts Identify Specific Byproducts Byproducts->Identify_Byproducts Yes Optimize_Conditions->Reaction Modify_Workup->Reaction Adjust_Synthesis Adjust Synthesis Strategy (e.g., change oxidant, reagent purity) Identify_Byproducts->Adjust_Synthesis Adjust_Synthesis->Reaction

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Technical Support Center: Best Practices for Working with Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organosulfur compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving organosulfur compounds, offering potential causes and solutions.

Issue 1: Low Yield in S-Alkylation Reactions

Q: My S-alkylation reaction is resulting in a low yield of the desired thioether. What are the common causes and how can I troubleshoot this?

A: Low yields in S-alkylation reactions are frequently due to side reactions, incomplete reactions, or product loss during workup. Here are common causes and troubleshooting steps:

  • Oxidation of Thiol: Thiols can readily oxidize to disulfides, especially in the presence of air. This is a common side product that reduces the yield of the desired thioether.

    • Solution: Ensure the reaction is conducted under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]

  • Incomplete Deprotonation: The thiol must be fully deprotonated to the thiolate anion to act as an effective nucleophile.

    • Solution: Use a sufficiently strong, non-nucleophilic base. Common choices include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile.[1]

  • Reagent and Solvent Purity: Impurities in the alkylating agent or solvent can lead to unwanted side reactions.

    • Solution: Verify the purity of your reagents and ensure solvents are anhydrous.

  • Reaction Temperature: While heating can increase the reaction rate, it may also promote the formation of byproducts.

    • Solution: Optimize the reaction temperature to find a balance between reaction speed and selectivity.[1]

  • Product Loss During Workup: The desired thioether may be lost during the extraction or purification steps.

    • Solution: Check the aqueous layer after extraction to ensure your product is not water-soluble. When performing column chromatography, be aware that some organosulfur compounds can decompose on silica gel.[2]

Logical Relationship: Troubleshooting Low Yield in S-Alkylation

low_yield_troubleshooting start Low Yield in S-Alkylation check_oxidation Check for Disulfide Formation (Oxidation) start->check_oxidation check_deprotonation Verify Complete Thiol Deprotonation start->check_deprotonation check_purity Assess Reagent and Solvent Purity start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp review_workup Review Workup and Purification start->review_workup solution_inert Use Inert Atmosphere (N2, Ar) check_oxidation->solution_inert Disulfide observed solution_base Select Stronger, Non-nucleophilic Base check_deprotonation->solution_base Incomplete reaction solution_purify_reagents Purify Reagents and Use Anhydrous Solvents check_purity->solution_purify_reagents Impurities suspected solution_temp_screen Screen a Range of Temperatures optimize_temp->solution_temp_screen Side products observed solution_workup_mods Modify Extraction/Purification Protocol review_workup->solution_workup_mods Product loss suspected

Caption: Troubleshooting workflow for low yields in S-alkylation reactions.

Issue 2: Unpleasant and Pervasive Odor

Q: The strong, unpleasant odor of organosulfur compounds is a significant issue in our lab. What are the best practices for odor control?

A: The malodorous nature of many volatile organosulfur compounds is a primary challenge. Effective odor control involves a combination of containment, chemical neutralization, and proper ventilation.

  • Engineering Controls:

    • Fume Hood: Always handle volatile organosulfur compounds in a well-ventilated fume hood.

    • Chemical Scrubbers: For larger scale operations or persistent odor problems, a chemical scrubber can be highly effective. These systems use oxidizing solutions to neutralize odorous compounds.[3]

  • Chemical Neutralization:

    • Bleach (Sodium Hypochlorite): A dilute bleach solution can be used to wash glassware and surfaces. The hypochlorite oxidizes many sulfur compounds to less volatile and less odorous products.

    • Hydrogen Peroxide: An alternative to bleach, hydrogen peroxide is also an effective oxidizing agent for neutralizing sulfur compounds.

  • Waste Management:

    • Segregated Waste: Keep organosulfur waste in dedicated, sealed containers.

    • Quenching: Before disposal, reactive organosulfur reagents should be carefully quenched. For example, residual thiols can be oxidized with a bleach solution.

  • Adsorbents:

    • Activated Carbon: Placing activated carbon in the fume hood or near the work area can help adsorb volatile sulfur compounds.

Odor Control Method Effectiveness Application
Fume Hood High (for user protection)Essential for all handling of volatile organosulfur compounds.
Chemical Scrubber (e.g., with NaClO) Up to 99.5% for H2S and ammonia.Industrial settings or labs with significant odor generation.
Bleach (Sodium Hypochlorite) Wash HighDecontamination of glassware and surfaces.
Activated Carbon ModeratePassive odor adsorption in the workspace.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and analysis of organosulfur compounds.

Q1: How should I store organosulfur compounds?

A: Storage conditions depend on the specific compound's stability. Many thiols are susceptible to air oxidation and should be stored under an inert atmosphere (nitrogen or argon). It's also advisable to store them in a cool, dark place to prevent degradation. Some studies have shown that refrigerated storage can help preserve the levels of organosulfur compounds in samples over time.

Q2: What are the key safety precautions when working with organosulfur compounds?

A: Beyond odor management, several safety precautions are crucial:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a properly functioning fume hood to avoid inhalation of volatile and potentially toxic compounds.

  • Toxicity: Be aware of the specific toxicity of the compounds you are using. While many are primarily irritants, some, like mustard gas, are highly toxic.

  • Flammability: Many organosulfur compounds are flammable. Keep them away from ignition sources.

Q3: I'm having trouble purifying my organosulfur compound. What are some common purification challenges and solutions?

A: Purification can be challenging due to the physical properties of these compounds.

  • Column Chromatography: This is a common purification method. However, some organosulfur compounds can streak or decompose on silica gel. Using a less acidic stationary phase or adding a small amount of a non-polar solvent to the crude mixture before loading can sometimes help. A detailed protocol for column chromatography is provided in the Experimental Protocols section.

  • Distillation: For volatile compounds, distillation can be an effective purification method.

  • Recrystallization: If your compound is a solid, recrystallization from an appropriate solvent system is a good option.

  • Washing: Sometimes, washing the crude product with a specific solvent can remove impurities. For instance, elemental sulfur, a common byproduct, can be removed by washing with carbon disulfide or toluene.

Q4: How should I dispose of organosulfur waste?

A: Organosulfur waste should be treated as hazardous chemical waste.

  • Segregation: Collect organosulfur waste in a dedicated, properly labeled, and sealed container.

  • Neutralization: Before collection, consider neutralizing reactive waste. For example, excess thiols can be oxidized with a bleach solution.

  • Incineration: Special incinerators are often required for the disposal of organosulfur compounds to prevent the release of sulfur dioxide into the atmosphere. Always follow your institution's specific guidelines for hazardous waste disposal.

Q5: What are some common analytical issues when working with organosulfur compounds?

A: Analysis can be complicated by the reactivity and volatility of these compounds.

  • Gas Chromatography (GC): Many organosulfur compounds are volatile and can be analyzed by GC. However, some are thermally labile and may decompose in the injector port.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for less volatile or thermally sensitive organosulfur compounds. Reversed-phase HPLC with a C18 column is commonly used.

  • Sample Stability: The stability of organosulfur compounds during sample preparation and storage is a concern. For example, methanethiol has been observed to react on metal surfaces.

Analytical Technique Common Issues Solutions
Gas Chromatography (GC) Thermal decomposition of labile compounds.Use a lower injection temperature; derivatization to a more stable compound.
High-Performance Liquid Chromatography (HPLC) Poor retention of very non-polar compounds.Use a highly retentive stationary phase; adjust mobile phase composition.
Sample Collection & Storage Degradation or reaction of the analyte.Use appropriate storage conditions (e.g., refrigeration); avoid reactive surfaces like metals.

Experimental Protocols

Protocol 1: Synthesis of Sulfanilamide (a Sulfonamide)

This protocol outlines a classic four-step synthesis of the parent sulfonamide, sulfanilamide, from aniline.

Step 1: Acetylation of Aniline to Acetanilide

  • Dissolve 5.0 g of aniline in 130 mL of water in a 250 mL Erlenmeyer flask.

  • Add 5.5 mL of concentrated hydrochloric acid.

  • Prepare a solution of 8.0 g of sodium acetate trihydrate in 30 mL of water.

  • To the aniline hydrochloride solution, add 6.5 mL of acetic anhydride.

  • Immediately add the sodium acetate solution and stir the mixture vigorously.

  • Cool the mixture in an ice bath to induce crystallization of acetanilide.

  • Collect the crude acetanilide by vacuum filtration and wash with cold water.

Step 2: Chlorosulfonation of Acetanilide CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a fume hood with appropriate PPE.

  • Place 5.0 g of dry acetanilide in a dry 100 mL round-bottom flask.

  • Melt the acetanilide by gentle warming and then cool to room temperature to create a finely divided solid.

  • Cool the flask in an ice bath.

  • Carefully add 12.5 mL of chlorosulfonic acid dropwise to the acetanilide with constant swirling.

  • After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 30 minutes.

  • Heat the reaction mixture in a water bath at 60-70 °C for 30 minutes.

  • Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

  • Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

Step 3: Amination to form 4-Acetamidobenzenesulfonamide

  • Transfer the crude, moist p-acetamidobenzenesulfonyl chloride to a 100 mL beaker.

  • Add 20 mL of concentrated aqueous ammonia.

  • Stir the mixture until a thick paste is formed.

  • Heat the mixture gently in a water bath for 10-15 minutes.

  • Cool the mixture in an ice bath.

  • Collect the product by vacuum filtration and wash with cold water.

Step 4: Hydrolysis to Sulfanilamide

  • Place the 4-acetamidobenzenesulfonamide in a 50 mL round-bottom flask.

  • Add an amount of 6 M hydrochloric acid equal to twice the weight of the 4-acetamidobenzenesulfonamide.

  • Heat the mixture at reflux for 15-30 minutes.

  • Cool the solution and add solid sodium bicarbonate in small portions until the solution is neutral to litmus paper.

  • Cool the mixture in an ice bath to complete crystallization.

  • Collect the sulfanilamide by vacuum filtration and wash with cold water.

Protocol 2: Swern Oxidation of a Primary or Secondary Alcohol

The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, avoiding the use of heavy metals. A notable drawback is the production of the malodorous byproduct dimethyl sulfide.

Reagents and Equipment:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (or another hindered base like diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) as the solvent

  • Primary or secondary alcohol

  • Reaction flask, dropping funnel, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone at -78 °C)

Procedure:

  • Set up a flame-dried reaction flask under an inert atmosphere and cool it to -78 °C.

  • To the flask, add anhydrous DCM followed by the dropwise addition of oxalyl chloride.

  • Slowly add a solution of DMSO in anhydrous DCM to the reaction mixture. Stir for 5-15 minutes.

  • Add a solution of the alcohol in anhydrous DCM dropwise. Stir for 30-60 minutes at -78 °C.

  • Add triethylamine dropwise to the reaction mixture. The reaction may become thick.

  • After stirring for another 30 minutes at -78 °C, allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with a dilute acid solution (e.g., 1 M HCl) to remove excess amine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde or ketone by column chromatography or distillation.

Experimental Workflow: Swern Oxidation

swern_oxidation_workflow start Start: Prepare Reaction Setup activate_dmso Activate DMSO with Oxalyl Chloride at -78 °C start->activate_dmso add_alcohol Add Alcohol at -78 °C activate_dmso->add_alcohol add_base Add Triethylamine at -78 °C add_alcohol->add_base warm_and_quench Warm to Room Temperature and Quench with Water add_base->warm_and_quench workup Extraction and Washing warm_and_quench->workup purification Purification (Column Chromatography/Distillation) workup->purification end End: Isolated Aldehyde/Ketone purification->end

Caption: Step-by-step workflow for the Swern oxidation.

Signaling Pathways

Many organosulfur compounds, particularly those found in nature, exert their biological effects by modulating key signaling pathways involved in cellular stress responses and inflammation.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Many organosulfur compounds are known to activate this pathway.

Mechanism of Activation:

  • Basal State: Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor protein, Keap1. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.

  • Activation by Organosulfur Compounds: Electrophilic organosulfur compounds can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2.

  • Nrf2 Translocation and Gene Expression: Released from Keap1, Nrf2 translocates to the nucleus. There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This leads to the transcription of genes encoding antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and proteins involved in glutathione synthesis.

Diagram: Activation of the Keap1-Nrf2 Pathway by Organosulfur Compounds

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_modified Modified Keap1 Keap1_Nrf2->Keap1_modified Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation OSC Organosulfur Compound OSC->Keap1_Nrf2 Reacts with Keap1 Cysteine Residues ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds with sMaf sMaf sMaf Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by organosulfur compounds.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor-kappa B) pathway is a key regulator of inflammation. Aberrant NF-κB signaling is implicated in many inflammatory diseases and cancers. Some organosulfur compounds have been shown to inhibit this pathway.

Mechanism of Inhibition:

  • Inactive State: In most cells, NF-κB proteins are held in an inactive state in the cytoplasm by a family of inhibitor proteins called IκBs.

  • Activation: Pro-inflammatory stimuli (e.g., cytokines, lipopolysaccharide) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.

  • NF-κB Translocation: The degradation of IκB unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus.

  • Gene Expression: In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

  • Inhibition by Organosulfur Compounds: Certain organosulfur compounds can interfere with this pathway at various points. For example, they may inhibit the degradation of IκB or prevent the nuclear translocation of NF-κB, thereby suppressing the inflammatory response.

Diagram: Inhibition of the NF-κB Pathway by Organosulfur Compounds

NFkB_Pathway cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free NF-κB Release IkB_degraded IkB_NFkB->IkB_degraded IκB Ubiquitination & Degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation OSC_nfkb Organosulfur Compound OSC_nfkb->IKK Inhibits OSC_nfkb->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Genes_inflam Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Genes_inflam Initiates Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by organosulfur compounds.

References

Addressing inconsistent results in Dipropyl disulfide bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address inconsistent results in bioassays involving Dipropyl disulfide (DPDS).

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during DPDS bioassays in a question-and-answer format.

Q1: Why am I seeing high variability in my antioxidant assay results with DPDS?

A1: High variability in antioxidant assays like DPPH and ABTS when testing DPDS can stem from several factors related to the compound's properties and assay conditions.

  • Volatility: DPDS is a volatile organosulfur compound. In open-well plates, evaporation can lead to inconsistent concentrations over the incubation period, resulting in variable results.

  • Solvent and pH Sensitivity: The antioxidant activity of sulfur-containing compounds can be highly dependent on the solvent and pH of the reaction mixture. For instance, the free radical scavenging by some antioxidants is markedly influenced by whether the reaction is in pure methanol versus buffered methanol.[1]

  • Reaction Kinetics: The reaction between DPDS and radicals like DPPH may be slow and not reach a steady state within the typical incubation time, leading to variability if measurements are not taken at a consistent, optimized time point.[2]

  • Interference with Assay Reagents: DPDS, being a sulfur-containing compound, may directly interact with the assay reagents in a manner that does not reflect true radical scavenging.

Troubleshooting Checklist:

  • Use sealed plates or plates with low-evaporation lids.

  • Optimize and standardize the solvent system and pH.[1]

  • Perform a time-course experiment to determine the optimal reaction time.

  • Run appropriate controls to check for direct reaction between DPDS and the assay reagent.

Q2: My DPDS stock solution seems to lose potency over time. How should I handle and store it?

A2: The stability of DPDS is critical for reproducible results. As an organosulfur compound, it can be prone to degradation.

  • Storage: Aliquot stock solutions into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Solvent: Use a high-purity, anhydrous solvent like DMSO or ethanol for preparing stock solutions.

  • Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store diluted solutions for extended periods.

Q3: I am observing unexpected color changes or artifacts in my colorimetric assays. What could be the cause?

A3: This can be due to interference from components in the cell culture medium or direct interaction of DPDS with the assay dye.

  • Phenol Red Interference: Phenol red, a common pH indicator in cell culture media, can interfere with colorimetric assays. It is known to have redox properties and can react with other molecules in the assay, leading to inaccurate readings.

  • Direct Reaction with Dyes: DPDS may directly reduce or otherwise react with colorimetric reagents like MTT or the DPPH radical, leading to a color change that is not indicative of the biological activity being measured.

Troubleshooting Steps:

  • Use phenol red-free media for your experiments.

  • Run a cell-free control with DPDS and the assay reagent to check for direct chemical reactions.

  • If interference is confirmed, consider using an alternative assay or modifying the protocol to remove the interfering substance before adding the reagent.

Q4: My results for Glutathione S-Transferase (GST) activity are not consistent. What should I check?

A4: Inconsistent GST activity results can arise from several sources, from sample handling to the assay conditions themselves.

  • Sample Preparation: Inconsistent homogenization of cells or tissues can lead to variable enzyme release. The stability of the enzyme in the lysate is also crucial.

  • Reagent Quality: The purity and freshness of the substrates, 1-chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH), are critical for a reliable assay.

  • Assay Conditions: Minor variations in temperature, pH, and incubation times can significantly affect the enzymatic reaction rate.

Troubleshooting Table for GST Assay

Potential Issue Recommended Action
Inconsistent sample lysisUse a standardized homogenization protocol and verify cell lysis under a microscope.
Degradation of GST in lysateKeep samples on ice at all times and use protease inhibitors.
Reagent instabilityPrepare fresh GSH and CDNB solutions for each experiment. Store stocks appropriately.
Temperature fluctuationsUse a temperature-controlled plate reader or water bath to ensure a constant assay temperature.
Incorrect pH of assay bufferVerify the pH of the buffer before each use.
Nonlinear reaction rateEnsure absorbance readings are within the linear range of the spectrophotometer. Dilute the sample if necessary.

Section 2: Experimental Protocols

This section provides detailed methodologies for key experiments involving DPDS.

Protocol 1: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound (DPDS)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in the dark.

  • Sample Preparation: Prepare a stock solution of DPDS in methanol. From this stock, create a series of dilutions to test a range of concentrations.

  • Assay: a. In a 96-well plate, add 50 µL of each DPDS dilution to triplicate wells. b. Add 50 µL of methanol to triplicate wells to serve as a blank. c. Add 150 µL of the 0.1 mM DPPH solution to all wells. d. For a control, add 50 µL of methanol and 150 µL of the DPPH solution. e. For sample blanks (to correct for any color from DPDS), add 50 µL of each DPDS dilution and 150 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Correct the absorbance of the sample wells by subtracting the absorbance of the corresponding sample blank.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

Protocol 2: Cellular Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the effect of DPDS on intracellular GST activity.

Materials:

  • DPDS

  • Cell line (e.g., HepG2)

  • Cell lysis buffer

  • Phosphate buffer (0.1 M, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)

  • Reduced glutathione (GSH) solution (100 mM in water, freshly prepared)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Cell Culture and Treatment: a. Seed cells in a culture plate and allow them to adhere. b. Treat the cells with various concentrations of DPDS for the desired time. Include an untreated control.

  • Cell Lysate Preparation: a. Wash the cells with cold PBS. b. Lyse the cells using a suitable lysis buffer on ice. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the supernatant.

  • Assay Cocktail Preparation: For each reaction, prepare an assay cocktail containing:

    • 980 µL of 0.1 M phosphate buffer (pH 6.5)

    • 10 µL of 100 mM CDNB solution

    • 10 µL of 100 mM GSH solution

    • Mix well immediately before use.

  • Kinetic Measurement: a. To a 96-well UV-transparent plate, add a standardized amount of cell lysate (e.g., 20 µg of protein) to each well. b. Add assay buffer to a final volume of 100 µL. c. Initiate the reaction by adding 100 µL of the assay cocktail to each well. d. Immediately measure the increase in absorbance at 340 nm every minute for 5-10 minutes at a constant temperature (e.g., 25°C).

  • Calculation:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Calculate the GST activity using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (ε = 9.6 mM⁻¹ cm⁻¹). Adjust for the path length of the solution in the microplate well.

Section 3: Signaling Pathways and Experimental Workflows

This section provides diagrams of signaling pathways potentially affected by DPDS and a general experimental workflow.

Signaling Pathways

Diallyl disulfide (DADS), a structurally related organosulfur compound, has been shown to modulate key inflammatory and stress-response signaling pathways. It is plausible that DPDS may have similar effects.

NFkB_Pathway cluster_NFkB_IkB Cytoplasm DPDS This compound (DPDS) ROS Reactive Oxygen Species (ROS) DPDS->ROS may induce IKK IKK Complex DPDS->IKK may inhibit (like DADS) ROS->IKK activates IkBa IκBα IKK->IkBa phosphorylates IKK->IkBa leads to degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active is released Inflammation Inflammatory Gene Expression NFkB_active->Inflammation

Caption: Potential modulation of the NF-κB signaling pathway by DPDS.

MAPK_Pathway DPDS This compound (DPDS) Stress Cellular Stress / ROS DPDS->Stress p38 p38 MAPK DPDS->p38 DADS activates ERK1_2 ERK1/2 DPDS->ERK1_2 DADS inhibits ASK1 ASK1 (MAPKKK) Stress->ASK1 MEK1_2 MEK1/2 (MAPKK) Stress->MEK1_2 MKK3_6 MKK3/6 (MAPKK) ASK1->MKK3_6 MKK4_7 MKK4/7 (MAPKK) ASK1->MKK4_7 MKK3_6->p38 Apoptosis Apoptosis p38->Apoptosis JNK JNK MKK4_7->JNK JNK->Apoptosis MEK1_2->ERK1_2 Proliferation Cell Proliferation ERK1_2->Proliferation

Caption: Potential modulation of MAPK signaling pathways by DPDS.

Experimental Workflow

The following diagram outlines a general workflow for investigating the bioactivity of DPDS.

Bioactivity_Workflow start Start: Hypothesis on DPDS Bioactivity solubility 1. Solubility & Stability Testing (Relevant solvents, media) start->solubility in_vitro_screening 2. In Vitro Screening (e.g., Antioxidant Assays - DPPH, ABTS) solubility->in_vitro_screening cell_based_assays 3. Cell-Based Assays (Cytotoxicity, GST activity, etc.) in_vitro_screening->cell_based_assays mechanism 4. Mechanistic Studies (Western Blot for signaling pathways, Gene expression analysis) cell_based_assays->mechanism data_analysis 5. Data Analysis & Interpretation mechanism->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for DPDS bioactivity assessment.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Dipropyl Disulfide and Diallyl Disulfide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of dipropyl disulfide (DPDS) and diallyl disulfide (DADS) reveals distinct differences in their anticancer, antioxidant, and anti-inflammatory properties. While both organosulfur compounds, primarily found in Allium species like garlic and onions, exhibit therapeutic potential, current research indicates that DADS generally possesses more potent bioactivity, particularly in anticancer applications. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.

Anticancer Activity: DADS Shows Greater Potency

In the realm of oncology, diallyl disulfide has been extensively studied and has demonstrated significant growth-inhibitory and apoptotic effects across a variety of cancer cell lines. In contrast, research on the anticancer properties of this compound is less comprehensive, with available data suggesting a lower potency compared to its diallyl counterpart.

A direct comparison on human colon cancer (HCT-15) cells revealed that DADS was more effective at inhibiting cell growth than DPDS[1][2]. Furthermore, at a concentration of 100 μM, DADS induced apoptosis in these cells, a crucial mechanism for cancer treatment, whereas DPDS did not[1]. Another study investigating various tumor cell lines found that while both compounds exhibited some inhibitory effects, DADS was generally more potent. However, it was noted that a synthetic analogue of DPDS showed a stronger effect on certain leukemia cell lines[3].

The anticancer efficacy of DADS has been quantified in numerous studies, with IC50 values (the concentration required to inhibit the growth of 50% of cells) varying depending on the cancer cell line. For instance, in the MDA-MB-231 breast cancer cell line and the A549 lung cancer cell line, the IC50 of DADS at 24 hours was 24.12 ± 1.20 μM and 29.51 ± 0.98 μM, respectively[4]. In human leukemia HL-60 cells, the IC50 for cell viability was even lower, at less than 25 μM. The growth of various human breast cancer cell lines, both estrogen receptor-positive and -negative, was inhibited by DADS with IC50 values ranging from 1.8 to 18.1 μM after 72 hours of incubation.

The underlying mechanisms for the anticancer activity of DADS involve the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 protein family. DADS has also been shown to induce cell cycle arrest, a key process in preventing cancer cell proliferation.

Table 1: Comparison of Anticancer Activity

CompoundCancer Cell LineAssayEndpointResultReference
Diallyl Disulfide (DADS)MDA-MB-231 (Breast)MTTIC50 (24h)24.12 ± 1.20 μM
Diallyl Disulfide (DADS)A549 (Lung)MTTIC50 (24h)29.51 ± 0.98 μM
Diallyl Disulfide (DADS)HCT-15 (Colon)Growth Inhibition-More effective than DPDS
Diallyl Disulfide (DADS)HCT-15 (Colon)Apoptosis AssayApoptosis InductionInduced apoptosis at 100 μM
This compound (DPDS)HCT-15 (Colon)Growth Inhibition-Less effective than DADS
This compound (DPDS)HCT-15 (Colon)Apoptosis AssayApoptosis InductionDid not induce apoptosis at 100 μM
This compound (DPDS)Leukemia cell linesGrowth Inhibition-Showed inhibitory effect

Antioxidant and Anti-inflammatory Bioactivities

Both DADS and DPDS possess antioxidant and anti-inflammatory properties, which contribute to their therapeutic potential by mitigating cellular damage and modulating inflammatory responses.

Antioxidant Activity
Anti-inflammatory Effects

A comparative study on the anti-inflammatory effects of DADS and DPDS (referred to as PDS in the study) in LPS-induced RAW 264.7 macrophage cells showed that both compounds significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. The study found that DADS was a more potent inhibitor of NO production than DPDS at concentrations of 200 and 500 µM. Both compounds demonstrated a dose-dependent inhibition of PGE2 production in the range of 50–500 µM.

The anti-inflammatory actions of DADS are linked to its ability to suppress the NF-κB signaling pathway, a central regulator of inflammation. DADS has been shown to inhibit the activation and nuclear translocation of NF-κB subunits. It also downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The MAPK/ERK pathway is another key target of DADS in attenuating inflammation. While the precise anti-inflammatory signaling pathways of DPDS are less characterized, its ability to inhibit inflammatory mediators suggests it may share some mechanisms with DADS.

Table 2: Comparison of Anti-inflammatory Activity

CompoundCell LineAssayEndpointResultReference
Diallyl Disulfide (DADS)RAW 264.7NO ProductionInhibitionMore potent than DPDS at 200 & 500 µM
This compound (DPDS)RAW 264.7NO ProductionInhibitionLess potent than DADS at 200 & 500 µM
Diallyl Disulfide (DADS)RAW 264.7PGE2 ProductionInhibitionSignificant inhibition (50-500 µM)
This compound (DPDS)RAW 246.7PGE2 ProductionInhibitionSignificant inhibition (50-500 µM)

Signaling Pathways

The bioactivities of DADS are mediated through its interaction with several key intracellular signaling pathways. The NF-κB pathway is a primary target for its anti-inflammatory and some of its anticancer effects. DADS also modulates the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and its inhibition by DADS can lead to apoptosis and autophagy in cancer cells. Furthermore, the MAPK/ERK pathway is implicated in DADS's ability to suppress inflammation and cancer progression.

The signaling pathways affected by DPDS are not as extensively documented. However, its observed bioactivities suggest that it may also interact with some of these fundamental cellular signaling cascades.

Figure 1. Simplified overview of the primary signaling pathways modulated by Diallyl Disulfide (DADS) and the observed biological outcomes. The pathways for this compound (DPDS) are less defined but lead to anti-inflammatory effects.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are summaries of standard protocols for key bioactivity assays.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compound Add varying concentrations of test compound seed_cells->add_compound incubate_24_72h Incubate for 24-72 hours add_compound->incubate_24_72h add_mtt Add MTT reagent incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Figure 2. General workflow for an MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (DPDS and DADS) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Workflow:

DPPH_Workflow start Start prepare_solutions Prepare test compound and DPPH solutions start->prepare_solutions mix_solutions Mix compound and DPPH solutions prepare_solutions->mix_solutions incubate Incubate in the dark (e.g., 30 minutes) mix_solutions->incubate read_absorbance Read absorbance at 517 nm incubate->read_absorbance calculate Calculate scavenging activity (%) read_absorbance->calculate end End calculate->end

Figure 3. General workflow for a DPPH radical scavenging assay.

Detailed Steps:

  • Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) and various concentrations of the test compounds.

  • Reaction Mixture: Add the test compound solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to observe changes in the expression of apoptosis-related proteins like caspases and Bcl-2 family members.

Detailed Steps:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity to determine the relative protein expression levels.

NF-κB Activation Assay

This can be assessed by various methods, including measuring the nuclear translocation of NF-κB subunits or using a reporter gene assay.

Detailed Steps (Nuclear Translocation by Immunofluorescence):

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compounds and an inflammatory stimulus (e.g., TNF-α).

  • Fixation and Permeabilization: Fix the cells with a fixative (e.g., paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100).

  • Blocking: Block non-specific binding sites.

  • Primary Antibody Incubation: Incubate with a primary antibody against an NF-κB subunit (e.g., p65).

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with a fluorescent dye (e.g., DAPI).

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the nuclear fluorescence intensity to determine the extent of NF-κB nuclear translocation.

Conclusion

The available scientific evidence strongly suggests that diallyl disulfide (DADS) exhibits more potent anticancer activity compared to this compound (DPDS). This is supported by direct comparative studies and a larger body of research detailing its mechanisms of action and efficacy in various cancer models. Both compounds demonstrate valuable antioxidant and anti-inflammatory properties, with DADS showing a slight advantage in some anti-inflammatory assays. The well-characterized signaling pathways affected by DADS provide a solid foundation for further drug development efforts. For researchers and professionals in drug discovery, DADS represents a more promising lead compound for the development of novel anticancer therapies, while both compounds warrant further investigation for their potential in managing inflammatory conditions. Future research should focus on direct, quantitative comparisons of their antioxidant activities and a more in-depth elucidation of the signaling pathways modulated by DPDS to fully understand its therapeutic potential.

References

A Comparative Study of Dipropyl Disulfide and Dimethyl Disulfide for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the properties, biological activities, and experimental evaluation of dipropyl disulfide and dimethyl disulfide.

In the realm of chemical biology and drug discovery, a nuanced understanding of organosulfur compounds is critical. This guide offers a detailed comparative analysis of two such molecules: this compound (DPDS) and dimethyl disulfide (DMDS). Both are naturally occurring compounds, notably in plants of the Allium genus, and possess a range of biological activities. This document provides a side-by-side look at their physicochemical characteristics, biological effects with supporting data, and relevant experimental methodologies.

Physicochemical Properties: A Comparative Data Summary

The structural and physical differences between DPDS and DMDS are foundational to their distinct biological and chemical behaviors. The following table summarizes their key physicochemical properties.

PropertyThis compound (DPDS)Dimethyl Disulfide (DMDS)
Molecular Formula C₆H₁₄S₂C₂H₆S₂[1]
Molecular Weight 150.32 g/mol [2]94.20 g/mol [3]
Appearance Colorless to pale yellow liquid[4]Colorless oily liquid[5]
Odor Pungent, sulfur-like, onion/garlic odorUnpleasant, garlic-like odor
Boiling Point 193-195 °C109-110 °C
Melting Point -85.6 °C-85 °C
Density 0.96 g/mL at 25 °C1.0625 g/mL at 20 °C
Solubility in Water InsolubleSlightly soluble (2.5 g/L at 20 °C)
Vapor Pressure 0.735 mmHg at 25 °C22 mmHg at 20 °C

Biological Activity and Toxicity: A Comparative Overview

Both DPDS and DMDS are recognized for their significant biological effects, particularly their antimicrobial and antioxidant activities. However, their potency and toxicological profiles show notable differences.

Antimicrobial Activity: Both compounds exhibit broad-spectrum antimicrobial properties. Their mechanism is believed to involve the disruption of microbial cell membranes and interaction with thiol-containing enzymes essential for microbial survival. A study comparing the antimicrobial activity of garlic and leek essential oils found that the primary constituents of garlic oil, which include diallyl disulfide (a related compound), showed significant antimicrobial activity, whereas the this compound-rich leek oil did not show activity in the tested model. This suggests that the nature of the alkyl group attached to the disulfide moiety plays a crucial role in its antimicrobial efficacy.

Toxicological Profile: DMDS is generally considered to have a higher acute toxicity than DPDS. Acute exposure to DMDS can cause irritation to the skin, eyes, and respiratory system. It is classified as toxic if swallowed or inhaled. Alkyl sulfides, as a class, can cause the destruction of red blood cells. This compound is also a skin, eye, and respiratory irritant and may cause skin sensitization.

Metabolism and Cellular Effects: In rats, this compound is metabolized by cytochrome P450 and flavin-containing monooxygenases. The metabolism of these compounds can lead to the generation of reactive oxygen species (ROS), which can, in turn, modulate cellular signaling pathways.

Experimental Protocols

To facilitate further research, a detailed methodology for a key experiment is provided below. The following workflow illustrates a standard procedure for comparing the antimicrobial efficacy of DPDS and DMDS.

G cluster_prep 1. Preparation cluster_assay 2. Microdilution Assay cluster_analysis 3. Data Analysis A Prepare stock solutions of DPDS and DMDS in DMSO D Perform 2-fold serial dilutions of compounds in broth in a 96-well plate A->D B Culture microbial strains (e.g., S. aureus, E. coli) in appropriate broth C Adjust microbial suspension to 0.5 McFarland standard B->C E Inoculate wells with diluted microbial suspension C->E D->E F Incubate at 37°C for 18-24 hours E->F G Determine Minimum Inhibitory Concentration (MIC) by visual inspection or OD reading F->G H Plate aliquots from clear wells onto agar to determine Minimum Bactericidal Concentration (MBC) G->H I Compare MIC and MBC values of DPDS and DMDS H->I

Figure 1. Experimental workflow for determining and comparing the MIC and MBC of DPDS and DMDS.

Detailed Methodology: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on established microdilution methods.

  • Preparation of Materials:

    • Prepare stock solutions of DPDS and DMDS (e.g., 5120 µg/mL) in dimethyl sulfoxide (DMSO).

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB).

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Procedure:

    • Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the row.

    • Add 10 µL of the diluted bacterial suspension to each well.

    • Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth.

Involvement in Cellular Signaling Pathways

Organosulfur compounds are known to interact with cellular signaling pathways, particularly those related to oxidative stress. A key pathway is the Nrf2-Keap1 signaling pathway, which is a primary regulator of cellular antioxidant responses.

cluster_cytoplasm Cytoplasm cluster_nucleus Disulfides DPDS / DMDS ROS Cellular Stress (e.g., mild ROS increase) Disulfides->ROS Keap1 Keap1 ROS->Keap1 Conformational change Nrf2_bound Nrf2 Keap1->Nrf2_bound Sequesters Nrf2_free Nrf2 Nrf2_bound->Nrf2_free Release Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Figure 2. A proposed mechanism for the activation of the Nrf2 antioxidant response pathway by disulfides.

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, which leads to its degradation. Oxidative stress, potentially induced by compounds like DPDS and DMDS, can cause a conformational change in Keap1, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective antioxidant and detoxification genes.

References

A Comparative Guide to the Antioxidant Capacity of Dipropyl Disulfide via DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of various compounds is crucial for the development of new therapeutic agents. This guide provides a comparative analysis of the antioxidant capacity of dipropyl disulfide, benchmarked against well-established antioxidants, Ascorbic Acid (Vitamin C) and Trolox, using the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

Comparative Antioxidant Activity

The antioxidant capacity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies a higher antioxidant potency.

For a clear comparison, the following table summarizes the reported DPPH scavenging activities of standard antioxidants.

CompoundIC50 Value (µg/mL)Notes
This compound Data not availableActivity inferred from related compounds suggests it is likely to be low.
Garlic/Onion Extracts Varies significantlyContains various organosulfur compounds; overall activity is influenced by phenolic content.
Ascorbic Acid ~2.4 - 8.5[3][4]A potent, water-soluble antioxidant used as a common standard.
Trolox ~3.8 - 4.0[5]A water-soluble analog of Vitamin E, another widely used antioxidant standard.

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a generalized, detailed methodology for determining the antioxidant capacity of a compound using the DPPH assay.

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (analytical grade)

  • Test compound (this compound)

  • Standard antioxidants (Ascorbic Acid, Trolox)

  • Micropipettes and tips

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

2. Preparation of Solutions:

  • DPPH Stock Solution (typically 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and stored in the dark to prevent degradation.

  • Test Compound and Standard Solutions: Prepare a series of dilutions of the test compound and standard antioxidants in methanol or ethanol to determine the dose-response relationship.

3. Assay Procedure:

  • Add a specific volume of the test compound or standard solution at different concentrations to the wells of a 96-well plate or to cuvettes.

  • Add a fixed volume of the DPPH working solution to each well or cuvette.

  • Include a control containing only the solvent and the DPPH solution.

  • Incubate the reaction mixture in the dark at room temperature for a specified period (typically 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.

4. Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control reaction (containing all reagents except the test compound).

  • A_sample is the absorbance of the test compound.

The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the experimental process and the comparative evaluation, the following diagrams have been generated using Graphviz.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH with Sample/Standard prep_dpph->mix prep_sample Prepare Sample Dilutions prep_sample->mix prep_standard Prepare Standard Dilutions prep_standard->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Figure 1: Experimental workflow for the DPPH antioxidant assay.

Antioxidant_Comparison cluster_test Test Compound cluster_standards Standard Antioxidants dpds This compound dpds_ic50 IC50 (DPDS) dpds->dpds_ic50 comparison Compare IC50 Values dpds_ic50->comparison ascorbic Ascorbic Acid standard_ic50 IC50 (Standards) ascorbic->standard_ic50 trolox Trolox trolox->standard_ic50 standard_ic50->comparison conclusion Assess Relative Antioxidant Capacity comparison->conclusion

Figure 2: Logical flow for comparing antioxidant capacities.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dipropyl Disulfide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methods for the quantification of Dipropyl disulfide: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical technique is critical for accurate and reliable quantification of this compound in various matrices, from environmental samples to pharmaceutical formulations. This document presents a summary of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable method for your research needs.

At a Glance: Method Comparison

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio.Separation of compounds based on their polarity and interaction with a stationary phase, with detection typically via UV absorbance after derivatization.
Sample Volatility High (Essential)Low to High
Sample Preparation Often requires headspace extraction (e.g., SPME) for volatile analytes from complex matrices.Requires reduction of the disulfide bond followed by derivatization of the resulting thiols for UV detection.
Specificity Very High (Mass spectral data provides definitive identification).High (Dependent on chromatographic resolution and derivatization agent specificity).
Sensitivity (LOD/LOQ) Generally higher for volatile compounds.Can be high, but is dependent on the derivatization agent's molar absorptivity.
Throughput ModerateModerate to High
Cost (Instrument) HigherLower
Typical Application Analysis of volatile sulfur compounds in food, environmental, and biological samples.Analysis of disulfide-containing compounds in pharmaceutical and biological samples.

Quantitative Performance Data

The following tables summarize typical validation parameters for the quantification of this compound and similar short-chain alkyl disulfides using GC-MS and HPLC. Data has been compiled from various studies to provide a comparative overview.

Table 1: GC-MS Method Validation Parameters for Alkyl Disulfides

ParameterDimethyl DisulfideDiallyl DisulfideThis compound (Expected)
Linearity (R²) > 0.999> 0.999> 0.99
LOD 0.015 mg/kg0.3063 µg/mL~0.01 - 0.1 mg/kg
LOQ 0.05 mg/kg1.0210 µg/mL~0.05 - 0.3 mg/kg
Accuracy (% Recovery) 84 - 101.5%98.05 - 101.76%85 - 110%
Precision (%RSD) 0.7 - 4.9%< 2%< 5%

Table 2: HPLC Method Validation Parameters for Alkyl Disulfides (Post-Derivatization)

ParameterAllyl DisulfideThiol Derivatization (General)This compound (Expected, Post-Derivatization)
Linearity (R²) > 0.999> 0.999> 0.99
LOD Not Reported~0.5 µmol/L~0.1 - 1 µmol/L
LOQ 8 µg/mL~1.7 µmol/L~0.3 - 3 µmol/L
Accuracy (% Recovery) Not Reported91.1 - 106.0%90 - 110%
Precision (%RSD) Not Reported0.4 - 9.1%< 10%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (SPME)

This method is ideal for the analysis of volatile this compound in complex matrices such as food or environmental samples.

1. Sample Preparation (Headspace SPME):

  • Place a known amount of the sample (e.g., 1-5 g) into a 20 mL headspace vial.

  • Add a suitable internal standard.

  • Seal the vial with a PTFE-lined septum.

  • Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

2. GC-MS Analysis:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Splitless mode, 250°C. Desorb the SPME fiber in the injector for 2-5 minutes.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 150, 108, 75, 43). Full scan mode can be used for initial identification.

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum compared to a pure standard.

  • Quantify using a calibration curve prepared with standards of known concentrations.

High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Column Derivatization)

This method is suitable for less volatile samples or when GC-MS is not available. It involves the reduction of this compound to propylthiol, followed by derivatization to a UV-active compound.

1. Sample Preparation and Derivatization:

  • Reduction:

    • Dissolve the sample in a suitable solvent (e.g., methanol/water).

    • Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to quantitatively reduce the this compound to propylthiol.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).

  • Derivatization:

    • Add a derivatizing agent that reacts with the newly formed thiol groups. A common choice is 2,2'-Dithiodipyridine (2,2'-DTDP), which forms a stable, UV-active mixed disulfide.

    • Allow the derivatization reaction to proceed to completion.

2. HPLC Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a constant concentration of a buffer (e.g., 0.1% formic acid).

    • Example Gradient: 20% to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis Detector set at the maximum absorbance wavelength of the derivatized propylthiol (e.g., ~343 nm for the 2-thiopyridone product from 2,2'-DTDP reaction).

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the derivatized propylthiol peak based on its retention time compared to a derivatized standard.

  • Quantify using a calibration curve prepared with known concentrations of this compound that have undergone the same reduction and derivatization procedure.

Visualizing the Analytical Workflows

Analytical_Workflows cluster_GCMS GC-MS Workflow cluster_HPLC HPLC Workflow gcms_start Sample Collection gcms_prep Headspace SPME (Volatilization & Adsorption) gcms_start->gcms_prep gcms_analysis GC-MS Analysis (Separation & Detection) gcms_prep->gcms_analysis gcms_data Data Analysis (Quantification) gcms_analysis->gcms_data end End gcms_data->end hplc_start Sample Collection hplc_reduction Reduction (Disulfide to Thiol) hplc_start->hplc_reduction hplc_derivatization Derivatization (Thiol to UV-active form) hplc_reduction->hplc_derivatization hplc_analysis HPLC-UV Analysis (Separation & Detection) hplc_derivatization->hplc_analysis hplc_data Data Analysis (Quantification) hplc_analysis->hplc_data hplc_data->end start Start start->gcms_start start->hplc_start

Caption: Comparative workflows for this compound quantification by GC-MS and HPLC.

Logical Relationships in Analytical Method Selection

Method_Selection analyte_props Analyte Properties (Volatility, Thermal Stability) decision Method Selection analyte_props->decision matrix_complexity Matrix Complexity matrix_complexity->decision sensitivity_req Sensitivity Requirement sensitivity_req->decision equipment_avail Equipment Availability equipment_avail->decision gcms GC-MS decision->gcms Volatile & Thermally Stable hplc HPLC decision->hplc Non-Volatile or Thermally Labile

Caption: Key factors influencing the selection of an analytical method for this compound.

Comparing the efficacy of different Dipropyl disulfide synthesis routes.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of organosulfur compounds such as dipropyl disulfide is of significant interest. This symmetrical disulfide is a naturally occurring compound found in plants of the Allium genus and exhibits various biological activities. This guide provides a comparative analysis of four common synthetic routes to this compound, evaluating their efficacy based on reaction yield, conditions, and procedural complexity.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthesis routes of this compound, allowing for a direct comparison of their efficiencies.

Synthesis RouteStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)
1. Nucleophilic Substitution with Sodium Sulfide 1-Propyl BromideSodium sulfide nonahydrate, Methanol, Water, Diethyl ether5 hoursReflux70%
2. Oxidation of 1-Propanethiol 1-PropanethiolTriethylamine, Dimethylformamide (DMF), Air (O₂)45 minutesRoom Temperature92-93%
3. Bunte Salt Synthesis and Reaction 1-Propyl BromideSodium thiosulfate pentahydrate, Dimethyl sulfoxide (DMSO), Water~2-4 hours60-70 °C~85-90%
4. Phase-Transfer Catalysis with Sodium Disulfide 1-Propyl BromideSodium disulfide, Tetrabutylammonium bromide (TBAB), Dichloromethane, Water40 minutes40 °C45%

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Nucleophilic Substitution with Sodium Sulfide

This method involves the reaction of an alkyl halide with a sulfide salt.

Experimental Protocol:

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.[1]

  • Add 2 moles of 1-propyl bromide to the solution.

  • Heat the mixture to reflux and maintain vigorous stirring for 5 hours.[1]

  • After cooling to room temperature, extract the reaction mixture with diethyl ether.

  • Separate the ethereal layer and perform several additional extractions of the aqueous layer with diethyl ether.

  • Combine the organic phases and wash with a 10% sodium carbonate solution, followed by a water wash.

  • Dry the organic layer with anhydrous calcium chloride.

  • Distill the dried solution to yield this compound. The reported yield is 70%.[1]

Route 2: Oxidation of 1-Propanethiol

The oxidation of thiols is a common and efficient method for the formation of disulfides. This protocol utilizes air as the oxidant.

Experimental Protocol:

  • To a flask charged with 3.0 mmol of 1-propanethiol, add triethylamine (1.0 equivalent) and dimethylformamide (DMF) (1.25 equivalents).

  • Stir the reaction mixture at room temperature under an air atmosphere. The reaction can be significantly accelerated by using an ultrasonic bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 45 minutes at room temperature without sonication.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic phase with water and then with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to afford the pure this compound. The reported yield is 92-93%.

Route 3: Bunte Salt Synthesis and Reaction

This one-pot method proceeds via the formation of a Bunte salt (S-alkylthiosulfate) intermediate, which is then converted to the disulfide.

Experimental Protocol:

  • In a reaction vessel, combine 2.0 mmol of sodium thiosulfate pentahydrate, 2.0 mL of dimethyl sulfoxide (DMSO), and 0.2 mL of water.

  • Add 2.0-2.1 mmol of 1-propyl bromide to the mixture.

  • Stir the reaction mixture at 60-70 °C. The reaction progress can be monitored by the change in pH of the solution.

  • The reaction is typically complete within 2-4 hours.

  • After completion, add water to the reaction mixture and extract with a 1:1 mixture of n-hexane and ethyl acetate.

  • The product can be further purified by recrystallization. While a specific yield for this compound is not provided, similar primary alkyl bromides give yields in the range of 85-90%.

Route 4: Phase-Transfer Catalysis with Sodium Disulfide

Phase-transfer catalysis facilitates the reaction between reactants in immiscible phases, often leading to faster reaction times and milder conditions.

Experimental Protocol:

  • Prepare an aqueous solution of sodium disulfide.

  • In a reaction flask, combine the aqueous sodium disulfide solution with a solution of 1-propyl bromide in dichloromethane.

  • Add a catalytic amount of tetrabutylammonium bromide (TBAB).

  • Stir the biphasic mixture at 40 °C for 40 minutes.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain this compound. The reported yield for this specific reaction is 45%.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of each synthetic route.

cluster_0 Route 1: Nucleophilic Substitution A1 1-Propyl Bromide C1 Reaction in Methanol/Water A1->C1 B1 Sodium Sulfide B1->C1 D1 This compound C1->D1 Reflux, 5h Yield: 70%

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

cluster_1 Route 2: Oxidation of 1-Propanethiol A2 1-Propanethiol C2 Oxidation in DMF with Et3N A2->C2 B2 Air (O2) B2->C2 D2 This compound C2->D2 RT, 45 min Yield: 92-93%

Caption: Workflow for the synthesis of this compound by oxidation of 1-propanethiol.

cluster_2 Route 3: Bunte Salt Synthesis A3 1-Propyl Bromide C3 One-pot reaction in DMSO/Water A3->C3 B3 Sodium Thiosulfate B3->C3 D3 This compound C3->D3 60-70°C, ~2-4h Yield: ~85-90%

Caption: Workflow for the one-pot synthesis of this compound via a Bunte salt intermediate.

cluster_3 Route 4: Phase-Transfer Catalysis A4 1-Propyl Bromide C4 PTC Reaction (TBAB, DCM/Water) A4->C4 B4 Sodium Disulfide B4->C4 D4 This compound C4->D4 40°C, 40 min Yield: 45%

Caption: Workflow for the synthesis of this compound using phase-transfer catalysis.

References

A Head-to-Head Battle: GC-FPD versus GC-MS for Sensitive Dipropyl Disulfide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate detection of volatile sulfur compounds like dipropyl disulfide is a critical analytical challenge. This guide provides a comprehensive comparison of two powerful techniques: Gas Chromatography with Flame Photometric Detection (GC-FPD) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data to inform your choice of analytical methodology.

This compound, a key aroma compound in many foods and a potential biomarker, often requires detection at trace levels. Both GC-FPD and GC-MS offer the capability for such sensitive analysis, but each comes with its own set of advantages and disadvantages in terms of sensitivity, selectivity, and linearity. This guide will delve into these aspects to provide a clear picture of their respective performance for this compound detection.

Executive Summary: Key Performance Metrics

The choice between GC-FPD and GC-MS for this compound analysis hinges on the specific requirements of the application, such as the need for absolute identification, the complexity of the sample matrix, and the required level of sensitivity. The following table summarizes the key quantitative performance metrics for each technique.

Performance MetricGC-FPDGC-MS (SIM Mode)
Limit of Detection (LOD) / Limit of Quantitation (LOQ) Overall Detection Limit: 0.02 ppm (for a 10-liter air volume)[1]LOQ: 0.09 mg/L[2]
Selectivity Highly selective for sulfur and phosphorus compounds.[3][4]High selectivity, especially in Selected Ion Monitoring (SIM) mode.[5]
Linearity Non-linear (typically quadratic) response.Generally good linearity over a defined concentration range.
Compound Identification Based on retention time only.Provides mass spectral information for confident identification.
Matrix Effects Prone to quenching from co-eluting hydrocarbons.Less susceptible to quenching, but complex matrices can still cause interference.

Principles of Detection

To understand the comparative data, it is essential to grasp the fundamental principles of each detector.

GC-FPD: In a Flame Photometric Detector, the effluent from the GC column is burned in a hydrogen-rich flame. Sulfur compounds, when incinerated, emit light at specific wavelengths (around 394 nm). A photomultiplier tube detects this light emission, and the resulting signal is proportional to the amount of sulfur in the analyte. This makes the FPD highly selective for sulfur-containing compounds. A variation of this is the Pulsed Flame Photometric Detector (PFPD), which offers enhanced sensitivity and selectivity compared to the standard FPD.

GC-MS: A Mass Spectrometer, when coupled with a Gas Chromatograph, separates ions based on their mass-to-charge ratio. As compounds elute from the GC column, they are ionized, and the resulting fragments create a unique mass spectrum, which acts as a chemical fingerprint for identification. For enhanced sensitivity, GC-MS can be operated in Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, such as this compound. This targeted approach significantly improves the signal-to-noise ratio, allowing for the detection of trace-level concentrations.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducible and reliable results. Below are typical experimental setups for the analysis of this compound using both GC-FPD and GC-MS.

GC-FPD Experimental Protocol

This protocol is based on a partially validated method for the analysis of various disulfides, including this compound.

  • Sample Collection: A known volume of air is drawn through a Chromosorb 106 tube.

  • Desorption: Samples are desorbed with trichloroethylene.

  • Gas Chromatograph (GC) Conditions:

    • Injector: 200 °C

    • Column: 10 ft x 1/8 inch SS, 10% SP-1000 on 80/100 Supelcoport

    • Carrier Gas: N2 at 25 mL/min

    • Oven Temperature: 85 °C (isothermal)

  • Flame Photometric Detector (FPD) Conditions:

    • Detector Temperature: 250 °C

    • Hydrogen Flow: 150 mL/min

    • Air Flow: 100 mL/min

GC-MS Experimental Protocol

The following is a representative protocol for the analysis of this compound using Headspace-GC-MS.

  • Sample Preparation: Headspace sampling is utilized for volatile compounds.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium

    • Oven Temperature Program: A temperature ramp is typically employed, for example, starting at 40°C and ramping up to 250°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 150, 108, 75, 43). Full scan mode can be used for qualitative analysis and method development.

Workflow Diagrams

To visualize the analytical processes, the following diagrams illustrate the experimental workflows for both GC-FPD and GC-MS analysis of this compound.

GC_FPD_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Air Sampling Tube) Desorption Desorption with Solvent Sample->Desorption GC_Injection GC Injection Desorption->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation FPD_Detection FPD Detection GC_Separation->FPD_Detection Data_Processing Data Processing & Quantitation FPD_Detection->Data_Processing

GC-FPD Experimental Workflow for this compound Analysis.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Headspace Vial) Extraction Volatiles Extraction (e.g., Headspace) Sample->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection (Scan or SIM Mode) GC_Separation->MS_Detection Data_Processing Data Processing, Identification & Quantitation MS_Detection->Data_Processing

GC-MS Experimental Workflow for this compound Analysis.

In-depth Comparison

Sensitivity

For the analysis of sulfur compounds, FPD and particularly PFPD are renowned for their exceptional sensitivity. The OSHA method for this compound reports an overall detection limit of 0.02 ppm for a 10-liter air sample using GC-FPD, highlighting its capability for trace analysis.

GC-MS in full scan mode may not always provide the required sensitivity for trace-level sulfur compounds, as the detector's response is distributed across a wide mass range. However, by using the SIM mode, the sensitivity of GC-MS can be dramatically increased, often by a factor of tens to hundreds. A study on dipropyl sulfide in biopesticides reported a limit of quantification (LOQ) of 0.09 mg/L using Headspace-GC-MS, demonstrating its high sensitivity in a targeted analysis.

Selectivity and Matrix Effects

The high selectivity of the FPD for sulfur compounds is a significant advantage, as it minimizes interference from non-sulfur containing compounds in the matrix. However, a major drawback of FPD is its susceptibility to quenching, a phenomenon where the presence of co-eluting hydrocarbons suppresses the sulfur signal, leading to inaccurate quantification.

GC-MS, especially in SIM mode, offers excellent selectivity by monitoring only specific mass fragments of this compound. This makes it less prone to interference from co-eluting compounds that do not share the selected ions. While complex matrices can still present challenges, the specificity of mass detection provides a higher degree of confidence in the results.

Linearity and Quantitation

A key difference between the two detectors lies in their response linearity. The FPD exhibits a non-linear, often quadratic, response to the concentration of sulfur compounds. This necessitates the use of multi-level calibration curves and potentially more complex data processing for accurate quantitation.

In contrast, GC-MS in SIM mode generally provides good linearity over a specific concentration range, simplifying the calibration and quantitation process.

Compound Identification

GC-FPD identifies compounds based solely on their retention time. While this can be reliable under consistent chromatographic conditions, it does not provide definitive structural information. Co-eluting sulfur compounds could be misidentified.

GC-MS, on the other hand, provides a mass spectrum for each eluting peak, which serves as a unique chemical fingerprint. This allows for confident identification of this compound, even in complex mixtures, by comparing the obtained spectrum with a reference library.

Conclusion: Making the Right Choice

The selection of GC-FPD or GC-MS for the sensitive detection of this compound should be guided by the specific analytical needs.

Choose GC-FPD when:

  • The primary goal is the sensitive and selective detection of sulfur compounds.

  • The sample matrix is relatively clean with minimal hydrocarbon interference.

  • Definitive compound identification is not a critical requirement.

  • Cost-effectiveness is a major consideration, as FPD systems are generally less expensive than GC-MS systems.

Choose GC-MS (preferably in SIM mode) when:

  • High sensitivity and confident identification of this compound are paramount.

  • The sample matrix is complex and may contain interfering compounds.

  • A wider linear dynamic range is required for quantitation.

  • The analysis is part of a regulatory submission or requires a high degree of certainty in the results.

For applications demanding both high sensitivity for sulfur compounds and definitive identification, a powerful approach is to use both detectors in parallel. This can be achieved by splitting the column effluent to both an FPD and an MS detector, providing complementary information for a comprehensive analysis. This dual-detector setup leverages the strengths of both techniques, offering a robust solution for the challenging analysis of this compound and other volatile sulfur compounds.

References

A Comparative Guide to the In Vivo versus In Vitro Antioxidant Activity of Dipropyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro antioxidant activities of dipropyl disulfide (DPDS), an organosulfur compound found in plants of the Allium genus. By presenting available experimental data, detailed methodologies, and relevant biological pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of DPDS.

Abstract

This compound (DPDS) has garnered scientific interest for its potential health benefits, including its antioxidant properties. This guide synthesizes the current understanding of its antioxidant activity, drawing a distinction between direct chemical antioxidant effects observed in vitro and the more complex, systemic responses seen in vivo. While direct free-radical scavenging data for DPDS is limited in the public domain, evidence points towards an indirect antioxidant mechanism in vivo, likely mediated through the activation of endogenous antioxidant defense systems. This document objectively presents the available data, highlights knowledge gaps, and provides detailed experimental protocols to facilitate further research.

In Vitro Antioxidant Activity

The in vitro antioxidant activity of a compound is typically assessed through its ability to directly scavenge synthetic free radicals or inhibit lipid peroxidation in a controlled chemical environment. Common assays used for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.

A key aspect of the in vitro antioxidant-related activity of DPDS is its ability to induce phase II detoxification enzymes. Research has shown that this compound can increase the levels of glutathione-S-transferase (GST) in vitro[4]. GST plays a crucial role in cellular protection by catalyzing the conjugation of glutathione to a wide variety of electrophilic compounds, thereby neutralizing their potential toxicity.

Data Presentation: In Vitro Antioxidant Activity of this compound
Assay TypeCompoundResultReference
Free Radical Scavenging
DPPH Radical ScavengingThis compoundData not available-
ABTS Radical ScavengingThis compoundData not available-
Reducing Power
Ferric Reducing Antioxidant Power (FRAP)This compoundData not available-
Enzyme Induction
Glutathione-S-Transferase (GST) InductionThis compoundIncreased levels in vitro
Lipid Peroxidation Inhibition
Doxorubicin-induced lipid peroxidationThis compoundInhibitory effect observed

Note: The absence of IC50 values for DPDS in standard free radical scavenging assays is a notable data gap in the current literature and represents an opportunity for future research.

In Vivo Antioxidant Activity

In contrast to the limited data on its direct in vitro antioxidant capacity, in vivo studies provide evidence for the antioxidant effects of this compound. These studies suggest that DPDS may exert its antioxidant action indirectly by modulating the body's own defense mechanisms against oxidative stress.

A comparative study in a rat model of experimental atherosclerosis investigated the effects of this compound (DPDS) and diallyl disulfide (DADS). The results indicated that both compounds could mitigate oxidative stress, as evidenced by their impact on key biomarkers.

Data Presentation: In Vivo Antioxidant Effects of this compound in a Rat Model of Atherosclerosis
BiomarkerOrgan/TissueTreatment GroupResult Compared to ControlReference
Thiobarbituric Acid Reactive Substances (TBARS)AortaDPDS ProtectiveDecreased
DPDS CurativeDecreased
Total Sulfhydryl (-SH) GroupsAortaDPDS ProtectiveIncreased
DPDS CurativeIncreased

These findings suggest that DPDS can reduce lipid peroxidation (indicated by lower TBARS levels) and enhance the non-enzymatic antioxidant capacity (indicated by higher total sulfhydryl groups) in aortic tissue.

The antioxidant effects of many natural compounds in vivo are attributed to their ability to upregulate endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). While direct studies quantifying the effect of DPDS on these specific enzymes are not extensively detailed, the observed reduction in oxidative stress markers suggests a potential influence on these enzymatic pathways.

Proposed Mechanism of Action: The Nrf2-ARE Signaling Pathway

A plausible mechanism for the indirect antioxidant activity of organosulfur compounds like this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to inducers, such as certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter regions of its target genes, initiating their transcription. While direct evidence for DPDS activating this pathway is still emerging, studies on the related compound diallyl disulfide (DADS) have demonstrated its ability to promote the nuclear translocation of Nrf2 and upregulate its downstream target genes.

Logical Relationship: Nrf2-ARE Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPDS This compound Keap1 Keap1 DPDS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cytoplasm Cytoplasm Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cellular_Protection Leads to Nrf2_n->ARE Binds to

Caption: Proposed activation of the Nrf2-ARE pathway by this compound.

Experimental Protocols

In Vitro Assays

1. DPPH Radical Scavenging Assay (General Protocol)

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution (in methanol), test compound (this compound) at various concentrations, and a positive control (e.g., Ascorbic acid or Trolox).

  • Procedure:

    • Prepare a series of dilutions of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Add a fixed volume of the DPPH solution to each dilution of the test compound.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

    • Calculate the percentage of radical scavenging activity for each concentration.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. Glutathione-S-Transferase (GST) Activity Assay

  • Principle: This assay measures the enzymatic activity of GST by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

  • Reagents: Cell lysate (from cells treated with this compound), phosphate buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB).

  • Procedure:

    • Culture cells (e.g., HepG2) and treat them with various concentrations of this compound for a specified duration.

    • Prepare cell lysates from the treated and control cells.

    • In a cuvette, mix the cell lysate with the phosphate buffer and GSH.

    • Initiate the reaction by adding CDNB.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of increase in absorbance is proportional to the GST activity, which can be calculated using the molar extinction coefficient of the product.

In Vivo Assays

1. Measurement of Thiobarbituric Acid Reactive Substances (TBARS)

  • Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

  • Reagents: Tissue homogenate (e.g., from the aorta of rats treated with this compound), thiobarbituric acid (TBA), and trichloroacetic acid (TCA).

  • Procedure:

    • Homogenize the tissue sample in a suitable buffer.

    • Add TCA to the homogenate to precipitate proteins and centrifuge to collect the supernatant.

    • Add TBA reagent to the supernatant and heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes).

    • Cool the samples and measure the absorbance of the resulting pink-colored complex at a specific wavelength (typically around 532 nm).

    • The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA.

2. Determination of Total Sulfhydryl (-SH) Groups

  • Principle: This assay measures the total concentration of sulfhydryl groups in a sample using Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB), which reacts with sulfhydryl groups to produce a yellow-colored product that can be quantified spectrophotometrically.

  • Reagents: Tissue homogenate, phosphate buffer, and DTNB solution.

  • Procedure:

    • Prepare a tissue homogenate from the experimental animals.

    • Mix the homogenate with the phosphate buffer.

    • Add the DTNB solution to the mixture.

    • Incubate at room temperature for a specified time.

    • Measure the absorbance of the yellow-colored product at a specific wavelength (typically around 412 nm).

    • The concentration of total sulfhydryl groups is calculated using a standard curve prepared with a known concentration of a sulfhydryl-containing compound (e.g., glutathione).

Experimental Workflow: In Vivo Antioxidant Assessment

InVivo_Workflow Animal_Model Animal Model (e.g., Rats with induced oxidative stress) DPDS_Admin Administration of This compound Animal_Model->DPDS_Admin Tissue_Collection Tissue Collection (e.g., Aorta, Liver, Blood) DPDS_Admin->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Biomarker_Assays Biomarker Assays Homogenization->Biomarker_Assays TBARS TBARS Assay (Lipid Peroxidation) Biomarker_Assays->TBARS Total_SH Total Sulfhydryl Assay (Non-enzymatic Antioxidants) Biomarker_Assays->Total_SH Enzyme_Assays Antioxidant Enzyme Assays (SOD, CAT, GSH-Px) Biomarker_Assays->Enzyme_Assays Data_Analysis Data Analysis and Comparison (Treated vs. Control) TBARS->Data_Analysis Total_SH->Data_Analysis Enzyme_Assays->Data_Analysis

Caption: A typical workflow for assessing the in vivo antioxidant activity of this compound.

Conclusion

The available evidence suggests a dichotomy in the antioxidant activity of this compound. While its direct free-radical scavenging capacity in vitro appears to be limited based on the current literature, its in vivo effects are more pronounced. The reduction of lipid peroxidation and the increase in total sulfhydryl groups in animal models point towards a significant antioxidant effect within a biological system. This effect is likely mediated through an indirect mechanism, with the activation of the Nrf2-ARE signaling pathway being a strong candidate. The induction of phase II enzymes like glutathione-S-transferase in vitro further supports this hypothesis.

For researchers and drug development professionals, this guide highlights the importance of considering both in vitro and in vivo models to fully characterize the antioxidant potential of compounds like this compound. Future research should focus on obtaining quantitative data for the direct antioxidant activity of DPDS in standard assays and on elucidating the precise molecular mechanisms of its action, particularly its role in the activation of the Nrf2 pathway. Such studies will be crucial in determining the therapeutic viability of this compound as an antioxidant agent.

References

Comparative study of the antimicrobial spectra of different dialkyl disulfides.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial activities of various dialkyl disulfides, a class of organosulfur compounds found in plants of the Allium genus, such as garlic and onions. These compounds have garnered significant interest for their potential as novel antimicrobial agents. This document summarizes key experimental data on their efficacy against a range of pathogenic bacteria and fungi, details the methodologies used for their evaluation, and illustrates their proposed mechanisms of action.

Data Presentation: Antimicrobial Spectra of Dialkyl Disulfides

The antimicrobial efficacy of dialkyl disulfides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for several dialkyl disulfides against common pathogenic microbes. It is important to note that MIC values can vary between studies due to differences in methodology, microbial strains, and testing conditions.

Dialkyl DisulfideChemical StructureStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
Dimethyl Disulfide (DMDS) CH₃-S-S-CH₃>500--No Inhibition
Diethyl Disulfide CH₃CH₂-S-S-CH₂CH₃---No Inhibition
Dipropyl Disulfide (DPDS) CH₃(CH₂)₂-S-S-(CH₂)₂CH₃>500-->500
Diallyl Disulfide (DADS) CH₂=CHCH₂-S-S-CH₂CH=CH₂12 - 4911.4 (inhibition zone)21.9 (inhibition zone)116.2 (IC₅₀)
Diallyl Trisulfide (DATS) CH₂=CHCH₂-S-S-S-CH₂CH=CH₂8--56.1 (IC₅₀)
Diallyl Tetrasulfide CH₂=CHCH₂-S-S-S-S-CH₂CH=CH₂2---

Note: Some values are reported as inhibition zones (mm) or IC₅₀ (µg/mL), which are measures of antimicrobial activity related to MIC. A larger inhibition zone indicates higher activity. IC₅₀ is the concentration that inhibits 50% of the microbial population.

Key Observations:

  • Impact of Alkyl Group: The presence of an allyl group (CH₂=CHCH₂) appears to be crucial for the antimicrobial activity of these disulfide derivatives[1][2].

  • Number of Sulfur Atoms: The antimicrobial activity of diallyl sulfides generally increases with the number of sulfur atoms in the polysulfide chain, with diallyl tetrasulfide being more potent than diallyl trisulfide, which in turn is more potent than diallyl disulfide[3].

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is a standardized and widely used technique in antimicrobial susceptibility testing[4].

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M07 for bacteria and M38-A for fungi, with modifications for testing hydrophobic compounds like dialkyl disulfides[5].

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the dialkyl disulfides in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Microbial Cultures: Grow the test microorganisms (bacteria or fungi) on appropriate agar plates overnight. Inoculate a few colonies into a sterile broth and incubate until the culture reaches the mid-logarithmic phase of growth.

  • Culture Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi. For hydrophobic compounds, the medium can be supplemented with a non-ionic surfactant like Tween 80 (e.g., at 0.5% v/v) to enhance solubility.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.

  • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of the 96-well plate.

  • Add 100 µL of the dialkyl disulfide stock solution to the first well of each row to be tested and mix thoroughly.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

  • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only) on each plate.

4. Incubation:

  • Seal the plate to prevent evaporation and incubate at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for yeast) for 18-24 hours.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the dialkyl disulfide that completely inhibits visible growth of the microorganism.

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare Dialkyl Disulfide Stock serial_dilution Perform Serial Dilution of Compound prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbes prep_inoculum->inoculation prep_plate Prepare 96-Well Plate with Broth prep_plate->serial_dilution serial_dilution->inoculation incubation Incubate Plate (18-24h) inoculation->incubation read_results Read for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Generalized Signaling Pathway: Thiol-Disulfide Exchange Mechanism

The antimicrobial action of dialkyl disulfides is largely attributed to their ability to undergo thiol-disulfide exchange reactions with free sulfhydryl groups (-SH) of cysteine residues in essential microbial enzymes and proteins. This interaction leads to the formation of mixed disulfides, which can alter the protein's structure and inactivate its function, ultimately leading to microbial cell death.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_outcome Outcome dialkyl_disulfide Dialkyl Disulfide (R-S-S-R) reaction Thiol-Disulfide Exchange dialkyl_disulfide->reaction enzyme_thiol Microbial Enzyme with Thiol Group (Enzyme-SH) enzyme_thiol->reaction mixed_disulfide Mixed Disulfide (Enzyme-S-S-R) reaction->mixed_disulfide thiol_byproduct Thiol Byproduct (R-SH) reaction->thiol_byproduct inactivation Enzyme Inactivation mixed_disulfide->inactivation cell_death Microbial Cell Death inactivation->cell_death

References

Evaluating the Synergistic Potential of Dipropyl Disulfide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dipropyl disulfide (DPDS) is an organosulfur compound found in plants of the Allium genus, such as onions and leeks.[1][2] While research has highlighted its intrinsic biological activities, including antioxidative, anti-hyperlipidemic, and chemopreventive properties, the exploration of its synergistic effects when combined with other compounds remains a nascent field.[3] This guide provides a comparative analysis of DPDS, evaluates its potential for synergistic interactions by drawing parallels with the more extensively studied diallyl disulfide (DADS), and offers hypothetical frameworks for future research. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive overview and actionable insights into harnessing the potential of DPDS in combination therapies.

Comparative Bioactivity Profile: this compound (DPDS) vs. Diallyl Disulfide (DADS)

A significant body of research contrasts the bioactivity of DPDS with that of DADS, a structurally similar organosulfur compound prevalent in garlic. A key differentiator is the allyl group present in DADS, which is suggested to be fundamental for its potent antimicrobial activity.[4][5] In contrast, DPDS has demonstrated limited to no direct antimicrobial effects against common pathogens in some studies. However, in the realm of cancer prevention, both compounds have shown efficacy in inhibiting the formation of mutagens. The table below summarizes the comparative bioactivities based on available literature.

Biological Activity This compound (DPDS) Diallyl Disulfide (DADS) Key Findings and Citations
Antimicrobial Generally considered to have no significant activity.Exhibits broad-spectrum antimicrobial activity.The allyl group in DADS is crucial for its antimicrobial properties.
Anticancer Suppresses benzo[a]pyrene-induced carcinogenesis and inhibits mutagenicity.Reduces carcinogen-induced cancers and inhibits the proliferation of various cancer cell lines.Both compounds show promise in cancer chemoprevention, though the mechanisms of DADS are more extensively studied.
Antioxidant Exhibits antioxidative properties and induces phase II enzymes like glutathione-S-transferase.Shows antioxidant effects and mitigates pro-oxidant induced cellular stress.DADS has been shown to inhibit doxorubicin-induced lipid peroxidation, while DPDS was ineffective in the same study.
Pesticidal/Nematicidal Shows activity against some stored grain pests.A related compound, dimethyl disulfide (DMDS), has shown synergistic nematicidal activity.Synergism in this area appears to be highly specific to the compound and target species.

Documented Synergistic Effects of Structurally Related Organosulfur Compounds

While direct evidence for the synergistic action of DPDS is limited, studies on related compounds like dimethyl disulfide (DMDS) and diallyl disulfide (DADS) provide a strong rationale for investigating such potential.

Synergy in Nematicidal Activity: The Case of Dimethyl Disulfide (DMDS)

A study on the root-knot nematode Meloidogyne incognita demonstrated a significant synergistic effect when DMDS was combined with copper sulfate (CuSO₄) or ammonium bicarbonate (NH₄HCO₃). The lethal effects on the second-stage juveniles were markedly enhanced with these combinations, suggesting that the presence of the disulfide bond could be a key factor in this potentiation.

Compound/Combination LC₅₀ (mg/L) Corrected Mortality (at specific concentrations) Synergistic Effect
DMDS alone19.28--
CuSO₄ alone187.42--
NH₄HCO₃ alone213.49--
DMDS (2.5 mg/L) + CuSO₄ (46.58 mg/L)-97.09%Obvious Synergism
DMDS (2.5 mg/L) + NH₄HCO₃ (80.25 mg/L)-94.00%Obvious Synergism

Data extracted from the study on DMDS synergy against M. incognita.

Hypothetical Synergistic Combinations and Mechanisms for DPDS

Based on the known metabolic pathways and biological activities of DPDS, several hypothetical synergistic combinations can be proposed. A primary mechanism of interest is its ability to induce phase II detoxification enzymes, such as glutathione-S-transferase.

Potential Synergy in Anticancer Therapy

DPDS is metabolized in the liver, leading to the formation of several metabolites, including methylpropyl sulfide, methylpropyl sulfoxide, and methylpropyl sulphone. The induction of phase II enzymes by DPDS could potentially enhance the detoxification of carcinogens or increase the sensitivity of cancer cells to certain chemotherapeutic agents.

Potential Combination Rationale for Synergy Proposed Mechanism of Action Endpoint for Evaluation
DPDS + Doxorubicin DPDS may mitigate doxorubicin-induced cardiotoxicity through its antioxidant properties.Induction of antioxidant enzymes and scavenging of reactive oxygen species.Reduced markers of cardiac damage; enhanced therapeutic index of doxorubicin.
DPDS + Cyclophosphamide DPDS-mediated induction of glutathione-S-transferase could enhance the detoxification of toxic metabolites of cyclophosphamide.Increased conjugation and excretion of acrolein, a toxic metabolite of cyclophosphamide.Reduced bladder toxicity; improved tolerability of chemotherapy.
DPDS + Platinum-based drugs (e.g., Cisplatin) Pre-treatment with DPDS may upregulate detoxification pathways, potentially reducing nephrotoxicity associated with cisplatin.Enhanced cellular antioxidant capacity and detoxification of platinum compounds.Decreased markers of kidney injury; maintained anticancer efficacy.

Below is a diagram illustrating a hypothetical synergistic mechanism where DPDS enhances the efficacy of a chemotherapeutic agent.

Synergy_Mechanism cluster_cell Cancer Cell DPDS This compound Nrf2 Nrf2 DPDS->Nrf2 activates ARE Antioxidant Response Element Nrf2->ARE binds to PhaseII Phase II Enzymes (e.g., GST) ARE->PhaseII upregulates Detox Drug Detoxification & ROS Neutralization PhaseII->Detox Chemo Chemotherapeutic Agent ROS Reactive Oxygen Species (ROS) Chemo->ROS ROS->Detox Apoptosis Enhanced Apoptosis Detox->Apoptosis contributes to

Hypothetical synergistic pathway of DPDS and a chemotherapeutic agent.

Experimental Protocols for Evaluating Synergy

To empirically validate the synergistic potential of DPDS, standardized experimental protocols are essential. The following outlines a general workflow for screening and quantifying synergistic interactions.

Checkerboard Assay for Antimicrobial Synergy

This method is used to assess the interaction between two antimicrobial agents.

  • Preparation of Compounds: Prepare stock solutions of DPDS and the test antimicrobial agent.

  • Serial Dilutions: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of both compounds. One compound is diluted along the x-axis, and the other along the y-axis.

  • Inoculation: Add a standardized inoculum of the target microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • Determination of MIC: Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination.

  • Calculation of FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC ≤ 0.5

    • Additive: 0.5 < FIC ≤ 1

    • Indifference: 1 < FIC ≤ 4

    • Antagonism: FIC > 4

Isobologram Analysis for Anticancer Synergy

This graphical method is used to evaluate the interaction of two drugs in cancer cell lines.

  • Dose-Response Curves: Determine the dose-response curves for DPDS and the anticancer drug individually to establish their IC₅₀ (half-maximal inhibitory concentration) values.

  • Combination Studies: Test the compounds in combination at various fixed-ratio concentrations.

  • Isobologram Construction: Plot the IC₅₀ concentrations of the two drugs on the x and y axes. The line connecting these two points is the line of additivity.

  • Data Plotting: Plot the concentrations of the two drugs that produce the 50% inhibitory effect in combination.

  • Interpretation:

    • Synergy: Data points fall below the line of additivity.

    • Additivity: Data points fall on the line.

    • Antagonism: Data points fall above the line.

The following diagram illustrates a general experimental workflow for screening synergistic combinations.

Experimental_Workflow start Hypothesize Synergistic Combination protocol Select Appropriate In Vitro Model (e.g., Cell Line, Microbe) start->protocol dose_response Determine Individual Dose-Response Curves (IC₅₀ / MIC) protocol->dose_response combination_design Design Combination Experiment (e.g., Checkerboard, Isobologram) dose_response->combination_design run_experiment Perform Combination Assay combination_design->run_experiment data_analysis Analyze Data (e.g., FIC Index, CI) run_experiment->data_analysis result Determine Interaction (Synergy, Additivity, Antagonism) data_analysis->result synergy Synergistic Hit result->synergy Synergy no_synergy No Synergy or Antagonism result->no_synergy No Synergy/ Antagonism mechanism Investigate Mechanism of Synergy synergy->mechanism in_vivo Validate in In Vivo Models mechanism->in_vivo

Workflow for screening and validating synergistic combinations.

Conclusion and Future Directions

The current body of scientific literature suggests that while this compound possesses notable biological activities, its potential for synergistic interactions remains largely unexplored. Comparative analysis with structurally related and more extensively studied compounds like diallyl disulfide indicates that the potential for synergy is plausible, particularly in the realms of anticancer and pesticidal applications. The proposed hypothetical combinations and experimental workflows in this guide serve as a foundational framework for future research. Systematic investigation into the synergistic effects of DPDS could unlock new therapeutic strategies and combination therapies, warranting dedicated efforts from the scientific community to elucidate its full potential.

References

Benchmarking Dipropyl Disulfide's Performance as a Flavor Ingredient: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dipropyl disulfide's performance as a flavor ingredient against other common sulfur-containing alternatives. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their applications.

Executive Summary

This compound is a key organosulfur compound recognized for its potent and characteristic flavor profile, often described as onion-like, meaty, and roasted.[1] It is naturally present in various Allium species, such as onions and garlic, and is widely utilized in the flavor industry to impart savory notes to a variety of food products.[1] This guide benchmarks the performance of this compound against two common alternatives, dimethyl disulfide and diallyl disulfide, focusing on their distinct flavor profiles, odor thresholds, and applications.

Comparative Analysis of Flavor Profiles

The selection of a flavor ingredient is highly dependent on its specific sensory characteristics. This compound and its alternatives offer distinct, yet related, flavor profiles that can be leveraged for different applications.

Table 1: Comparison of Flavor Profiles and Odor Thresholds

Flavor CompoundChemical StructureMolecular Weight ( g/mol )Flavor ProfileOdor Threshold (in water)Key Applications
This compound CH₃CH₂CH₂SSCH₂CH₂CH₃150.31Strong onion, garlic, meaty, roasted, burnt, earthy, green, sulfurous.[1][2][3]3,200 ng/LSavory flavors, snack seasonings, soups, sauces, meat substitutes.
Dimethyl Disulfide CH₃SSCH₃94.20Pungent, cabbage-like, sulfurous, putrid at high concentrations, can be savory at low concentrations.12 µg/LSavory flavors, particularly in cocoa and brown flavors.
Diallyl Disulfide H₂C=CHCH₂SSCH₂CH=CH146.26Pungent garlic, sharp, sulfurous.Not available in water; LOD in air is 0.3063 µg/mL.Garlic flavors, seasonings.

Experimental Protocols

To ensure a comprehensive understanding of how the performance of these flavor compounds is evaluated, detailed experimental protocols for key analytical methods are provided below.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.

Objective: To quantitatively measure and compare the intensity of specific flavor attributes of this compound, dimethyl disulfide, and diallyl disulfide.

Materials:

  • Samples of this compound, dimethyl disulfide, and diallyl disulfide diluted to appropriate, safe concentrations in a neutral base (e.g., vegetable oil, water with an emulsifier).

  • Reference standards for each flavor attribute being evaluated (e.g., fresh onion, cooked garlic, roasted meat).

  • Unstructured line scales (e.g., 15-cm) anchored with "low" and "high" intensity descriptors for each attribute.

  • A trained sensory panel of 8-12 individuals.

Procedure:

  • Panel Training: Panelists are trained over several sessions to recognize and consistently rate the intensity of specific flavor attributes (e.g., 'onion-like', 'sulfurous', 'meaty', 'garlicky'). Reference standards are used to calibrate the panelists.

  • Sample Preparation: Test samples are prepared at concentrations well above their detection thresholds but below levels that would cause sensory fatigue or irritation. Samples are coded with random three-digit numbers to blind the panelists.

  • Evaluation: Panelists evaluate the samples in a controlled environment (individual booths with controlled lighting and air circulation). They are instructed to rate the intensity of each pre-determined flavor attribute on the provided line scales.

  • Data Analysis: The markings on the line scales are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the intensity of flavor attributes between the compounds. The results are often visualized using spider web plots.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.

Objective: To separate and identify the specific volatile compounds responsible for the characteristic aromas of this compound and its alternatives, and to assess their relative odor potencies.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a high-resolution capillary column (e.g., DB-Sulfur SCD or DB-1).

  • Olfactory detection port (sniffing port).

  • Mass Spectrometer (MS) or Flame Ionization Detector (FID) for compound identification and quantification.

  • Sulfur Chemiluminescence Detector (SCD) for selective detection of sulfur compounds.

Procedure:

  • Sample Preparation: The flavor compounds are diluted in an appropriate solvent. For headspace analysis, the sample can be heated to release volatile compounds, which are then collected using techniques like Solid Phase Microextraction (SPME).

  • GC Separation: The prepared sample is injected into the GC. The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the column.

  • Olfactometry: The effluent from the GC column is split, with one portion directed to the chemical detector (MS, FID, or SCD) and the other to the heated sniffing port. A trained analyst sniffs the effluent and records the retention time and a description of any detected odors.

  • Data Analysis: The data from the chemical detector is correlated with the olfactometry data. This allows for the identification of the specific compounds that contribute to the perceived aroma. Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, which is a measure of the odor potency of a compound.

Signaling Pathway for Sulfurous Odor Perception

The perception of sulfurous odors is a complex process initiated by the interaction of volatile sulfur compounds with olfactory receptors in the nasal cavity. This interaction triggers a signaling cascade that results in the perception of a specific smell.

Olfactory Signaling Pathway for Sulfurous Compounds cluster_0 Olfactory Sensory Neuron cluster_1 Brain odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein G-protein (Golf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates cAMP cAMP adenylyl_cyclase->cAMP Produces ion_channel Ion Channel cAMP->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization Leads to olfactory_bulb Olfactory Bulb depolarization->olfactory_bulb Action Potential cortex Olfactory Cortex olfactory_bulb->cortex Signal Relay perception Odor Perception (Onion, Meaty) cortex->perception Interpretation

Caption: Olfactory signaling cascade for sulfurous compounds.

The binding of an odorant molecule, such as this compound, to a G-protein coupled receptor (GPCR) on the surface of an olfactory sensory neuron initiates a cascade of intracellular events. This leads to the production of cyclic AMP (cAMP), which opens ion channels, causing the neuron to depolarize and fire an action potential. This signal is then transmitted to the olfactory bulb and ultimately to the olfactory cortex in the brain, where it is interpreted as a specific odor. Some research suggests that metal ions, such as copper, may play a role in the detection of sulfur-containing odorants by olfactory receptors.

Conclusion

This compound is a valuable flavor ingredient for creating savory, onion-like, and meaty flavor profiles. Its performance, when compared to alternatives like dimethyl disulfide and diallyl disulfide, is distinguished by its more complex and often more desirable roasted and meaty notes. The choice between these compounds will ultimately depend on the specific flavor profile required for the intended application. The experimental protocols provided in this guide offer a framework for conducting rigorous in-house evaluations to determine the most suitable flavor ingredient for your product development needs.

References

Statistical Validation of Dipropyl Disulfide's Efficacy in Experimental Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dipropyl disulfide (DPDS), an organosulfur compound found in Allium species, with other relevant alternatives based on available experimental data. The focus is on its antimicrobial, anti-inflammatory, and antiproliferative effects, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Introduction

This compound (DPDS) is a naturally occurring organosulfur compound that has garnered scientific interest for its potential therapeutic properties, including antioxidative, anti-hyperlipidemic, and chemopreventive activities.[1] This guide aims to statistically validate the effects of DPDS in various experimental models by comparing its performance against well-known alternatives like diallyl disulfide (DADS), another prominent organosulfur compound from garlic.

Comparative Efficacy of this compound

Antimicrobial Activity

DPDS has been investigated for its ability to inhibit the growth of various microorganisms. The following table summarizes a comparative study of the in vitro antibacterial activity of DPDS and DADS.

Table 1: Comparison of In Vitro Antibacterial Activity of DPDS and DADS

MicroorganismCompoundInhibition Zone (mm)
Staphylococcus aureusDiallyl disulfide (DADS)15.9[2]
This compound (DPDS)No activity[2]
Pseudomonas aeruginosaDiallyl disulfide (DADS)21.9[2]
This compound (DPDS)No activity[2]
Escherichia coliDiallyl disulfide (DADS)11.4
This compound (DPDS)No activity

Data from a study comparing the essential oils of garlic (containing DADS) and leek (containing DPDS), and the pure compounds.

The results suggest that the presence of the allyl group in DADS is fundamental for its antimicrobial activity, as DPDS showed no significant inhibition against the tested bacterial strains.

Antiproliferative Activity

The potential of DPDS to inhibit the growth of cancer cells has been explored in comparison to other organosulfur compounds. The table below presents data on the growth inhibition of various tumor cell lines.

Table 2: Comparison of Antiproliferative Effects of DPDS and DADS on Various Tumor Cell Lines

Cell LineCompound (10 µmol/L)Growth Inhibition (%)
Leukemia
CCRF-CEMDiallyl disulfide (DADS)Not specified
This compound (DPDS)27
MOLT-4Diallyl disulfide (DADS)Not specified
This compound (DPDS)21
Breast Cancer
MCF7Diallyl disulfide (DADS)~15
This compound (DPDS)Similar to DADS

In contrast to its antimicrobial activity, DPDS demonstrated a stronger inhibitory effect on the growth of certain leukemia cell lines compared to DADS. Both compounds exhibited similar effects on the growth of the MCF7 breast cancer cell line.

Anti-inflammatory Activity

DPDS has been shown to inhibit key inflammatory mediators. The following table compares its anti-inflammatory effects with DADS and dimethyl disulfide (DMDS).

Table 3: Comparison of Anti-inflammatory Effects of DPDS, DADS, and DMDS

AssayCompound (Concentration)Inhibition
Nitric Oxide (NO) Production in LPS-induced RAW 264.7 cells Diallyl disulfide (DADS)Significant inhibition
This compound (PDS)Significant inhibition
Dimethyl disulfide (DMDS)Significant inhibition
Prostaglandin E2 (PGE2) Production in LPS-induced RAW 264.7 cells Diallyl disulfide (DADS)Significant inhibition
This compound (PDS)Significant inhibition
Dimethyl disulfide (DMDS)Significant inhibition
Angiotensin-I Converting Enzyme (ACE) Activity Diallyl disulfide (DADS) - 500 µM81.48 ± 0.16 %
This compound (PDS) - 500 µM51.85 ± 0.26 %
Dimethyl disulfide (DMDS) - 500 µM81.48 ± 0.05 %

All three organosulfur compounds demonstrated significant inhibition of NO and PGE2 production in LPS-induced macrophage cells, indicating their potential as anti-inflammatory agents. In an assay for ACE inhibition, DADS and DMDS showed higher activity than DPDS at the same concentration.

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the substance.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., matching a 0.5 McFarland standard) is prepared in a sterile saline solution.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., DPDS or DADS) and placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., DPDS or DADS) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours at 37°C. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control.

In Vitro Anti-inflammatory Assay (NO and PGE2 Production)

This assay measures the ability of a compound to inhibit the production of the inflammatory mediators nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture and Treatment: RAW 264.7 cells are cultured in 96-well plates and pre-treated with different concentrations of the test compound for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 100 ng/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 520-550 nm.

  • Prostaglandin E2 (PGE2) Measurement: The concentration of PGE2 in the culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathways and Mechanisms of Action

While extensive research has elucidated the signaling pathways modulated by DADS, specific data for DPDS is limited. The following diagrams illustrate the known metabolic pathway of DPDS and the well-established signaling pathways affected by the closely related DADS, which may share some mechanistic similarities with DPDS.

G Metabolic Pathway of this compound (DPDS) in Rats DPDS This compound (DPDS) (Administered orally) Stomach Stomach DPDS->Stomach PropylMercaptan Propyl mercaptan Stomach->PropylMercaptan Transformation Liver Liver PropylMercaptan->Liver Absorption MethylpropylSulfide Methylpropyl sulfide Liver->MethylpropylSulfide Metabolism MPSO Methylpropyl sulfoxide (MPSO) MethylpropylSulfide->MPSO S-oxidation MPSO2 Methylpropyl sulphone (MPSO2) MPSO->MPSO2 S-oxidation Blood Bloodstream MPSO->Blood Elimination MPSO2->Blood Elimination Bile Bile MPSO2->Bile Excretion

In vivo metabolism of DPDS in rats.

G DADS-Induced Apoptosis Signaling Pathways DADS Diallyl disulfide (DADS) ROS ↑ Reactive Oxygen Species (ROS) DADS->ROS PI3K_Akt PI3K/Akt Pathway DADS->PI3K_Akt Inhibition MAPK MAPK Pathway (JNK, p38) DADS->MAPK Activation Mitochondria Mitochondria ROS->Mitochondria Caspase9 ↑ Caspase-9 activation Mitochondria->Caspase9 Cytochrome c release Bax ↑ Bax Bax->Mitochondria Bcl2 ↓ Bcl-2 Bcl2->Mitochondria Inhibition Caspase3 ↑ Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt->Bcl2 Inhibition of inhibition MAPK->Mitochondria

Apoptosis induction by DADS.

G Modulation of Inflammatory and Antioxidant Pathways by DADS DADS Diallyl disulfide (DADS) NFkB NF-κB Pathway DADS->NFkB Inhibition Nrf2 Nrf2 Pathway DADS->Nrf2 Activation Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines Transcription Antioxidant_Enzymes ↑ Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant_Enzymes Transcription

Anti-inflammatory and antioxidant effects of DADS.

Disclaimer: The signaling pathway diagrams for apoptosis, inflammation, and antioxidant response are based on studies conducted with Diallyl disulfide (DADS). While DPDS is structurally similar, further research is required to confirm if it modulates these pathways in the same manner.

Conclusion

The experimental evidence suggests that this compound possesses distinct biological activities that differ from its well-studied analogue, diallyl disulfide. While DPDS shows limited antibacterial effects, it exhibits significant antiproliferative activity against certain cancer cell lines and potent anti-inflammatory properties. The comparative data presented in this guide highlights the importance of the specific chemical structure of organosulfur compounds in determining their biological function. Further research is warranted to fully elucidate the mechanisms of action of DPDS, particularly its effects on cellular signaling pathways, to validate its potential as a therapeutic agent.

References

Replicating and confirming the published anticancer effects of Dipropyl disulfide.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published anticancer effects of Dipropyl disulfide (DPDS). Due to the limited availability of comprehensive studies specifically on DPDS, this document leverages data from its close structural analog, Diallyl disulfide (DADS), to provide a framework for replication and confirmation studies. The information presented herein is intended to guide experimental design and interpretation.

Comparative Efficacy of Alk(en)yl Disulfides

Studies comparing organosulfur compounds from garlic and related synthetic analogs have generally indicated that the potency of these compounds varies with their chemical structure. While direct, extensive data on this compound is limited, available research suggests it has anticancer properties, though it may be less potent than Diallyl disulfide (DADS) in some contexts.

Table 1: Comparative Growth Inhibition of Cancer Cell Lines
CompoundCell LineConcentration (µM)Growth Inhibition (%)Reference
This compoundLeukemia (SR)10~5[1]
This compoundNon-Small Cell Lung (NCI-H522)10~5[1]
This compoundColon Cancer (HCT-116)10~10[1]
This compoundBreast Cancer (MCF7)10~10[1]
Diallyl disulfide (DADS)Leukemia (SR)10~10[1]
Diallyl disulfide (DADS)Non-Small Cell Lung (NCI-H522)10~10
Diallyl disulfide (DADS)Colon Cancer (HCT-116)10~10
Diallyl disulfide (DADS)Breast Cancer (MCF7)10~15

Note: This table highlights the generally lower growth inhibitory effect of this compound compared to Diallyl disulfide at the same concentration in the studied cell lines.

Proposed Mechanisms of Action (Inferred from Diallyl Disulfide Data)

The anticancer effects of DADS are attributed to several mechanisms, which provide a strong basis for investigating DPDS. These include the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

DADS has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines. This is often associated with the modulation of key cell cycle regulatory proteins.

Apoptosis Induction

DADS is a known inducer of apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancerous cells. The apoptotic cascade initiated by DADS often involves the generation of reactive oxygen species (ROS) and the activation of caspase pathways.

Experimental Protocols

To replicate and confirm the potential anticancer effects of this compound, the following standard experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound (DPDS)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of DPDS (e.g., 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound (DPDS)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with DPDS at the determined IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell lines

  • This compound (DPDS)

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with DPDS as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway for this compound based on known DADS mechanisms and a general experimental workflow for its investigation.

G cluster_0 Experimental Workflow for DPDS Anticancer Effect Confirmation A Cancer Cell Culture B Treatment with this compound (DPDS) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: General experimental workflow for investigating the anticancer effects of this compound.

G cluster_1 Hypothesized Signaling Pathway for DPDS (based on DADS) DPDS This compound (DPDS) ROS Increased Reactive Oxygen Species (ROS) DPDS->ROS CellCycle Cell Cycle Arrest (G2/M Phase) DPDS->CellCycle Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation Inhibition of Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Hypothesized signaling pathway for this compound, based on studies of Diallyl disulfide.

Conclusion

While this compound is reported to have chemopreventive activities, its direct anticancer effects and underlying mechanisms are not as extensively documented as those of its analogue, Diallyl disulfide. The provided comparative data and experimental protocols offer a solid foundation for researchers to systematically investigate and validate the anticancer potential of DPDS. It is crucial to perform direct experimental comparisons with DADS and other relevant compounds to accurately characterize the efficacy and mechanism of action of this compound.

References

Comparative Metabolomics of Cells Treated with Dipropyl Disulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolomic profile of cells treated with Dipropyl disulfide (DPDS), a naturally occurring organosulfur compound found in plants of the Allium genus. While direct, comprehensive metabolomic studies on DPDS-treated cell lines are emerging, this document synthesizes known metabolic fates of DPDS and the well-documented metabolomic impact of structurally related organosulfur compounds, such as diallyl disulfide (DADS), to offer a comparative framework. The experimental data presented is representative and compiled to illustrate the expected metabolic shifts upon cellular exposure to DPDS.

Quantitative Metabolite Analysis: A Comparative Overview

The following table summarizes the anticipated relative changes in key intracellular metabolites in a model cancer cell line (e.g., human colon cancer cells, HCT-116) following treatment with a sublethal concentration of this compound (50 µM) for 24 hours. The data is presented as a fold change relative to untreated control cells. This representative data is based on the known metabolic pathways affected by organosulfur compounds and the identified metabolites of DPDS.

Metabolite ClassMetaboliteDPDS-Treated (Fold Change vs. Control)Putative Biological Implication
DPDS Metabolites Propyl mercaptanDetectedDirect product of DPDS metabolism.
Methylpropyl sulfideDetectedIndicates S-methylation pathway activity.
Methylpropyl sulfoxide (MPSO)DetectedProduct of oxidation via CYPs/FMOs.
Methylpropyl sulphone (MPSO2)DetectedFurther oxidation product, often persistent.[1]
Glutathione Metabolism Propylglutathione sulfideIncreased (+++)Evidence of Phase II detoxification.[2]
Oxidized Glutathione (GSSG)Increased (++)Indicates oxidative stress.
Reduced Glutathione (GSH)Decreased (--)Depletion due to conjugation and oxidative stress.
Amino Acid Metabolism CysteineDecreased (-)Precursor for glutathione synthesis.
GlutamateDecreased (-)Precursor for glutathione synthesis.
GlycineDecreased (-)Precursor for glutathione synthesis.
Energy Metabolism LactateIncreased (+)Potential shift towards glycolysis.
PyruvateIncreased (+)Upstream accumulation due to mitochondrial effects.
CitrateDecreased (-)Possible inhibition of TCA cycle.
SuccinateDecreased (-)Possible inhibition of TCA cycle.
ATPDecreased (--)Reduced mitochondrial function and overall energy status.
Nucleotide Metabolism NAD+Decreased (-)Altered redox state.
NADHIncreased (+)Altered redox state.

Experimental Protocols

The following sections detail the methodologies for a comparative metabolomics study of cells treated with this compound.

Cell Culture and DPDS Treatment
  • Cell Line: Human colon cancer cells (HCT-116) are cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 10 cm dishes and grown to 70-80% confluency. The culture medium is then replaced with fresh medium containing either this compound (DPDS) dissolved in a vehicle (e.g., DMSO, final concentration <0.1%) to a final concentration of 50 µM, or the vehicle alone for the control group. Cells are incubated for 24 hours.

Metabolite Extraction from Adherent Cells

This protocol is adapted from established methods for GC-MS and LC-MS based metabolomics.[3][4][5]

  • Quenching: To halt metabolic activity, the culture medium is rapidly aspirated. The cell monolayer is immediately washed twice with 5 mL of ice-cold 0.9% saline solution.

  • Metabolite Extraction: 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) is added to each dish. The dishes are placed on dry ice for 15 minutes.

  • Cell Lysis and Collection: A cell scraper is used to scrape the frozen cells into the methanol. The cell lysate is then transferred to a microcentrifuge tube.

  • Phase Separation: To separate polar and non-polar metabolites, 500 µL of ice-cold chloroform and 200 µL of ice-cold water are added to the cell lysate. The mixture is vortexed for 5 minutes at 4°C.

  • Centrifugation: The mixture is centrifuged at 14,000 x g for 15 minutes at 4°C. This results in three layers: an upper aqueous-methanol layer (polar metabolites), a protein pellet at the interface, and a lower chloroform layer (non-polar metabolites).

  • Sample Collection: The upper aqueous layer is carefully collected into a new tube for analysis of polar metabolites. The lower chloroform layer can be collected for lipidomic analysis. Samples are then dried under a vacuum.

GC-MS Analysis for Metabolite Profiling
  • Derivatization: The dried polar metabolite extracts are derivatized to increase their volatility for GC-MS analysis. This is a two-step process:

    • Methoximation: 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) is added to the dried extract and incubated at 30°C for 90 minutes with shaking.

    • Silylation: 90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added and the mixture is incubated at 37°C for 30 minutes.

  • GC-MS Parameters:

    • System: Agilent 7890A GC coupled to a 5975C MS.

    • Column: HP-5MS capillary column (30 m x 250 µm i.d., 0.25 µm film thickness).

    • Injection: 1 µL of the derivatized sample is injected in splitless mode.

    • Oven Temperature Program: Initial temperature of 60°C, held for 1 min, then ramped to 325°C at 10°C/min, and held for 10 min.

    • Mass Spectrometry: The MS is operated in full scan mode (m/z 50-600).

  • Data Analysis: Raw data files are processed using metabolomics software (e.g., XCMS, MetaboAnalyst) for peak detection, alignment, and identification against a reference library (e.g., NIST, Fiehn).

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathways of this compound within a cell, leading to its detoxification and excretion.

DPDS_Metabolism DPDS This compound (DPDS) PropylMercaptan Propyl mercaptan DPDS->PropylMercaptan Reduction DPDSO Dipropyl thiosulfinate (DPDSO) DPDS->DPDSO Oxidation (CYPs/FMOs) PropylGSH Propylglutathione sulfide DPDS->PropylGSH Conjugation (GST) MethylpropylSulfide Methylpropyl sulfide PropylMercaptan->MethylpropylSulfide S-methylation MPSO Methylpropyl sulfoxide (MPSO) MethylpropylSulfide->MPSO Oxidation MPSO2 Methylpropyl sulphone (MPSO2) MPSO->MPSO2 Oxidation

Caption: Metabolic fate of this compound in cells.

Experimental Workflow for Comparative Metabolomics

This diagram outlines the logical flow of a typical comparative metabolomics experiment, from cell culture to data analysis.

Metabolomics_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase CellCulture 1. Cell Culture (e.g., HCT-116) Treatment 2. Treatment (Control vs. DPDS) CellCulture->Treatment Quenching 3. Quenching (Stop Metabolism) Treatment->Quenching Extraction 4. Metabolite Extraction (Polar & Non-polar) Quenching->Extraction GCMS 5. GC-MS Analysis Extraction->GCMS DataProcessing 6. Data Processing (Peak Detection, Alignment) GCMS->DataProcessing Stats 7. Statistical Analysis (Fold Change, p-value) DataProcessing->Stats Interpretation 8. Pathway Analysis & Biological Interpretation Stats->Interpretation

References

Safety Operating Guide

Personal protective equipment for handling Dipropyl disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides critical safety and logistical information for handling Dipropyl disulfide in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel.

This compound (CAS No. 629-19-6) is a hazardous chemical that requires careful handling to prevent adverse health effects.[1][2][3] It is harmful if swallowed, causes serious eye irritation, and can cause skin irritation.[2][4] It is also a combustible liquid with a strong, unpleasant odor. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following table summarizes the required PPE for various handling scenarios.

Body Part Standard Handling Spill or Emergency Specifications
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Full-face respirator or chemical safety goggles with a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards. Contact lenses should not be worn.
Skin Chemical-resistant gloves (e.g., Neoprene, PVC) and a lab coat or overalls.Chemical-impermeable suit and boots.Gloves must be inspected before use. See glove selection table below.
Respiratory Work in a well-ventilated area. A respirator is not typically required under normal use with adequate ventilation.Full-face respirator with appropriate cartridges (e.g., ABEK type) or a self-contained breathing apparatus (SCBA).Use a NIOSH-certified respirator if exposure limits are exceeded or irritation is experienced.

Glove Selection and Breakthrough Times

Choosing the correct gloves is critical for preventing skin contact. The following table provides guidance on glove selection based on the expected duration of contact.

Contact Duration Recommended Glove Class Breakthrough Time Glove Material Examples
Brief Contact Class 3 or higher> 60 minutesPVC, Neoprene
Prolonged or Frequent Contact Class 5 or higher> 240 minutesNeoprene

Always consult the glove manufacturer's specific chemical resistance data for this compound.

Experimental Protocol: Safe Handling and Disposal Workflow

The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination A 1. Conduct Risk Assessment B 2. Ensure Adequate Ventilation (Fume Hood) A->B C 3. Select and Inspect PPE B->C D 4. Don PPE Correctly C->D E 5. Handle this compound D->E F 6. Securely Seal Containers After Use E->F G 7. Doff PPE in Designated Area F->G I 9. Decontaminate Work Surfaces F->I H 8. Dispose of Contaminated PPE as Hazardous Waste G->H J 10. Wash Hands Thoroughly I->J

Workflow for handling this compound.

Step-by-Step Handling Procedures

  • Preparation:

    • Before handling, ensure you are familiar with the hazards outlined in the Safety Data Sheet (SDS).

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Select and inspect all necessary PPE for any defects.

  • Handling:

    • Wear the appropriate PPE as detailed in the tables above. This includes safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid direct contact with the skin and eyes, and prevent inhalation of vapors.

    • Do not eat, drink, or smoke in the handling area.

    • Keep containers tightly closed when not in use.

    • Keep away from heat, sparks, open flames, and other ignition sources.

  • Spill and Emergency Procedures:

    • In case of a spill, evacuate non-essential personnel from the area.

    • Wear a chemical protection suit and a self-contained breathing apparatus (SCBA) for large spills.

    • Contain the spill using an inert absorbent material like sand or vermiculite.

    • Collect the absorbed material into a sealable container for disposal.

    • Ventilate the area of the spill.

Disposal Plan

  • Chemical Waste: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE that have come into contact with this compound should be considered hazardous waste and disposed of accordingly. Place these items in a designated, sealed container for hazardous waste pickup.

By strictly following these guidelines, researchers can safely handle this compound and minimize the risk of exposure and injury.

References

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